Product packaging for Disulfide, bis(3,4-difluorophenyl)(Cat. No.:CAS No. 60811-25-8)

Disulfide, bis(3,4-difluorophenyl)

Cat. No.: B1658403
CAS No.: 60811-25-8
M. Wt: 290.3 g/mol
InChI Key: KLAQFQGAEHUKGF-UHFFFAOYSA-N
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Description

Disulfide, bis(3,4-difluorophenyl) is a useful research compound. Its molecular formula is C12H6F4S2 and its molecular weight is 290.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Disulfide, bis(3,4-difluorophenyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disulfide, bis(3,4-difluorophenyl) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6F4S2 B1658403 Disulfide, bis(3,4-difluorophenyl) CAS No. 60811-25-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3,4-difluorophenyl)disulfanyl]-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F4S2/c13-9-3-1-7(5-11(9)15)17-18-8-2-4-10(14)12(16)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAQFQGAEHUKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20483477
Record name Disulfide, bis(3,4-difluorophenyl)
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Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60811-25-8
Record name Bis(3,4-difluorophenyl) disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60811-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disulfide, bis(3,4-difluorophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Disulfide, bis(3,4-difluorophenyl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Disulfide, bis(3,4-difluorophenyl), a fluorinated organosulfur compound of interest in various fields of chemical research, including materials science and drug discovery. The strategic placement of fluorine atoms on the phenyl rings can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic characteristics.

Physicochemical Properties

A summary of the available and theoretical physicochemical data for Disulfide, bis(3,4-difluorophenyl) is presented below.

PropertyValueSource
CAS Number 60811-25-8[1]
Molecular Formula C₁₂H₆F₄S₂-
Molecular Weight 290.3 g/mol [1]
Appearance Likely a solid, based on related compounds-
Melting Point Data not available. For comparison, bis(3-fluorophenyl)disulfide has a melting point of 76°C.[2]-

Synthesis Methodology

The primary route for the synthesis of Disulfide, bis(3,4-difluorophenyl) involves the oxidative coupling of its corresponding thiol, 3,4-difluorothiophenol.[1] This precursor is commercially available, simplifying the initial steps of the synthesis.

Experimental Protocol: Oxidation of 3,4-difluorothiophenol

This protocol is a general method adapted from established procedures for the synthesis of symmetrical diaryl disulfides.[3] Researchers should optimize the reaction conditions for their specific setup.

Materials:

  • 3,4-difluorothiophenol

  • Chloroform (or other suitable organic solvent)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or other mild oxidizing agent (e.g., iodine, hydrogen peroxide)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3,4-difluorothiophenol (1.0 equivalent) in chloroform in a round-bottom flask.

  • In a separate flask, prepare a suspension of 1,3-dibromo-5,5-dimethylhydantoin (0.5 equivalents) in chloroform.

  • Add the DBDMH suspension dropwise to the solution of 3,4-difluorothiophenol at room temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench any remaining DBDMH.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude Disulfide, bis(3,4-difluorophenyl).

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

SynthesisWorkflow Synthesis Workflow for Disulfide, bis(3,4-difluorophenyl) Thiophenol 3,4-difluorothiophenol Reaction Oxidative Coupling Thiophenol->Reaction OxidizingAgent Oxidizing Agent (e.g., DBDMH) OxidizingAgent->Reaction Solvent Solvent (e.g., Chloroform) Solvent->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Disulfide, bis(3,4-difluorophenyl) Purification->Product

A general workflow for the synthesis of Disulfide, bis(3,4-difluorophenyl).

Characterization Techniques

Thorough characterization is essential to confirm the identity and purity of the synthesized Disulfide, bis(3,4-difluorophenyl). The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the protons on the difluorophenyl rings. The multiplicity and coupling constants of these signals will be influenced by the adjacent fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting patterns (C-F coupling).

  • ¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing fluorinated compounds. It is expected to show two distinct signals for the two different fluorine environments on the aromatic ring, with coupling between them.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an accurate mass measurement. The expected molecular ion peak [M]⁺ would be at m/z 290.3.

Melting Point

The melting point is a key indicator of the purity of a solid compound. A sharp melting point range suggests a high degree of purity.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of Disulfide, bis(3,4-difluorophenyl). However, various other disulfide-containing compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. The presence of the difluorophenyl moieties in the target molecule makes it an interesting candidate for biological screening in drug discovery programs.

CharacterizationFlow Characterization Workflow SynthesizedProduct Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) SynthesizedProduct->NMR MS Mass Spectrometry (LRMS, HRMS) SynthesizedProduct->MS MP Melting Point Analysis SynthesizedProduct->MP PurityConfirmation Purity & Structure Confirmation NMR->PurityConfirmation MS->PurityConfirmation MP->PurityConfirmation

A logical workflow for the characterization of the synthesized product.

Conclusion

This technical guide outlines the synthesis and characterization of Disulfide, bis(3,4-difluorophenyl). While a specific, detailed experimental protocol and comprehensive characterization data are not yet published, this guide provides a strong foundation for researchers to produce and characterize this compound by adapting established methods. The unique structural features of this molecule warrant further investigation into its potential applications, particularly in the realm of medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Core Chemical and Physical Properties of Disulfide, bis(3,4-difluorophenyl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide, bis(3,4-difluorophenyl), with the chemical formula C₁₂H₆F₄S₂, is an organosulfur compound characterized by a disulfide linkage between two 3,4-difluorophenyl rings. The presence of fluorine atoms on the aromatic rings is known to significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Diaryl disulfides are a class of compounds recognized as valuable intermediates in organic synthesis and have garnered interest in medicinal chemistry for their potential therapeutic applications.[3] The disulfide bond itself is a key functional group, known for its role in stabilizing protein structures and its reversible redox behavior, which can be exploited in drug delivery systems.[3]

This technical guide provides a detailed overview of the predicted chemical and physical properties, potential synthetic and analytical methodologies, and prospective biological significance of Disulfide, bis(3,4-difluorophenyl) to support research and development activities.

Chemical and Physical Properties

Quantitative experimental data for Disulfide, bis(3,4-difluorophenyl) is scarce. The following tables summarize the known properties of this compound and provide data for analogous, structurally similar molecules to serve as a predictive reference.

Table 1: Identifiers and General Properties of Disulfide, bis(3,4-difluorophenyl)

PropertyValue
CAS Number 60811-25-8
Molecular Formula C₁₂H₆F₄S₂
Molecular Weight 290.30 g/mol
IUPAC Name 1,2-bis(3,4-difluorophenyl)disulfane

Table 2: Predicted and Analogous Physical Properties

PropertyDisulfide, bis(3,4-difluorophenyl) (Predicted)bis(3-fluorophenyl)disulfide (CAS 63930-17-6)[4]bis(4-fluorophenyl)disulfide (CAS 405-31-2)[5]Diphenyl disulfide (CAS 882-33-7)[5]
Physical State Solid / Liquid--Colorless crystals
Melting Point (°C) Not availableNot available50-5261-62
Boiling Point (°C) Not available308Not available310
Density (g/cm³) Not available1.321.4±0.1-
Refractive Index Not available1.619--
Solubility Predicted to be soluble in organic solvents like diethyl ether, benzene, and THF. Insoluble in water.Not availableNot availableSoluble in diethyl ether, benzene, carbon disulfide, THF; Insoluble in water

Experimental Protocols

Synthesis: Oxidative Coupling of 3,4-Difluorothiophenol

The most common method for the synthesis of symmetrical diaryl disulfides is the oxidative coupling of the corresponding thiols. For Disulfide, bis(3,4-difluorophenyl), the precursor would be 3,4-difluorothiophenol.

General Experimental Workflow:

G cluster_0 Synthesis thiol 3,4-Difluorothiophenol in Solvent reaction Reaction Mixture (Stirring at RT) thiol->reaction oxidant Oxidizing Agent oxidant->reaction workup Aqueous Work-up (e.g., NaHCO₃ wash) reaction->workup extraction Organic Extraction (e.g., with Ethyl Acetate) workup->extraction drying Drying of Organic Layer (e.g., over Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (e.g., Recrystallization or Chromatography) evaporation->purification product Disulfide, bis(3,4-difluorophenyl) purification->product

Caption: General workflow for the synthesis of Disulfide, bis(3,4-difluorophenyl).

Detailed Methodology (Adapted from a general procedure for diaryl disulfides): [6][7]

  • Dissolution: Dissolve 3,4-difluorothiophenol (1 equivalent) in a suitable solvent such as wet acetonitrile (e.g., CH₃CN:H₂O 5:1).

  • Oxidation: To the stirred solution, add a solution of the oxidizing agent, such as iodine (0.5 equivalents), dropwise at room temperature. The reaction is typically rapid.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), quench any remaining oxidant if necessary (e.g., with aqueous sodium thiosulfate for iodine). Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Analytical Characterization

The structure and purity of the synthesized Disulfide, bis(3,4-difluorophenyl) would be confirmed using standard analytical techniques.

Table 3: Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR Aromatic protons would appear as multiplets in the downfield region, with coupling patterns influenced by the fluorine atoms.
¹³C NMR Aromatic carbon signals would show splitting due to C-F coupling. The carbon attached to sulfur would be a key signal.
¹⁹F NMR Two distinct signals for the two different fluorine environments on the aromatic ring, with characteristic coupling constants.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the compound (m/z = 290.30) should be observed. Fragmentation patterns may show cleavage of the S-S bond.
Infrared (IR) Spectroscopy Characteristic peaks for C-F stretching, C=C stretching of the aromatic ring, and potentially a weak S-S stretching band.
Melting Point A sharp melting point range would indicate high purity of the crystalline solid.

Biological Significance and Potential Applications in Drug Development

While no specific biological activity has been reported for Disulfide, bis(3,4-difluorophenyl), the broader class of fluorinated diaryl disulfides holds significant potential in medicinal chemistry.

Antimicrobial and Anticancer Potential

Numerous studies have demonstrated the antimicrobial and anticancer properties of various disulfide-containing compounds.[8][9][10][11][12][13] The disulfide bond can interact with thiol groups in proteins and enzymes, potentially disrupting their function. The introduction of fluorine atoms can enhance these effects by increasing metabolic stability and cell membrane permeability.[1] It is plausible that Disulfide, bis(3,4-difluorophenyl) could exhibit cytotoxic effects against cancer cell lines or inhibitory activity against various microbial strains.

Hypothesized Mechanism of Action (Anticancer):

G cluster_1 Potential Anticancer Mechanism compound Disulfide, bis(3,4-difluorophenyl) cell Cancer Cell compound->cell Enters entry Cellular Uptake cell->entry redox Intracellular Reduction (e.g., by Glutathione) entry->redox thiol Reactive Thiol Species redox->thiol protein Cellular Proteins (e.g., Tubulin, Enzymes) thiol->protein Reacts with disruption Protein Function Disruption protein->disruption apoptosis Apoptosis / Cell Cycle Arrest disruption->apoptosis

References

CAS number and molecular formula for bis(3,4-difluorophenyl) disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of bis(3,4-difluorophenyl) disulfide, a fluorinated organosulfur compound. It details its chemical identity, including its CAS number and molecular formula, and outlines a reliable experimental protocol for its synthesis via the oxidative coupling of 3,4-difluorothiophenol. While specific experimental data for this compound is not extensively available in public literature, this guide presents expected physicochemical properties and spectral characteristics based on analogous compounds. Furthermore, it explores the potential significance of this molecule in drug discovery and materials science, drawing parallels with other biologically active disulfide-containing compounds and fluorinated aromatics. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of bis(3,4-difluorophenyl) disulfide.

Chemical Identity and Properties

Bis(3,4-difluorophenyl) disulfide is a symmetrical aromatic disulfide characterized by the presence of two 3,4-difluorophenyl groups linked by a disulfide bond.

Identifier Value Citation
Chemical Name bis(3,4-difluorophenyl) disulfide
CAS Number 60811-25-8[1]
Molecular Formula C₁₂H₆F₄S₂
Molecular Weight 290.30 g/mol
Canonical SMILES C1=C(C=C(C=C1F)F)SSC2=CC(=C(C=C2)F)F
InChI Key Not available in searched literature

Synthesis of Bis(3,4-difluorophenyl) Disulfide

The synthesis of bis(3,4-difluorophenyl) disulfide can be achieved through the oxidative coupling of its corresponding thiol, 3,4-difluorothiophenol. This is a common and effective method for the preparation of symmetrical disulfides.

General Experimental Protocol: Oxidative Coupling of 3,4-difluorothiophenol

This protocol is adapted from a standard procedure for the synthesis of symmetrical disulfides from thiols.

Materials:

  • 3,4-difluorothiophenol

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Chloroform (CHCl₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3,4-difluorothiophenol (2 equivalents) in chloroform.

  • In a separate flask, prepare a suspension of 1,3-dibromo-5,5-dimethylhydantoin (1 equivalent) in chloroform.

  • Slowly add the DBDMH suspension dropwise to the solution of 3,4-difluorothiophenol at room temperature with stirring.

  • Allow the reaction mixture to stir at room temperature for approximately 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acidic byproducts.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude bis(3,4-difluorophenyl) disulfide.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Reaction Workflow

Synthesis_Workflow Thiol 3,4-difluorothiophenol in Chloroform Reaction Reaction Mixture (Stir at RT, 1-2h) Thiol->Reaction DBDMH DBDMH Suspension in Chloroform DBDMH->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Drying Drying (MgSO4) Workup->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Product Bis(3,4-difluorophenyl) disulfide Evaporation->Product

Caption: Oxidative coupling workflow for the synthesis of bis(3,4-difluorophenyl) disulfide.

Spectroscopic Characterization (Expected)

While specific spectral data for bis(3,4-difluorophenyl) disulfide is not available in the searched literature, the following are expected characteristics based on its structure and data from analogous compounds.

Technique Expected Features
¹H NMR Aromatic region (approx. 7.0-7.6 ppm) showing complex multiplets due to proton-proton and proton-fluorine couplings.
¹³C NMR Aromatic carbons (approx. 110-155 ppm). Carbons directly bonded to fluorine will show characteristic splitting (C-F coupling). The carbon attached to sulfur would also be identifiable.
¹⁹F NMR Two distinct signals in the aromatic fluorine region, each exhibiting coupling to adjacent protons and the other fluorine atom.
IR Spectroscopy Characteristic peaks for C-F stretching (approx. 1100-1300 cm⁻¹), aromatic C=C stretching (approx. 1400-1600 cm⁻¹), and potentially a weak S-S stretching band (approx. 400-500 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 290.30 g/mol , along with characteristic fragmentation patterns.

Potential Applications and Significance in Drug Discovery

The disulfide bond is a critical functional group in many biological systems, most notably in stabilizing the tertiary and quaternary structures of proteins.[1] The reversible nature of the disulfide bond (cleavage to thiols and re-formation) is central to many cellular redox processes.[1]

Role in Drug Design
  • Prodrugs: The differential redox potential between the extracellular and intracellular environments can be exploited in prodrug design. Disulfide-containing prodrugs can be designed to be stable in the bloodstream and release the active drug upon entering the reducing environment of the cell.

  • Targeting Cysteine Residues: The disulfide moiety can interact with cysteine residues in proteins, making it a potential pharmacophore for targeting specific enzymes or receptors.

  • Antimicrobial and Anticancer Agents: Many natural and synthetic compounds containing disulfide bonds exhibit significant antimicrobial and anticancer activities. For instance, diallyl disulfide from garlic has been shown to possess anticancer properties.

The introduction of fluorine atoms into organic molecules is a common strategy in drug design to modulate physicochemical and biological properties such as:

  • Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, increasing the half-life of a drug.

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity.

Given these properties, bis(3,4-difluorophenyl) disulfide represents an interesting scaffold for the development of novel therapeutic agents.

Signaling Pathways and Logical Relationships

While no specific signaling pathways involving bis(3,4-difluorophenyl) disulfide have been reported, a logical workflow for its preliminary biological evaluation can be proposed.

Biological_Evaluation_Workflow Compound Bis(3,4-difluorophenyl) disulfide Cytotoxicity Cytotoxicity Screening (e.g., MTT assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC determination) Compound->Antimicrobial TargetID Target Identification (If active) Cytotoxicity->TargetID Active Antimicrobial->TargetID Active Mechanism Mechanism of Action Studies TargetID->Mechanism LeadOpt Lead Optimization Mechanism->LeadOpt

Caption: A proposed workflow for the initial biological evaluation of bis(3,4-difluorophenyl) disulfide.

Conclusion

Bis(3,4-difluorophenyl) disulfide is a readily synthesizable compound with potential applications in drug discovery and materials science. This technical guide provides the fundamental information required for its preparation and outlines the expected analytical characteristics. While specific biological data is currently lacking, the presence of the disulfide bond and fluorine substituents suggests that this molecule warrants further investigation as a potential bioactive agent. The provided experimental protocol and proposed evaluation workflow offer a solid starting point for researchers interested in exploring the properties and applications of this and related fluorinated diaryl disulfides.

References

Spectroscopic Data Interpretation for Disulfide, bis(3,4-difluorophenyl): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Disulfide, bis(3,4-difluorophenyl). The following sections detail the expected spectral characteristics and provide generalized experimental protocols for the acquisition of this data. This information is critical for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The expected quantitative spectroscopic data for Disulfide, bis(3,4-difluorophenyl) is summarized in the tables below. These values are predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.[1][2]

Table 1: Mass Spectrometry Data

ParameterExpected Value
Molecular Formula C₁₂H₆F₄S₂
Molecular Weight 310.3 g/mol
Mass Spectrum (EI) m/z (relative intensity): 310 (M+, 100%), 155 (M+/2, prominent)

Table 2: Nuclear Magnetic Resonance (NMR) Data (Solvent: CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~7.2-7.4m-Aromatic Protons
¹³C NMR ~115-140m¹JCF, ²JCF, ³JCFAromatic Carbons
¹⁹F NMR ~ -130 to -140m-Fluorine Atoms

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~1600, 1480Aromatic C=C stretch
~1250-1100C-F stretch
~550-450S-S stretch

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
~250-300Not readily availableCommon organic solvents (e.g., Ethanol, Hexane)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for Disulfide, bis(3,4-difluorophenyl).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) can be performed using an electron ionization (EI) or electrospray ionization (ESI) source.[1]

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument Parameters (EI Mode):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 50-500.

  • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

  • Data Analysis: Determine the molecular ion peak (M+) and analyze the fragmentation pattern to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Parameters:

    • ¹H NMR: Set the spectral width to cover the aromatic region (e.g., 0-10 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Set the spectral width to cover the aromatic carbon region (e.g., 0-160 ppm). Use proton decoupling to simplify the spectrum. A longer acquisition time and more scans may be necessary due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Set the appropriate spectral width for fluorine NMR. No external standard is typically needed as the instrument is referenced internally.

  • Data Analysis: Integrate the signals in the ¹H NMR to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants in all spectra to assign the signals to the specific atoms in the molecule. The fluorine couplings in the ¹³C NMR spectrum will be particularly informative.[1]

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Record the spectrum and subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra are recorded on a dual-beam UV-Vis spectrophotometer.[3]

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane) of a known concentration (e.g., 10⁻⁴ to 10⁻⁵ M).

  • Instrument Parameters:

    • Wavelength Range: 200-800 nm.

    • Scan Speed: Medium.

  • Data Acquisition: Record the absorbance spectrum against a solvent blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships in data interpretation.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Disulfide, bis(3,4-difluorophenyl) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Interpretation Combined Data Analysis MS->Data_Interpretation NMR->Data_Interpretation IR->Data_Interpretation UV_Vis->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation

Figure 1: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Spectroscopic_Data_Interpretation cluster_data Spectroscopic Evidence cluster_interpretation Inferences Structure Proposed Structure: Disulfide, bis(3,4-difluorophenyl) MS_data MS: Molecular Ion (M+) at m/z 310 Structure->MS_data NMR_data NMR: Aromatic signals with F-coupling Structure->NMR_data IR_data IR: C-F and S-S stretches present Structure->IR_data UV_Vis_data UV-Vis: Absorbance in the expected range for disulfides Structure->UV_Vis_data MS_interp Confirms Molecular Formula (C₁₂H₆F₄S₂) MS_data->MS_interp NMR_interp Confirms 3,4-difluorophenyl rings NMR_data->NMR_interp IR_interp Confirms key functional groups IR_data->IR_interp UV_Vis_interp Consistent with disulfide chromophore UV_Vis_data->UV_Vis_interp Final_Confirmation Unambiguous Structure Confirmation MS_interp->Final_Confirmation NMR_interp->Final_Confirmation IR_interp->Final_Confirmation UV_Vis_interp->Final_Confirmation

Figure 2: Logical relationship of interpreting various spectroscopic data for structural confirmation.

References

A Comprehensive Guide to the Synthesis of Fluorinated Aryl Disulfides

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the primary synthetic methodologies for preparing fluorinated aryl disulfides. These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution, such as altered lipophilicity, metabolic stability, and binding affinities. This document details key experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction workflows for enhanced clarity.

Oxidation of Fluorinated Thiophenols

The most direct and common route to symmetrical fluorinated aryl disulfides is the oxidation of the corresponding thiophenols. This method is often high-yielding and can be achieved using a variety of oxidizing agents, ranging from mild, air-based systems to more potent reagents. The choice of oxidant can be tailored based on the substrate's sensitivity and the desired reaction conditions.

General Reaction Scheme

The oxidation process involves the coupling of two thiol molecules to form a disulfide bond, with the concomitant removal of two hydrogen atoms.

G cluster_reactants Reactants cluster_process Process cluster_products Products Thiol1 Ar-F(n)-SH Oxidant Oxidizing Agent (e.g., Air, H₂O₂, I₂) Thiol1->Oxidant Oxidation Thiol2 Ar-F(n)-SH Thiol2->Oxidant Disulfide Ar-F(n)-S-S-Ar-F(n) Oxidant->Disulfide Byproduct Reduced Oxidant (e.g., H₂O) Oxidant->Byproduct

Figure 1: General workflow for the oxidation of fluorinated thiophenols.
Key Experimental Protocols

Protocol 1: Air Oxidation Catalyzed by Base

This method utilizes atmospheric oxygen as the terminal oxidant in the presence of a base, representing a green and cost-effective approach.

  • Procedure: A solution of the fluorinated thiophenol (1.0 eq.) in a suitable solvent such as DMF is treated with a catalytic amount of a base (e.g., triethylamine, 1.0 eq.). The mixture is stirred vigorously under an air atmosphere at room temperature. Reaction progress is monitored by thin-layer chromatography (TLC). Upon completion (typically 24-48 hours), the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[1]

Protocol 2: Oxidation with Hydrogen Peroxide

Hydrogen peroxide is a clean and efficient oxidant that yields water as the only byproduct.

  • Procedure: To a stirred solution of the fluorinated thiophenol (1.0 eq.) in a solvent like acetonitrile, 30% hydrogen peroxide (3.0 eq.) is added dropwise at room temperature.[2][3] The reaction is often catalyzed by an acid or a metal salt (e.g., ZrCl₄, 1.0 eq.).[2] The reaction is typically rapid, often completing within minutes to a few hours. After completion, the mixture is quenched with a saturated aqueous solution of sodium thiosulfate, followed by extraction with an organic solvent. The organic phase is dried and concentrated to afford the disulfide, which can be further purified if necessary.[2]

Protocol 3: Oxidation with Dimethyl Sulfoxide (DMSO)

Under acidic conditions, DMSO can serve as a mild and effective oxidant for converting thiols to disulfides.

  • Procedure: The fluorinated thiophenol (1.0 eq.) is dissolved in acetonitrile. Dimethyl sulfoxide (5.0 eq.) and a stoichiometric amount of hydroiodic acid (HI) are added to the solution at room temperature. The reaction is typically complete within 20-30 minutes. The resulting disulfide is then isolated by standard workup procedures.

Quantitative Data for Thiophenol Oxidation
Fluorinated Thiophenol SubstrateOxidant/Catalyst SystemSolventTime (h)Temp (°C)Yield (%)Reference
4-FluorothiophenolAir / Et₃NDMF4880~95[1]
PentafluorothiophenolH₂O₂ / ZrCl₄MeCN< 5 minRT95[2]
Thiophenol (Model)DMSO / HIMeCN20 minRT95
Various Aryl ThiolsBobbitt's SaltDichloromethane1-2RT71-99[4]

From Fluorinated Aryl Halides

The synthesis of fluorinated aryl disulfides from aryl halides is a versatile approach, particularly for highly fluorinated systems where the corresponding thiophenols are less accessible. These methods typically involve either nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Highly electron-deficient fluoroarenes, such as hexafluorobenzene, readily undergo SNAr with sulfur nucleophiles. The high electronegativity of the fluorine atoms activates the aromatic ring towards nucleophilic attack.

G cluster_reactants Reactants cluster_process Process cluster_products Products Fluoroarene Ar-F(n+1) Reaction SNA_r Reaction (Meisenheimer Complex Intermediate) Fluoroarene->Reaction SulfurSource Sulfur Nucleophile (e.g., Na₂S₂) SulfurSource->Reaction Disulfide Ar-F(n)-S-S-Ar-F(n) Reaction->Disulfide C-S Bond Formation Byproduct Fluoride Salt (e.g., NaF) Reaction->Byproduct Fluoride Displacement

Figure 2: SNAr pathway for disulfide synthesis from fluoroarenes.

Protocol 4: Reaction of Hexafluorobenzene with Sodium Disulfide

  • Procedure: Hexafluorobenzene (1.0 eq.) is reacted with a source of the disulfide dianion, such as sodium disulfide (Na₂S₂), in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The reaction mixture is heated, and the progress is monitored. Upon completion, the mixture is cooled, poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification by chromatography or recrystallization yields bis(pentafluorophenyl) disulfide.

Transition-Metal-Catalyzed Cross-Coupling

For less activated aryl fluorides, transition metal catalysis can be employed to facilitate the C-S bond formation. Rhodium-based catalysts have been shown to be effective in coupling aryl fluorides with organic disulfides.[5][6]

Protocol 5: Rhodium-Catalyzed Substitution of Aryl Fluorides

  • Procedure: An aromatic fluoride (1.0 eq.), an organic disulfide (0.5 eq.), and triphenylphosphine (0.5 eq.) are reacted in refluxing chlorobenzene. The reaction is catalyzed by a rhodium complex such as RhH(PPh₃)₄ in the presence of a ligand like 1,2-bis(diphenylphosphino)benzene. Triphenylphosphine acts as a fluoride atom scavenger.[5][6] The reaction proceeds to give the corresponding aryl sulfide, which in the context of this reaction mechanism, can lead to the formation of the target disulfide products.[5][6]

Quantitative Data for Synthesis from Aryl Halides
Fluorinated Aryl HalideSulfur SourceCatalyst/ConditionsSolventTemp (°C)Yield (%)Reference
Hexafluorobenzene(p-Tolyl)₂S₂RhH(PPh₃)₄, PPh₃ChlorobenzeneReflux90 (for mono-sulfide)[6]
Pentafluorobenzene(Ph)₂S₂RhH(PPh₃)₄, PPh₃ChlorobenzeneReflux88 (for mono-sulfide)[6]
4-NitrofluorobenzeneNa₂S₂N/A (SNAr)DMF100High[7]

Reductive Coupling of Arylsulfonyl Chlorides

Symmetrical diaryl disulfides can be synthesized through the reductive coupling of arylsulfonyl chlorides. This method provides an alternative route when the sulfonyl chloride derivative is more readily available than the corresponding thiol.

Protocol 6: PPh₃-Mediated Reductive Coupling

  • Procedure: A solution of the fluorinated arylsulfonyl chloride (1.0 eq.) in a suitable solvent is treated with a reducing agent such as triphenylphosphine (PPh₃). The reaction proceeds under catalyst- and base-free conditions. This process facilitates the formation of the disulfide bond through a nucleophilic substitution pathway, yielding the desired unsymmetrical or symmetrical aromatic disulfides in moderate to excellent yields.[8][9]

Quantitative Data for Reductive Coupling
Arylsulfonyl ChlorideReducing AgentSolventTimeTemp (°C)Yield (%)Reference
4-Fluorobenzenesulfonyl chloridePPh₃Toluene1 h11092[8]
4-(Trifluoromethyl)benzenesulfonyl chloridePPh₃Toluene1 h11085[8]

Synthesis from Arylboronic Acids and Elemental Sulfur

A modern approach involves the copper-catalyzed reaction of arylboronic acids with elemental sulfur. This method is advantageous as it utilizes stable and readily available starting materials.

Protocol 7: Copper-Catalyzed Reaction with Elemental Sulfur

  • Procedure: The fluorinated arylboronic acid (1.0 eq.) and elemental sulfur (1.5 eq.) are dissolved in a solvent such as DMF or pyridine. A copper salt catalyst, for instance, cuprous iodide (CuI) or copper sulfate (CuSO₄), is added (typically 5 mol%). The reaction mixture is heated to between 50-80°C for 5-8 hours. After completion, the product is isolated using standard extraction and purification techniques.[10]

Quantitative Data for Boronic Acid Route
Fluorinated Arylboronic AcidCatalystSolventTime (h)Temp (°C)Yield (%)Reference
4-Fluorophenylboronic acidCuI (5 mol%)Pyridine58085[10]
4-(Trifluoromethyl)phenylboronic acidCuI (5 mol%)Pyridine68078[10]

This guide summarizes the principal and most effective methods for synthesizing fluorinated aryl disulfides. Researchers are encouraged to consult the cited primary literature for more detailed information and substrate scope. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific electronic and steric properties of the target molecule.

References

Potential Applications of Disulfide, bis(3,4-difluorophenyl) in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the medicinal chemistry applications of Disulfide, bis(3,4-difluorophenyl) is limited in publicly available literature. This guide, therefore, extrapolates potential applications based on the well-established roles of diaryl disulfides, disulfide bonds, and fluorine substitution in drug discovery and development.

Introduction: The Emerging Potential of Fluorinated Diaryl Disulfides

Disulfide, bis(3,4-difluorophenyl) is an organosulfur compound featuring a disulfide linkage between two 3,4-difluorophenyl moieties. While specific research on this molecule is not extensively documented, its structural components—the diaryl disulfide core and fluorine substituents—are of significant interest in medicinal chemistry. Diaryl disulfides are recognized for their diverse biological activities and their utility as versatile chemical synthons. The disulfide bond, in particular, offers a unique redox-sensitive functionality that can be exploited for targeted drug delivery and prodrug strategies.

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance a range of pharmacokinetic and pharmacodynamic properties.[1][2] Fluorination can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability.[1][3] Given these characteristics, Disulfide, bis(3,4-difluorophenyl) represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents.

The Disulfide Bond: A Redox-Responsive Switch in Drug Design

The disulfide bond is a key functional group in biological systems, most notably in stabilizing the tertiary and quaternary structures of proteins.[4] In medicinal chemistry, the reversible nature of the disulfide bond, which can be cleaved by reducing agents such as glutathione (GSH), has been ingeniously exploited.[4][5]

Redox-Responsive Drug Delivery

The tumor microenvironment is characterized by a significantly higher concentration of glutathione (GSH) compared to normal tissues.[6][7] This differential provides a basis for designing drug delivery systems that selectively release their payload in cancer cells. Disulfide bonds can be incorporated as linkers in various nanocarriers, such as micelles and nanoparticles, to create redox-responsive systems.[5][8] In the bloodstream, the disulfide bond remains stable, encapsulating the drug. Upon entering a tumor cell, the high GSH concentration cleaves the disulfide bond, leading to the disassembly of the nanocarrier and the release of the therapeutic agent.[5][6]

Below is a conceptual workflow for a disulfide-linked, redox-responsive drug delivery system.

G cluster_0 Circulation (Low GSH) cluster_1 Tumor Microenvironment (High GSH) A Disulfide-Linked Nanocarrier (Drug Encapsulated) B Stable Nanocarrier A->B Systemic Stability C Cellular Uptake B->C Tumor Targeting (EPR Effect) D Disulfide Cleavage by GSH C->D E Drug Release D->E F Therapeutic Effect E->F G A Diaryl Disulfide (e.g., bis(3,4-difluorophenyl)) B Inhibition of Pdcd4 Degradation A->B C ↑ Pdcd4 Levels B->C D ↓ Protein Translation C->D E ↓ Cell Proliferation D->E F ↑ Apoptosis D->F G A Starting Material (Aryl Thiol) B Reaction Setup (Solvent, Oxidant) A->B C Reaction Monitoring (e.g., TLC) B->C D Workup & Isolation (Extraction, Evaporation) C->D E Purification (Recrystallization/ Chromatography) D->E F Characterization (NMR, MS, etc.) E->F G Pure Diaryl Disulfide F->G

References

An In-depth Technical Guide to the Solubility and Stability of Disulfide, bis(3,4-difluorophenyl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfide, bis(3,4-difluorophenyl) is an organosulfur compound featuring a disulfide linkage between two 3,4-difluorophenyl rings. The introduction of fluorine atoms into the phenyl rings is anticipated to significantly influence its physicochemical properties, including solubility, lipophilicity, and stability.[1] These characteristics are of paramount importance in the fields of medicinal chemistry and materials science. Fluorination is a well-established strategy in drug design to enhance metabolic stability and modulate the electronic properties of a molecule.[2][3][4][5][6] This technical guide provides a comprehensive overview of the solubility and stability of Disulfide, bis(3,4-difluorophenyl), offering detailed experimental protocols for their assessment and discussing potential biological activities.

Physicochemical Properties

The properties of Disulfide, bis(3,4-difluorophenyl) are significantly influenced by the presence of the difluorophenyl groups. The high electronegativity of fluorine can alter the electron distribution across the aromatic ring and the disulfide bond, potentially impacting its reactivity and stability.[1]

Table 1: Physicochemical Properties of Disulfide, bis(3,4-difluorophenyl)

PropertyValueSource
CAS Number 60811-25-8[1]
Molecular Formula C₁₂H₆F₄S₂[1]
Molecular Weight 290.3 g/mol [1]
Appearance Colorless to light yellow solidAssumed
Melting Point 78-82 °CHypothetical

Solubility Profile

The solubility of Disulfide, bis(3,4-difluorophenyl) is a critical parameter for its application in drug delivery and formulation. Based on the behavior of structurally similar aromatic disulfides, its solubility is expected to be low in aqueous solutions and higher in organic solvents. The fluorination of the phenyl rings is known to increase lipophilicity, which would favor solubility in nonpolar solvents.

Table 2: Quantitative Solubility of Disulfide, bis(3,4-difluorophenyl) at 25°C

SolventSolubility (g/L)Method
Water< 0.01HPLC-UV
Phosphate Buffered Saline (pH 7.4)< 0.01HPLC-UV
Methanol15.2Gravimetric
Ethanol8.5Gravimetric
Acetone35.8Gravimetric
Chloroform52.1Gravimetric
Ethyl Acetate28.4Gravimetric
Toluene18.9Gravimetric

Note: The quantitative solubility data presented in this table are hypothetical and based on trends observed for similar halogenated diphenyl disulfides.[7][8][9]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the solubility of Disulfide, bis(3,4-difluorophenyl) in various solvents using the shake-flask method followed by quantification.

Workflow for Solubility Determination

A Add excess Disulfide, bis(3,4-difluorophenyl) to solvent B Equilibrate at constant temperature (e.g., 25°C) with agitation for 24-48h A->B C Allow solid to settle B->C D Filter the supernatant to remove undissolved solid C->D E Quantify the concentration of the dissolved compound D->E F Express solubility (e.g., in g/L or mol/L) E->F

Caption: Workflow for determining the solubility of a compound using the shake-flask method.

Materials:

  • Disulfide, bis(3,4-difluorophenyl)

  • Selected solvents (e.g., water, PBS, methanol, ethanol, acetone, chloroform, ethyl acetate, toluene)

  • Shaking incubator or orbital shaker

  • Thermostatically controlled water bath

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup

Procedure:

  • Sample Preparation: Add an excess amount of Disulfide, bis(3,4-difluorophenyl) to a known volume of the selected solvent in a sealed container.

  • Equilibration: Place the container in a shaking incubator at a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the container to stand in a temperature-controlled bath for at least 24 hours to allow the undissolved solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Quantification:

    • For organic solvents (Gravimetric): Evaporate a known volume of the filtrate to dryness and weigh the residue.

    • For aqueous solutions (HPLC-UV): Dilute the filtrate with a suitable mobile phase and quantify the concentration using a validated HPLC method with a UV detector. A standard curve of known concentrations should be prepared for accurate quantification.

  • Calculation: Calculate the solubility in g/L or mol/L based on the quantified concentration and the volume of the filtrate.

Stability Studies

The stability of Disulfide, bis(3,4-difluorophenyl) under various stress conditions is crucial for its handling, storage, and application, particularly in pharmaceutical formulations.

Thermal Stability

Fluorinated aromatic compounds often exhibit enhanced thermal stability.[1] Thermogravimetric analysis (TGA) can be employed to determine the thermal decomposition profile of the compound.

Table 3: Thermal Stability Data for Disulfide, bis(3,4-difluorophenyl)

ParameterValue
Onset of Decomposition (T_onset) 285 °C
Temperature at 5% Weight Loss (T_d5) 310 °C
Temperature at 10% Weight Loss (T_d10) 325 °C

Note: The data in this table are hypothetical and represent expected trends for a fluorinated aromatic disulfide.

Experimental Protocol: Thermal Stability Assessment by TGA

Workflow for Thermal Stability Assessment

A Place a small, accurately weighed sample into a TGA pan B Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) A->B C Monitor the change in mass as a function of temperature B->C D Analyze the TGA thermogram to determine decomposition temperatures C->D

Caption: Workflow for assessing thermal stability using Thermogravimetric Analysis (TGA).

Materials and Equipment:

  • Disulfide, bis(3,4-difluorophenyl)

  • Thermogravimetric Analyzer (TGA)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the compound (typically 5-10 mg) into a TGA sample pan.

  • TGA Analysis: Place the sample pan in the TGA furnace. Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperatures at which 5% and 10% weight loss occurs.

Hydrolytic Stability

The disulfide bond can be susceptible to hydrolysis, particularly at non-neutral pH. The stability of Disulfide, bis(3,4-difluorophenyl) in aqueous solutions at different pH values should be evaluated.

Table 4: Hydrolytic Stability of Disulfide, bis(3,4-difluorophenyl) at 37°C

pHHalf-life (t₁/₂)Degradation Rate Constant (k)
4.0> 30 days< 0.023 day⁻¹
7.4> 30 days< 0.023 day⁻¹
9.015 days0.046 day⁻¹

Note: Data are hypothetical, reflecting the general stability of symmetric disulfides at neutral pH and increased degradation under alkaline conditions.

Experimental Protocol: Hydrolytic Stability Assessment

Workflow for Hydrolytic Stability Assessment

A Prepare solutions of the compound in buffers of different pH (e.g., 4, 7.4, 9) B Incubate the solutions at a constant temperature (e.g., 37°C) A->B C Withdraw aliquots at specified time intervals B->C D Quench the reaction if necessary C->D E Analyze the concentration of the remaining parent compound by HPLC-UV D->E F Calculate the degradation rate constant and half-life E->F

Caption: Workflow for assessing the hydrolytic stability of a compound.

Materials:

  • Disulfide, bis(3,4-difluorophenyl)

  • Buffers of different pH values (e.g., acetate for pH 4, phosphate for pH 7.4, borate for pH 9)

  • Co-solvent if the compound has low aqueous solubility (e.g., acetonitrile, DMSO)

  • Incubator

  • HPLC-UV system

Procedure:

  • Solution Preparation: Prepare stock solutions of the compound in a suitable co-solvent. Dilute the stock solution into the different pH buffers to a final concentration where the compound remains dissolved.

  • Incubation: Incubate the solutions in sealed containers at a constant temperature (e.g., 37°C).

  • Sampling: At predetermined time points, withdraw aliquots from each solution.

  • Analysis: Analyze the concentration of the remaining Disulfide, bis(3,4-difluorophenyl) in each sample using a stability-indicating HPLC-UV method.

  • Data Analysis: Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) from the slope of the line. Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Photostability

Exposure to light can cause degradation of photosensitive molecules. Photostability testing is essential for drug substances and products as outlined in the ICH Q1B guidelines.[10][11][12][13][14]

Table 5: Photostability of Disulfide, bis(3,4-difluorophenyl) (Solid State)

ConditionDegradation (%)Appearance Change
ICH Q1B Light Exposure < 2%No significant change
Dark Control < 0.5%No change

Note: Data are hypothetical.

Experimental Protocol: Photostability Assessment (ICH Q1B)

Workflow for Photostability Testing

A Place the solid compound in a transparent container B Prepare a dark control sample wrapped in aluminum foil A->B C Expose samples to a light source as per ICH Q1B guidelines (≥ 1.2 million lux hours visible, ≥ 200 watt hours/m² UVA) A->C B->C D Monitor temperature during exposure C->D E Analyze the exposed and dark control samples for degradation and physical changes D->E

Caption: Workflow for photostability testing according to ICH Q1B guidelines.

Materials and Equipment:

  • Disulfide, bis(3,4-difluorophenyl)

  • Photostability chamber equipped with a light source compliant with ICH Q1B (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)

  • Calibrated light meters (lux meter and radiometer)

  • Transparent sample containers

  • Aluminum foil

  • HPLC-UV system

Procedure:

  • Sample Preparation: Place the solid compound in a thin layer in a chemically inert, transparent container. Prepare a dark control by wrapping an identical sample in aluminum foil.

  • Light Exposure: Place the samples in the photostability chamber and expose them to light until the specified exposure levels are reached (not less than 1.2 million lux hours of visible light and 200 watt-hours/square meter of near-ultraviolet light).

  • Analysis: After exposure, visually inspect the samples for any changes in appearance. Analyze the content of the parent compound and the formation of any degradation products in both the exposed and dark control samples using a stability-indicating HPLC-UV method.

Metabolic Stability

The introduction of fluorine atoms into aromatic rings is a common strategy to block metabolically labile sites and enhance metabolic stability.[2][3][4][5][6] The 3,4-difluoro substitution pattern in Disulfide, bis(3,4-difluorophenyl) is expected to hinder oxidative metabolism by cytochrome P450 enzymes.

Table 6: In Vitro Metabolic Stability of Disulfide, bis(3,4-difluorophenyl)

SystemHalf-life (t₁/₂) (min)Intrinsic Clearance (µL/min/mg protein)
Human Liver Microsomes > 60< 11.6
Rat Liver Microsomes 4515.4

Note: Data are hypothetical.

Experimental Protocol: In Vitro Metabolic Stability (Microsomal Assay)

Workflow for In Vitro Metabolic Stability Assay

A Pre-incubate liver microsomes with the compound at 37°C B Initiate the reaction by adding NADPH A->B C Withdraw aliquots at various time points B->C D Stop the reaction with a quenching solution (e.g., cold acetonitrile) C->D E Analyze the remaining parent compound by LC-MS/MS D->E F Calculate the half-life and intrinsic clearance E->F

Caption: Workflow for assessing in vitro metabolic stability using a liver microsomal assay.

Materials:

  • Disulfide, bis(3,4-difluorophenyl)

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Incubator or water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Course: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t₁/₂) and intrinsic clearance.

Potential Biological Activity and Signaling Pathways

Some organosulfur compounds, such as diallyl disulfide from garlic, have been shown to modulate inflammatory and apoptotic signaling pathways.[15][16][17][18][19] It is plausible that Disulfide, bis(3,4-difluorophenyl) could exhibit similar biological activities. One key pathway that is often modulated by such compounds is the NF-κB signaling pathway, which plays a central role in inflammation.

Potential Signaling Pathway Modulation by Disulfide, bis(3,4-difluorophenyl)

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates IkBa_p->NFkB Releases Compound Disulfide, bis(3,4-difluorophenyl) Compound->IKK Inhibits? DNA DNA NFkB_n->DNA Binds Genes Inflammatory Gene Expression DNA->Genes Induces Stimulus Inflammatory Stimulus (e.g., TNF-α) Stimulus->Receptor Binds

Caption: A potential mechanism of action for Disulfide, bis(3,4-difluorophenyl) in the NF-κB signaling pathway.

This proposed pathway suggests that Disulfide, bis(3,4-difluorophenyl) might inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. Further experimental validation is required to confirm this hypothesis.

Conclusion

Disulfide, bis(3,4-difluorophenyl) is a compound with potential applications in drug development and materials science, largely owing to the influence of its fluorine substituents on its physicochemical properties. This guide has provided a framework for understanding and evaluating its solubility and stability through detailed, standardized experimental protocols. While specific quantitative data for this compound is not yet widely available, the presented methodologies and the data for analogous compounds offer a solid foundation for its further investigation. The potential for this compound to modulate key signaling pathways, such as NF-κB, warrants further exploration in the context of developing novel therapeutic agents.

References

An In-depth Technical Guide to the Thermochemical Properties of Bis(3,4-difluorophenyl) Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the key thermochemical properties of bis(3,4-difluorophenyl) disulfide. Due to the limited availability of direct experimental data for this specific compound, this guide focuses on the established experimental and computational protocols for analogous aromatic disulfide and organofluorine compounds. The thermochemical data for diphenyl disulfide is presented as an illustrative example.

Core Thermochemical Properties

The primary thermochemical properties of interest for a compound like bis(3,4-difluorophenyl) disulfide, particularly in the context of drug development and material science, include:

  • Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. This is a crucial measure of the compound's thermodynamic stability.

  • Enthalpy of Sublimation (ΔsubH°): The heat required to transform one mole of the substance from a solid to a gaseous state. This property is vital for understanding vaporization behavior and for deriving gas-phase thermochemical data from condensed-phase measurements.

  • Enthalpy of Fusion (ΔfusH°): The heat absorbed when one mole of a solid melts to a liquid. This is important for characterizing the melting behavior and purity of the compound.

  • S-S Bond Dissociation Energy (BDE): The energy required to homolytically cleave the disulfide bond. This is a key indicator of the bond's strength and the compound's susceptibility to reduction or radical reactions, which can be relevant in biological systems.

Data Presentation: An Illustrative Example

Thermochemical PropertyValue (kJ/mol)MethodReference
Enthalpy of Formation (solid) 149.1 ± 2.7Rotating-Bomb Combustion Calorimetry[1]
Enthalpy of Combustion (solid) -7504.4 ± 2.7Rotating-Bomb Combustion Calorimetry[1]
Enthalpy of Sublimation 95.0 ± 2.0Not specified[2]
Enthalpy of Fusion 23.18Joback Method (Estimation)[2]
Enthalpy of Formation (gas) 244.0 ± 4.2Derived from solid phase data[2]

Experimental Protocols

The determination of the thermochemical properties of bis(3,4-difluorophenyl) disulfide would involve the following key experimental techniques.

Combustion calorimetry is the primary method for determining the enthalpy of formation of organic compounds. For sulfur-containing compounds, a rotating-bomb calorimeter is necessary to ensure that the sulfur combustion products form a uniform sulfuric acid solution.

Experimental Protocol:

  • Sample Preparation: A precisely weighed pellet (typically 0.7-1.0 g) of bis(3,4-difluorophenyl) disulfide is placed in a crucible within the combustion bomb. A known length of fuse wire is positioned to make contact with the sample.

  • Bomb Sealing and Pressurization: A small amount of distilled water is added to the bomb to dissolve the combustion products. The bomb is then sealed and pressurized with approximately 30 atmospheres of pure oxygen.

  • Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in the calorimeter bucket. The assembly is placed within an insulating jacket to minimize heat exchange with the surroundings.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored at regular intervals before, during, and after combustion to determine the temperature change.

  • Analysis of Products: After combustion, the bomb is depressurized, and the liquid contents are collected. The washings are titrated to determine the amount of nitric acid formed (from residual nitrogen in the oxygen) and analyzed for sulfuric acid content to confirm complete combustion of sulfur.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined using a standard like benzoic acid), and corrections for the fuse wire combustion and acid formation. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.

The Knudsen effusion method is used to measure the vapor pressure of solids with low volatility. The enthalpy of sublimation can then be derived from the temperature dependence of the vapor pressure.

Experimental Protocol:

  • Sample Loading: A small amount of crystalline bis(3,4-difluorophenyl) disulfide is placed in a Knudsen cell, which is a small, thermostated container with a small orifice of known area.

  • High Vacuum Environment: The Knudsen cell is placed in a high-vacuum chamber.

  • Mass Loss Measurement: The cell is heated to a series of constant temperatures. At each temperature, the rate of mass loss due to the effusion of vapor through the orifice is measured using a highly sensitive microbalance.

  • Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where dm/dt is the rate of mass loss, A is the orifice area, R is the ideal gas constant, and M is the molar mass of the effusing vapor.

  • Enthalpy of Sublimation Determination: The enthalpy of sublimation (ΔsubH°) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation: d(ln P)/d(1/T) = -ΔsubH°/R

For enhanced accuracy and identification of effusing species, the Knudsen effusion method can be coupled with a mass spectrometer (KEMS).[3][4][5]

Differential Scanning Calorimetry (DSC) is a widely used technique to measure the heat flow associated with thermal transitions in a material.[6][7]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of bis(3,4-difluorophenyl) disulfide is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

  • Temperature Program: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, typically a linear heating rate (e.g., 5-10 °C/min).

  • Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: As the sample melts, it absorbs heat, resulting in an endothermic peak in the DSC thermogram. The temperature at the peak onset is the melting point, and the area under the peak is proportional to the enthalpy of fusion.

  • Calibration: The instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).

Mandatory Visualizations

Experimental_Workflow_Combustion_Calorimetry cluster_prep Sample Preparation cluster_bomb Bomb Setup cluster_calorimetry Calorimetry cluster_analysis Analysis prep1 Weigh Sample prep2 Position Fuse Wire prep1->prep2 bomb1 Add Water to Bomb prep2->bomb1 bomb2 Seal Bomb bomb1->bomb2 bomb3 Pressurize with O2 bomb2->bomb3 cal1 Submerge Bomb bomb3->cal1 cal2 Equilibrate Temperature cal1->cal2 cal3 Ignite Sample cal2->cal3 cal4 Record Temperature Change cal3->cal4 ana1 Depressurize Bomb cal4->ana1 ana2 Titrate Washings ana1->ana2 ana3 Calculate Heat of Combustion ana2->ana3 ana4 Derive Enthalpy of Formation ana3->ana4 Experimental_Workflow_Knudsen_Effusion cluster_setup Setup cluster_measurement Measurement cluster_calculation Calculation setup1 Load Sample into Knudsen Cell setup2 Place Cell in High Vacuum setup1->setup2 meas1 Heat to Constant Temperature setup2->meas1 meas2 Measure Rate of Mass Loss meas1->meas2 meas3 Repeat at Multiple Temperatures meas2->meas3 meas3->meas1 calc1 Calculate Vapor Pressure (Knudsen Eq.) meas3->calc1 calc2 Plot ln(P) vs 1/T calc1->calc2 calc3 Determine Enthalpy of Sublimation (Clausius-Clapeyron Eq.) calc2->calc3 Thermochemical_Relationships H_form_solid Enthalpy of Formation (Solid) H_form_gas Enthalpy of Formation (Gas) H_form_solid->H_form_gas + ΔH_sub H_form_liq Enthalpy of Formation (Liquid) H_form_solid->H_form_liq + ΔH_fus H_sub Enthalpy of Sublimation H_fus Enthalpy of Fusion H_form_liq->H_form_gas + ΔH_vap H_vap Enthalpy of Vaporization

References

Quantum Mechanical Modeling of Disulfide, bis(3,4-difluorophenyl): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum mechanical modeling of Disulfide, bis(3,4-difluorophenyl), a molecule of interest in medicinal chemistry and materials science. The presence of the disulfide bridge and difluorophenyl groups imparts unique electronic and structural characteristics that can be effectively elucidated through computational methods. This document outlines the theoretical background, computational methodologies, and expected molecular properties based on established quantum chemical principles and data from analogous structures. While specific experimental data for this exact molecule is limited in the public domain, this guide synthesizes information from computational studies on related fluorinated and disulfide-containing organic compounds to provide a robust predictive framework.

Introduction

Disulfide, bis(3,4-difluorophenyl) is an organosulfur compound characterized by a disulfide bond (-S-S-) linking two 3,4-difluorophenyl rings. The disulfide linkage is a critical structural motif in many biological systems, notably in stabilizing protein structures through cysteine-cysteine crosslinks. The introduction of fluorine atoms to the phenyl rings significantly alters the molecule's electronic properties, including its reactivity, electrostatic potential, and intermolecular interactions. These modifications are of particular interest in drug design, where fluorine substitution is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.

Quantum mechanical (QM) modeling offers a powerful in-silico approach to investigate the molecular properties of Disulfide, bis(3,4-difluorophenyl) at the atomic level. By solving the Schrödinger equation for the molecule's electronic structure, QM methods can predict a wide range of properties, including optimized geometry, vibrational frequencies, electronic properties, and reactivity descriptors. This guide details the application of Density Functional Theory (DFT), a widely used QM method, for the comprehensive characterization of this molecule.

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reproducible results. The following section details a typical workflow for the quantum mechanical modeling of Disulfide, bis(3,4-difluorophenyl), based on established practices for similar organic molecules.

Software and Theoretical Level

Calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. Density Functional Theory (DFT) is the method of choice for molecules of this size, offering a good balance between accuracy and computational cost. The B3LYP hybrid functional is a commonly employed functional for organic molecules. For a more accurate description of non-covalent interactions, dispersion-corrected functionals like B3LYP-D3 or functionals from the M06 family can be utilized. A Pople-style basis set, such as 6-311+G(d,p), is generally sufficient to provide a good description of the electronic structure.

Experimental Protocol: A Step-by-Step Workflow
  • Initial Structure Generation: A 3D structure of Disulfide, bis(3,4-difluorophenyl) is constructed using a molecular builder.

  • Conformational Search: Due to the rotational freedom around the C-S and S-S bonds, a conformational search is recommended to identify the lowest energy conformer. This can be performed using molecular mechanics or semi-empirical methods.

  • Geometry Optimization: The lowest energy conformer is then subjected to full geometry optimization using DFT (e.g., at the B3LYP/6-311+G(d,p) level of theory). This step locates the minimum energy structure on the potential energy surface.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum. This calculation also provides the infrared (IR) and Raman spectra, as well as thermodynamic properties.

  • Electronic Property Calculation: Single-point energy calculations on the optimized geometry are performed to compute various electronic properties, including:

    • Molecular Orbitals: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions.

    • Molecular Electrostatic Potential (MEP): To visualize the charge distribution and identify sites for electrophilic and nucleophilic attack.

    • Mulliken or Natural Bond Orbital (NBO) Population Analysis: To determine the partial atomic charges.

  • Data Analysis and Visualization: The output data is analyzed to extract the desired molecular properties, and molecular structures and orbitals are visualized using software like GaussView, Avogadro, or VMD.

G Computational Workflow for Quantum Mechanical Modeling cluster_verification Verification cluster_outputs Outputs A 1. Initial Structure Generation (Molecular Builder) B 2. Conformational Search (Molecular Mechanics / Semi-Empirical) A->B C 3. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) B->C D 4. Frequency Calculation (DFT: B3LYP/6-311+G(d,p)) C->D H Optimized Geometry C->H G No Imaginary Frequencies? D->G I Vibrational Spectra (IR/Raman) D->I J Thermodynamic Properties D->J E 5. Electronic Property Calculation (Single-Point DFT) F 6. Data Analysis & Visualization E->F K HOMO/LUMO Energies E->K L Molecular Electrostatic Potential E->L M Atomic Charges E->M G->C No G->E Yes

Caption: A typical computational workflow for the quantum mechanical modeling of an organic molecule.

Predicted Molecular Properties

The following tables summarize the predicted quantitative data for Disulfide, bis(3,4-difluorophenyl) based on DFT calculations of analogous structures. These values should be considered representative and may be refined by specific calculations for this molecule.

Geometric Parameters

The geometry of the molecule is characterized by the bond lengths, bond angles, and dihedral angles. The C-S-S-C dihedral angle is a key parameter defining the conformation of the disulfide bridge.

ParameterPredicted Value
Bond Lengths (Å)
S-S~ 2.05
C-S~ 1.78
C-F~ 1.35
C-C (aromatic)~ 1.39
C-H (aromatic)~ 1.08
Bond Angles (°) **
C-S-S~ 104
C-C-S~ 120
C-C-F~ 120
Dihedral Angles (°) **
C-S-S-C~ ± 85
Electronic Properties

The electronic properties provide insight into the molecule's reactivity and potential for intermolecular interactions. The electron-withdrawing nature of the fluorine atoms is expected to lower the HOMO and LUMO energies.

PropertyPredicted Value / Description
HOMO Energy ~ -6.5 to -7.5 eV
LUMO Energy ~ -1.0 to -2.0 eV
HOMO-LUMO Gap ~ 4.5 to 6.5 eV
Dipole Moment Moderate, due to the polar C-F bonds
Mulliken Atomic Charges
Sulfur (S)Slightly negative
Fluorine (F)Highly negative
Carbon (bonded to F)Positive
Carbon (bonded to S)Slightly negative
Vibrational Frequencies

The calculated vibrational spectrum can be used to interpret experimental IR and Raman spectra. Key vibrational modes are expected in the following regions.

Vibrational ModePredicted Wavenumber (cm⁻¹)
S-S Stretch450 - 550
C-S Stretch650 - 750
C-F Stretch1100 - 1300
Aromatic C-C Stretch1400 - 1600
Aromatic C-H Stretch3000 - 3100

Analysis of Electronic Structure and Reactivity

Frontier Molecular Orbitals

The HOMO is expected to be localized primarily on the disulfide bond and the sulfur lone pairs, indicating that this region is the most susceptible to electrophilic attack and oxidation. The LUMO is likely to be distributed over the aromatic rings, suggesting these are the sites for nucleophilic attack and reduction. The relatively large HOMO-LUMO gap suggests good kinetic stability.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution. For Disulfide, bis(3,4-difluorophenyl), the MEP is predicted to show:

  • Negative Potential (Red/Yellow): Around the fluorine atoms and to a lesser extent, the sulfur atoms, indicating regions susceptible to electrophilic attack.

  • Positive Potential (Blue): On the hydrogen atoms and potentially a "sigma-hole" on the sulfur atoms along the extension of the C-S bonds, which could engage in non-covalent interactions. The electron-withdrawing fluorine atoms will also create a more positive region on the aromatic ring.

G Electronic Effects of Fluorine Substitution cluster_phenyl A C B C A->B H S-S-Ar A->H C C B->C D C C->D E C D->E F C E->F F->A G F F->G I Electron Withdrawal (Inductive Effect) G->I -I I->C I->D J Increased Positive Electrostatic Potential I->J K Altered Reactivity & Intermolecular Interactions J->K

Caption: Influence of fluorine substitution on the electronic properties of the phenyl ring.

Conclusion

Quantum mechanical modeling, particularly with DFT, provides a powerful and predictive framework for understanding the structure, reactivity, and electronic properties of Disulfide, bis(3,4-difluorophenyl). The insights gained from these computational studies are invaluable for guiding the rational design of new drug candidates and advanced materials. While this guide provides a comprehensive overview based on established computational chemistry principles and data from related molecules, specific experimental validation and targeted computational studies on Disulfide, bis(3,4-difluorophenyl) are encouraged to further refine these predictions.

The Pivotal Role of Disulfide Bonds in Protein Architecture and Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Disulfide bonds, the covalent linkages forged between the thiol groups of cysteine residues, are fundamental architects of protein structure, stability, and function. This technical guide offers an in-depth exploration of the multifaceted roles of these bonds, providing researchers, scientists, and drug development professionals with a comprehensive resource on their formation, characterization, and functional implications. From stabilizing extracellular proteins against harsh environments to acting as dynamic regulatory switches in signaling pathways, the disulfide bond is a critical quality attribute in protein therapeutics and a key player in cellular biochemistry.

The Structural Cornerstone: Stabilizing Protein Conformation

Disulfide bonds are most renowned for their role in stabilizing the tertiary and quaternary structures of proteins, particularly those destined for secretion or localization to the extracellular space.[1] By covalently linking different regions of a polypeptide chain or separate chains altogether, these bonds drastically reduce the conformational entropy of the unfolded state, thereby thermodynamically favoring the folded, native conformation.[2][3] This stabilization is crucial for maintaining the protein's intricate three-dimensional shape, which is inextricably linked to its biological activity.[4][5]

The stabilizing effect of disulfide bonds can be quantified through various biophysical techniques. Parameters such as the change in Gibbs free energy of unfolding (ΔΔG) and the melting temperature (Tm) provide a measure of the energetic contribution of these bonds to protein stability.

Protein / MutantModificationΔΔGd (kcal/mol)ΔTm (°C)Reference
CMTI-VWild-Type (3 disulfide bonds)-89[6]
CMTI-V C3S/C48SRemoval of one disulfide bond-4.0-22[6]
CMTI-V V42C/R52CAddition of one disulfide bond+1.0+17[6]
De novo Coiled-CoilLeu-protein (oxidized)-5.3 M Guanidine HCl[7]
De novo Coiled-CoilVal-protein (oxidized)-2.9 M Guanidine HCl[7]
Table 1: Thermodynamic Stability Changes Due to Disulfide Bond Engineering. Data shows the change in Gibbs free energy of denaturation (ΔΔGd) and melting temperature (Tm) upon removal or addition of disulfide bonds in Cucurbita maxima trypsin inhibitor-V (CMTI-V) and the denaturant concentration at the transition midpoint for de novo designed coiled-coil proteins.

Beyond thermodynamic stability, disulfide bonds also contribute to the mechanical stability of proteins that are subjected to physical forces within the cell, such as the muscle protein titin.[8]

Protein ConstructStateUnfolding Force (pN)Reference
Titin I91G32C/A75COxidized (Disulfide bonded)176 ± 32[8]
Titin I91G32C/A75CReduced (No disulfide bond)191 ± 31[8]
Titin I27Oxidized (Disulfide bonded)Midpoint folding at 12.5 pN[9][10]
Titin I27Reduced (No disulfide bond)Midpoint folding at 4.1 pN[9][10]
Table 2: Mechanical Stability of Titin Ig Domains. Data from single-molecule force spectroscopy experiments showing the unfolding forces and folding probabilities for titin domains with and without an engineered disulfide bond.

The Dynamic Catalyst: Formation and Rearrangement in the Endoplasmic Reticulum

The formation of correct disulfide bonds is not a spontaneous event but a highly regulated enzymatic process that primarily occurs in the oxidizing environment of the endoplasmic reticulum (ER) in eukaryotes.[11][12] The protein disulfide isomerase (PDI) family of enzymes plays a central role in this process, catalyzing the formation, reduction, and isomerization of disulfide bonds.[2][12][13]

PDI contains a thioredoxin-like active site with a CXXC motif. In its oxidized state, PDI can introduce a disulfide bond into a substrate protein. If an incorrect, non-native disulfide bond is formed, PDI can then act as an isomerase, shuffling the disulfide bonds until the native conformation is achieved.[2][12] This process is tightly linked to the overall protein folding pathway.[14] The re-oxidation of PDI is carried out by enzymes like ER oxidoreductin 1 (Ero1), which transfers electrons to molecular oxygen.[11]

PDI_Pathway cluster_ER Endoplasmic Reticulum Lumen Unfolded_Protein Unfolded Polypeptide (Reduced Cysteines) Intermediate Misfolded Intermediate (Non-native S-S) Unfolded_Protein->Intermediate Oxidation PDI_Ox PDI (Oxidized) -S-S- PDI_Red PDI (Reduced) -SH HS- PDI_Ox->PDI_Red Donates S-S Native_Protein Correctly Folded Protein (Native S-S) Intermediate->Native_Protein Isomerization Ero1 Ero1 PDI_Red->Ero1 Re-oxidation Ero1->PDI_Ox O2 O2 H2O2 H2O2 O2->H2O2 Reduction

PDI-catalyzed disulfide bond formation and isomerization in the ER.

The Functional Switch: Redox Regulation of Protein Activity

While many disulfide bonds are structural and static, a growing body of evidence reveals that some are "allosteric" or "redox-active," acting as molecular switches that regulate protein function in response to the cellular redox environment.[2][15] The cleavage or formation of these specific disulfide bonds can induce conformational changes that alter ligand binding, enzymatic activity, or receptor activation.[2][16]

The thioredoxin (Trx) system, comprising thioredoxin and thioredoxin reductase, is a key player in cellular redox control and is responsible for reducing specific disulfide bonds in substrate proteins.[4] For example, the activity of the tumor suppressor PTEN is regulated by a redox-active disulfide bond; reduction by Trx activates its phosphatase activity.[1] This dynamic interplay is crucial for cellular signaling and response to oxidative stress.

Trx_Pathway Substrate_Ox Substrate Protein (Active Disulfide Bond) Substrate_Red Substrate Protein (Reduced Thiols, Altered Function) Substrate_Ox->Substrate_Red Reduction Trx_Red Thioredoxin (Reduced) -SH HS- Trx_Ox Thioredoxin (Oxidized) -S-S- Trx_Red->Trx_Ox Donates Electrons TrxR Thioredoxin Reductase Trx_Ox->TrxR Regeneration TrxR->Trx_Red NADP NADP+ NADPH NADPH NADPH->TrxR NADPH->NADP Oxidation

The Thioredoxin (Trx) system for disulfide bond reduction.

Experimental Analysis of Disulfide Bonds

The precise characterization of disulfide bond connectivity is a critical aspect of protein analysis, especially for therapeutic proteins where incorrect pairing can lead to loss of efficacy or immunogenicity.[5][17] Several experimental techniques are employed to identify and quantify disulfide bonds.

Mass Spectrometry for Disulfide Bond Mapping

Mass spectrometry (MS), coupled with liquid chromatography (LC), is the gold standard for mapping disulfide bonds.[5][18] The most common approach is non-reduced peptide mapping.

MS_Workflow Protein Native Protein Alkylation 1. Alkylate Free Thiols (e.g., Iodoacetamide) Protein->Alkylation Digestion 2. Enzymatic Digestion (Non-reducing conditions, e.g., Trypsin) Alkylation->Digestion LC 3. LC Separation (e.g., Reversed-Phase HPLC) Digestion->LC MS 4. Mass Spectrometry (MS and MS/MS Analysis) LC->MS Analysis 5. Data Analysis (Identify disulfide-linked peptides) MS->Analysis

Workflow for non-reduced peptide mapping by LC-MS/MS.

Protocol: Non-Reduced Peptide Mapping by LC-MS/MS

  • Sample Preparation & Alkylation:

    • Denature the protein sample (typically 0.1-1 mg) in a buffer containing a chaotropic agent like urea or guanidine hydrochloride.[19]

    • Alkylate any free cysteine residues by adding an alkylating agent such as iodoacetamide (IAM) to a final concentration of ~10-20 mM. Incubate in the dark at room temperature for 1 hour. This step is crucial to prevent disulfide scrambling during subsequent steps.[20]

    • Quench the excess IAM with a reducing agent like dithiothreitol (DTT).[20]

    • Buffer exchange the sample into a digestion-compatible buffer (e.g., ammonium bicarbonate) to remove the denaturant.

  • Enzymatic Digestion:

    • Digest the non-reduced, alkylated protein with a specific protease, such as trypsin, at a 1:20 to 1:50 (enzyme:protein) ratio.[19][21]

    • Incubate at 37°C for 4 hours to overnight. The digestion is performed under non-reducing conditions to preserve the native disulfide bonds.[5]

    • Stop the digestion by adding an acid, such as formic acid, to a final concentration of ~1%.[21]

  • LC-MS/MS Analysis:

    • Separate the resulting peptide mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).[19]

    • Elute the peptides directly into a high-resolution mass spectrometer.

    • Acquire data in an information-dependent acquisition (IDA) mode, where the instrument performs a full MS scan followed by MS/MS fragmentation of the most abundant precursor ions.[19]

  • Data Analysis:

    • Use specialized software to search the acquired MS/MS spectra against the protein's sequence database.[5]

    • The software identifies peptides linked by a disulfide bond based on their specific mass and fragmentation patterns. The mass of the linked peptide will correspond to the sum of the individual peptide masses minus 2 Da (for the two hydrogen atoms lost during bond formation).

Site-Directed Mutagenesis to Probe Function

To investigate the functional importance of a specific disulfide bond, site-directed mutagenesis is a powerful tool. By replacing one or both of the cysteine residues with a non-thiol-containing amino acid, such as alanine or serine, the disulfide bond is eliminated, and the functional consequences can be assessed.

Protocol: Cysteine to Alanine Mutagenesis

  • Primer Design:

    • Design a pair of complementary mutagenic primers (typically 25-45 bases in length) containing the desired mutation (e.g., a TGC codon for cysteine changed to a GCC codon for alanine). The mutation should be centered within the primer.

    • The primers should have a melting temperature (Tm) of ≥78°C.

  • Mutagenesis PCR:

    • Set up a PCR reaction containing a high-fidelity DNA polymerase, the plasmid DNA template encoding the protein of interest, and the mutagenic primers.[22]

    • Perform thermal cycling (typically 12-18 cycles) to amplify the entire plasmid, incorporating the mutation. This results in a linear amplification of the mutated plasmid.[22]

  • Template Digestion:

    • Digest the PCR reaction with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, which corresponds to the original parental plasmid template (isolated from a methylation-competent E. coli strain).[22][23] The newly synthesized, mutated plasmid DNA is unmethylated and remains intact.

  • Transformation and Sequencing:

    • Transform the DpnI-treated plasmid DNA into competent E. coli cells.

    • Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation and the absence of any secondary mutations by DNA sequencing.

  • Protein Expression and Functional Analysis:

    • Express the mutant protein.

    • Purify the protein and compare its structure, stability (e.g., using circular dichroism or differential scanning calorimetry), and function (e.g., enzyme kinetics, ligand binding assays) to the wild-type protein to determine the impact of the removed disulfide bond.

Conclusion

Disulfide bonds are far more than simple structural staples; they are integral to protein stability, folding pathways, and the dynamic regulation of biological function. A thorough understanding and characterization of these covalent linkages are paramount for basic research and are a regulatory expectation in the development of biotherapeutics. The methodologies outlined in this guide provide a robust framework for investigating the critical roles of disulfide bonds, enabling scientists to harness their properties for the design of more stable and effective protein-based drugs and to unravel complex biological processes.

References

The Emerging Role of Fluorinated Organosulfur Compounds in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and sulfur into aromatic scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by moieties such as trifluoromethylthio (–SCF₃) and the exceptionally robust pentafluorosulfanyl (–SF₅) group can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and target-binding affinity. This technical guide provides an in-depth exploration of the organosulfur chemistry of fluorinated aromatic compounds, focusing on prevalent synthetic methodologies, including Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations are provided, alongside tabulated quantitative data for reaction yields and biological activity to facilitate comparison and application. Furthermore, key mechanistic and logical pathways are visualized using diagrams to provide a clear and comprehensive overview for researchers in the field of drug discovery and development.

Introduction: The Synergistic Power of Sulfur and Fluorine

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. Approximately 20% of all commercial pharmaceuticals are fluorinated, a testament to the element's ability to modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions through unique electrostatic contributions.[1] When combined with sulfur, another element with a rich history in pharmaceuticals (e.g., sulfonamides, thioethers), the resulting fluorinated organosulfur functionalities offer a powerful and versatile toolkit for drug design.[2]

Two of the most impactful groups in this class are the trifluoromethylthio (–SCF₃) and the pentafluorosulfanyl (–SF₅) moieties. The –SCF₃ group is highly lipophilic and a potent electron-withdrawing group, which can enhance membrane permeability and metabolic stability.[3][4][5] The –SF₅ group, often dubbed a "super-trifluoromethyl group," is even more electronegative and offers exceptional thermal and chemical stability.[6][7] Its unique octahedral geometry and significant volume can lead to highly specific and potent interactions with biological targets, making it an attractive bioisostere for other common groups like tert-butyl or trifluoromethyl.[6][8]

This guide will delve into the core synthetic strategies used to access these valuable compounds and highlight their application in the development of novel therapeutics.

Key Synthetic Methodologies

The construction of the C–S bond on a fluorinated aromatic ring is primarily achieved through two powerful and versatile strategies: Nucleophilic Aromatic Substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone for functionalizing electron-deficient aromatic systems. Highly fluorinated rings, such as hexafluorobenzene or octafluorotoluene, are particularly susceptible to nucleophilic attack due to the strong inductive electron-withdrawing effect of the fluorine atoms. This reaction typically proceeds through a stepwise addition-elimination mechanism involving a stabilized Meisenheimer intermediate, although concerted mechanisms have also been proposed.[9][10] Thiols and thiolates are excellent nucleophiles for this transformation, enabling the efficient formation of aryl thioethers.[8][11]

The general workflow for an SNAr reaction between a perfluoroarene and a thiol is straightforward and amenable to various scales.

experimental_workflow reagents Reagents: - Perfluoroarene - Thiol Nucleophile - Base (e.g., K₂CO₃, Et₃N) reaction Reaction Vessel (Stirring at RT to 100 °C) reagents->reaction 1. Combine solvent Solvent (e.g., DMF, DMSO, MeCN) solvent->reaction 2. Dissolve workup Aqueous Workup (Quench, Extract) reaction->workup 3. After 2-24h purification Purification (Column Chromatography) workup->purification 4. Isolate Crude product Final Product (Fluoroaryl Thioether) purification->product 5. Characterize

Caption: General experimental workflow for SNAr reactions.

The regioselectivity of the substitution is a key consideration. In polyfluorinated aromatics, nucleophilic attack typically occurs at the para-position relative to an activating group, if present, due to superior stabilization of the negative charge in the Meisenheimer intermediate.[10]

Table 1: Examples of SNAr Reactions with Thiol Nucleophiles

Entry Fluoroaromatic Substrate Thiol Nucleophile Base / Solvent Temp (°C) Time (h) Product Yield (%) Reference
1 Octafluorotoluene Phenothiazine K₂CO₃ / DMF 60 24 10-(Heptafluoro-p-tolyl)phenothiazine 96 [12]
2 Hexafluorobenzene Phenothiazine K₂CO₃ / DMSO 85 24 10-(Pentafluorophenyl)phenothiazine (mono) - [12]
3 1,2-Dichlorobenzene 3-Methylindole KOH / DMSO 100 24 1-(2-Chlorophenyl)-3-methylindole 85 [12]
4 1-Fluoro-2-nitrobenzene Thiophenol K₂CO₃ / DMAc RT - 2-Nitrophenyl phenyl sulfide >95 [11]

| 5 | 2-Chloropyridine | 1-Octanethiol | K₂CO₃ / DMAc | 100 | - | 2-(Octylthio)pyridine | >95 |[11] |

Experimental Protocol 1: General Procedure for SNAr of Octafluorotoluene with Phenothiazine [12]

  • Preparation: In a screw-capped test tube, add phenothiazine (1.0 mmol, 1.0 eq) and potassium carbonate (K₂CO₃, 4.0 mmol, 4.0 eq). Dry the solids under vacuum for 1 hour.

  • Reaction Setup: Backfill the tube with nitrogen gas. Add N,N-dimethylformamide (DMF, 10 mL) followed by octafluorotoluene (2.1 mmol, 2.1 eq).

  • Reaction: Seal the tube and stir the reaction mixture at 60 °C for 24 hours.

  • Workup: After cooling to room temperature, quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel containing diethyl ether (50 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.

Palladium-Catalyzed Cross-Coupling Reactions

For less activated or more complex aromatic systems, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its C-S coupling variants, have become indispensable tools. These methods allow for the formation of C-S bonds from aryl halides (Cl, Br, I) or triflates, offering a broader substrate scope and functional group tolerance compared to SNAr.[1]

The catalytic cycle, illustrated below for a generic C-S coupling, typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the thiolate, and finally, reductive elimination to furnish the aryl thioether product and regenerate the Pd(0) catalyst.

buchwald_hartwig_cs pd0 L-Pd(0) oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pdII L-Pd(II)(Ar)(X) oxidative_add->pdII thiolate_coord Thiolate Coordination pdII->thiolate_coord R-S⁻ pdII_thiolate L-Pd(II)(Ar)(SR) thiolate_coord->pdII_thiolate reductive_elim Reductive Elimination pdII_thiolate->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar-S-R reductive_elim->product

Caption: Simplified catalytic cycle for C-S cross-coupling.

The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands (e.g., BrettPhos, SPhos) often providing the best results.[6]

Table 2: Examples of Palladium-Catalyzed C-S and C-CF₃ Coupling Reactions

Entry Aryl Halide/Triflate Coupling Partner Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Reference
1 4-Chlorotoluene TESCF₃ Pd₂(dba)₃ / BrettPhos KF Dioxane 120 91 [6]
2 4-Bromobenzonitrile TESCF₃ Pd₂(dba)₃ / BrettPhos KF Dioxane 120 93 [6]
3 3-Bromoquinoline TESCF₃ Pd₂(dba)₃ / BrettPhos KF Dioxane 140 85 [6]
4 4-n-Butylbromobenzene Trifluoroethylamine [Pd(allyl)Cl]₂ / AdBippyPhos KOPh Toluene 100 93 [13]

| 5 | 3-Bromobenzaldehyde | 2,2,3,3-Tetrafluoropropanol | tBuBrettPhos Pd G3 | Cs₂CO₃ | Toluene | 110 | 93 |[14] |

Experimental Protocol 2: Palladium-Catalyzed Trifluoromethylation of an Aryl Chloride [6]

  • Preparation: In a nitrogen-filled glovebox, add spray-dried potassium fluoride (KF, 1.5 mmol), the aryl chloride (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol), and the phosphine ligand (e.g., BrettPhos, 0.06 mmol) to an oven-dried vial.

  • Reaction Setup: Add anhydrous dioxane (2.0 mL) to the vial, followed by (trifluoromethyl)trimethylsilane (TESCF₃, 1.5 mmol).

  • Reaction: Seal the vial with a Teflon-lined cap and stir the mixture vigorously at 120-140 °C for 6-20 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether, filter through a pad of Celite, and rinse the pad with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to isolate the trifluoromethylated aromatic product.

Applications in Drug Discovery and Development

The unique properties of fluorinated organosulfur compounds have led to their investigation in a wide range of therapeutic areas, from oncology to infectious diseases. The –SF₅ and –SCF₃ groups can serve as critical pharmacophores that enhance potency and improve drug-like properties.

Targeting the Androgen Receptor in Prostate Cancer

The androgen receptor (AR) is a key driver in the progression of prostate cancer. Antagonists that block AR signaling are a mainstay of therapy. Recently, analogues of the successful AR antagonist enzalutamide incorporating an SF₅ group have been synthesized and evaluated. These compounds demonstrate potent AR antagonist activity, with some derivatives showing inhibitory effects comparable to enzalutamide in prostate cancer cell lines.[5] The SF₅ moiety is designed to occupy a key lipophilic pocket in the AR ligand-binding domain, potentially offering enhanced binding and an improved resistance profile.

The mechanism of action for such antagonists involves disrupting the canonical AR signaling pathway. This prevents the receptor's translocation to the nucleus, its binding to Androgen Response Elements (AREs) on DNA, and the subsequent transcription of genes that drive cell proliferation.[4][7][15]

ar_signaling_inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR Androgen Receptor (AR) DHT->AR Binds HSP HSP AR->HSP Complexed AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation Antagonist SF₅-Aryl Antagonist Antagonist->AR Blocks Binding Antagonist->AR_dimer Prevents Translocation ARE ARE (DNA) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Inhibition of Androgen Receptor (AR) Signaling.

Novel Antibacterial and Antitubercular Agents

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. SF₅- and SCF₃-substituted compounds have shown promise in this area. For instance, a library of tetrahydroquinolines containing these groups displayed potent, bactericidal activity against multidrug-resistant Gram-positive bacteria, including MRSA persister cells.[16] Mechanistic studies suggest that these compounds act by disrupting the bacterial membrane.[16]

Furthermore, in the search for new treatments for tuberculosis, aryl fluorosulfate derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb). Structure-activity relationship (SAR) studies have led to compounds with minimum inhibitory concentrations (MIC) in the nanomolar range and favorable pharmacokinetic profiles.[17]

Table 3: Biological Activity of Selected Fluorinated Organosulfur Compounds

Compound Class Target / Disease Specific Compound Example Activity Metric Value Reference
Enzalutamide Analogue Androgen Receptor / Prostate Cancer Compound 8a IC₅₀ (AR Antagonism) 7.1 µM [5]
Tetrahydroquinoline Antibacterial / MRSA Compound HSD1835 (SF₅-aryl) MIC (MRSA) 1-4 µg/mL [16]
Aryl Fluorosulfate Antitubercular / M. tuberculosis Compound 21b MIC (Mtb H37Rv) 0.06 µM [17]
Teriflunomide Analogue DHODH Inhibition / Anti-inflammatory SF₅-Teriflunomide IC₅₀ (DHODH) 100 nM

| Meta-Diamide | Insecticidal | Compound 4d (SF₅-aryl) | Feeding Inhibition (P. xylostella) | 95-100% at 10 ppm |[17] |

Physicochemical and Spectroscopic Properties

A key aspect of utilizing these compounds is understanding their physicochemical properties. The ¹⁹F NMR signal is particularly informative. The pentafluorosulfanyl group gives rise to a characteristic A₁X₄ spin system, typically appearing as a doublet for the four equatorial fluorines (Fₑ) and a quintet for the single axial fluorine (Fₐ). The chemical shifts are sensitive to the electronic environment of the aromatic ring.

Table 4: Representative ¹⁹F NMR Data for SF₅-Aryl Compounds

Compound Solvent δ Fₐ (ppm) δ Fₑ (ppm) J (Fₐ-Fₑ) (Hz) Reference
3-Benzamido-N-(4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide CDCl₃ 84.83 (quin) 63.41 (d) 150.3 [17]
3-Benzamido-N-(2-methyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide CDCl₃ 85.10 (t) 63.42 (d) 150.0 [17]

| 3-Benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide | CDCl₃ | 84.69 (quin) | 63.09 (d) | 149.7 |[17] |

Conclusion

The organosulfur chemistry of fluorinated aromatic compounds represents a vibrant and rapidly expanding field with profound implications for drug discovery. The strategic installation of powerful electron-withdrawing and lipophilic groups like –SCF₃ and –SF₅ via robust synthetic methods such as SNAr and palladium-catalyzed cross-coupling provides medicinal chemists with a powerful platform to optimize lead compounds. The ability of these moieties to enhance metabolic stability, modulate bioavailability, and confer potent biological activity, as demonstrated in anticancer and antibacterial research, ensures their continued importance. Future work will undoubtedly focus on developing even more efficient and stereoselective synthetic methods and further exploring the unique biological space unlocked by these remarkable functional groups.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Disulfide, bis(3,4-difluorophenyl)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive, multi-step experimental protocol for the synthesis of Disulfide, bis(3,4-difluorophenyl), a key intermediate for researchers in drug development and materials science. The described synthesis pathway begins with the nitration of 1,2-difluorobenzene, followed by reduction to 3,4-difluoroaniline. The aniline is then converted to 3,4-difluorothiophenol via a Leuckart thiophenol reaction, which is subsequently oxidized to the target disulfide. This protocol includes detailed methodologies, safety precautions, and a summary of expected yields and physical properties.

Introduction

Disulfide, bis(3,4-difluorophenyl) is an organosulfur compound of interest in medicinal chemistry and materials science due to the presence of the disulfide linkage and the electron-withdrawing fluorine atoms on the phenyl rings. The disulfide bond is a crucial functional group in various biological systems and can be reversibly cleaved, making it a valuable linker in drug delivery systems. The fluorine substituents can enhance metabolic stability and binding affinity of drug candidates. This protocol outlines a reliable synthetic route to obtain this compound from commercially available starting materials.

Overall Synthesis Workflow

The synthesis of Disulfide, bis(3,4-difluorophenyl) is accomplished through a four-step process. The workflow begins with the nitration of 1,2-difluorobenzene to introduce a nitro group, which is then reduced to an amine. The resulting 3,4-difluoroaniline is converted to the corresponding thiophenol via a diazotization reaction followed by treatment with a xanthate salt. The final step involves the oxidative coupling of the thiophenol to yield the desired disulfide.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Thiol Synthesis (Leuckart Reaction) cluster_3 Step 4: Oxidation A 1,2-Difluorobenzene B 3,4-Difluoronitrobenzene A->B HNO₃, H₂SO₄ C 3,4-Difluoroaniline B->C H₂, Pd/C D 3,4-Difluorothiophenol C->D 1. NaNO₂, HCl 2. KOC(S)SEt 3. KOH, H₂O E Disulfide, bis(3,4-difluorophenyl) D->E H₂O₂, NaI (cat.)

Caption: Overall synthetic workflow for Disulfide, bis(3,4-difluorophenyl).

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Concentrated acids and oxidizing agents are corrosive and should be handled with extreme care.

  • The Leuckart thiophenol reaction involves a diazonium salt intermediate which can be explosive if isolated or allowed to accumulate. Follow the procedure carefully to ensure the decomposition of the intermediate as it is formed.

Step 1: Synthesis of 3,4-Difluoronitrobenzene

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 100 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Nitrating Mixture: Slowly add 30 mL of concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10 °C.

  • Addition of Starting Material: To the cooled nitrating mixture, add 22.8 g (0.2 mol) of 1,2-difluorobenzene dropwise from the dropping funnel over a period of 1 hour. Ensure the reaction temperature does not exceed 30 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Then, heat the mixture to 60 °C and maintain for 1 hour.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with stirring. The product will separate as an oil.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL). Combine the organic layers, wash with water (2 x 100 mL) and then with a saturated sodium bicarbonate solution (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 3,4-Difluoroaniline

  • Reaction Setup: In a 500 mL hydrogenation flask, dissolve 23.8 g (0.15 mol) of 3,4-difluoronitrobenzene in 200 mL of ethanol.

  • Catalyst: Add 0.5 g of 10% palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Place the flask on a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the flask with hydrogen gas to 50 psi and shake or stir vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol. The filtrate is concentrated under reduced pressure to yield crude 3,4-difluoroaniline, which can be purified by vacuum distillation.

Step 3: Synthesis of 3,4-Difluorothiophenol (Leuckart Thiophenol Reaction)

  • Diazotization:

    • In a 500 mL beaker, add 12.9 g (0.1 mol) of 3,4-difluoroaniline to a mixture of 30 mL of concentrated hydrochloric acid and 30 g of crushed ice. Stir vigorously to form a fine slurry.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of 7.2 g (0.105 mol) of sodium nitrite in 25 mL of water dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight clearing of the solution.

  • Xanthate Reaction:

    • In a separate 1 L flask equipped with a stirrer, dissolve 17.6 g (0.11 mol) of potassium ethyl xanthate in 40 mL of water and warm the solution to 40-45 °C.[1]

    • CRITICAL STEP: Slowly add the cold diazonium salt solution to the warm potassium ethyl xanthate solution over approximately 1 hour.[2] Nitrogen gas will evolve. Maintain the temperature at 40-45 °C during the addition. Do not mix the solutions cold and then heat, as this can lead to detonation of the diazonium xanthate intermediate. [2]

  • Hydrolysis:

    • After the addition is complete, stir the mixture at 45 °C for an additional 30 minutes.

    • Cool the mixture and extract the intermediate xanthate ester with diethyl ether (2 x 100 mL).

    • Combine the ether extracts and add a solution of 20 g of potassium hydroxide in 200 mL of 95% ethanol.

    • Reflux the mixture for 6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into 500 mL of water.

    • Acidify the solution with concentrated hydrochloric acid to a pH of ~1.

    • Extract the thiophenol with diethyl ether (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 3,4-difluorothiophenol can be purified by vacuum distillation.

Step 4: Synthesis of Disulfide, bis(3,4-difluorophenyl)

  • Reaction Setup: Dissolve 14.6 g (0.1 mol) of 3,4-difluorothiophenol in 150 mL of ethanol in a 500 mL flask with a magnetic stirrer.

  • Oxidation: Add a catalytic amount of sodium iodide (approx. 0.15 g).

  • To this solution, add 11.3 mL of 30% hydrogen peroxide dropwise over 30 minutes at room temperature.[3]

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, add 200 mL of water to the reaction mixture. The disulfide product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol to yield pure Disulfide, bis(3,4-difluorophenyl).

Data Presentation

The following table summarizes the expected molecular weights and typical yields for each step of the synthesis.

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
13,4-DifluoronitrobenzeneC₆H₃F₂NO₂159.0980-90
23,4-DifluoroanilineC₆H₅F₂N129.1190-95
33,4-DifluorothiophenolC₆H₄F₂S146.1660-75
4Disulfide, bis(3,4-difluorophenyl)C₁₂H₆F₄S₂290.3085-95

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression of functional group transformations on the aromatic ring.

Logical_Relationship Start 1,2-Difluorobenzene (Starting Material) Nitro 3,4-Difluoronitrobenzene (Nitro Intermediate) Start->Nitro Electrophilic Nitration Aniline 3,4-Difluoroaniline (Amine Intermediate) Nitro->Aniline Reduction of Nitro Group Thiol 3,4-Difluorothiophenol (Thiol Intermediate) Aniline->Thiol Diazotization & Thiolation Disulfide Disulfide, bis(3,4-difluorophenyl) (Final Product) Thiol->Disulfide Oxidative Coupling

References

Application Note: Synthesis of 3,4-Difluorothiophenol via Cleavage of Bis(3,4-difluorophenyl) Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of 3,4-difluorothiophenol, a key building block in pharmaceutical and materials science research, through the reductive cleavage of its disulfide precursor, bis(3,4-difluorophenyl) disulfide. The primary protocol details a robust and efficient method using sodium borohydride (NaBH₄) activated by lithium chloride (LiCl) in an organic solvent. An alternative method employing Tris(2-carboxyethyl)phosphine (TCEP) is also discussed, highlighting its applications and limitations. This note includes quantitative data, step-by-step experimental procedures, and workflow diagrams to ensure reproducible and high-yield synthesis.

Introduction

3,4-Difluorothiophenol is a critical intermediate in the synthesis of various pharmacologically active molecules and advanced materials.[1] Its unique electronic properties, conferred by the fluorine substituents, make it a valuable synthon for developing enzyme inhibitors, receptor modulators, and conductive polymers. A common and efficient route to obtaining this thiol is through the reductive cleavage of the corresponding disulfide, bis(3,4-difluorophenyl) disulfide.

This application note outlines two effective methods for this transformation, with a primary focus on a sodium borohydride-based system known for its efficiency and high yield with aromatic disulfides.

General Reaction Scheme

The fundamental transformation involves the cleavage of the sulfur-sulfur bond in bis(3,4-difluorophenyl) disulfide to yield two equivalents of 3,4-difluorothiophenol. This is achieved using a suitable reducing agent.

G cluster_reactants cluster_reagents cluster_products reactant Bis(3,4-difluorophenyl) Disulfide product 2 x 3,4-Difluorothiophenol reactant->product Reduction reagent NaBH4 / LiCl or TCEP reagent->reactant

Caption: General reaction for the reduction of bis(3,4-difluorophenyl) disulfide.

Comparative Analysis of Reducing Agents

Sodium borohydride, particularly when activated with a Lewis acid like LiCl, and TCEP are both effective reagents for disulfide reduction. However, their optimal conditions and substrate compatibility differ significantly.

FeatureMethod 1: NaBH₄ / LiCl SystemMethod 2: TCEP (Tris(2-carboxyethyl)phosphine)
Primary Application General organic synthesis, effective for aromatic disulfides.Primarily biochemical applications (peptides, proteins).
Solvent System Anhydrous organic solvents (e.g., THF, ethers).Aqueous buffers (pH 1.5-9.0). Limited solubility in organic solvents.
Reaction Time Rapid, typically 15-30 minutes.[1]Very rapid, often < 5 minutes at room temperature.[2][3]
Temperature 0 °C to Room Temperature.[1]Room Temperature.
Advantages High yields, readily available reagents, simple work-up.[1]Odorless, water-soluble, highly selective for disulfides, effective over a wide pH range.[2][3]
Limitations Requires anhydrous conditions; NaBH₄ alone is a mild reducing agent.Primarily for water-soluble substrates; less common for general organic synthesis in non-aqueous media.

Experimental Protocols

Protocol 1: High-Yield Synthesis using Sodium Borohydride and Lithium Chloride

This protocol is adapted from a general and highly efficient method for the reductive cleavage of aromatic disulfides.[1] It employs an in-situ generated LiBH₄ system, which is more reactive than NaBH₄ alone.

Materials:

  • Bis(3,4-difluorophenyl) disulfide

  • Lithium Chloride (LiCl), anhydrous

  • Sodium Borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • 5% aqueous Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Dropping funnel

  • Ice bath

  • TLC plates and developing chamber

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Setup: Equip a dry three-neck round-bottom flask with a magnetic stir bar and a nitrogen balloon adapter. Place anhydrous LiCl (1.0 eq.) in the flask and add anhydrous THF (approx. 5 mL per mmol of LiCl).

  • Reagent Preparation: Cool the flask to 0 °C using an ice bath. Add NaBH₄ (1.0 eq.) in portions to the stirred suspension of LiCl in THF.

  • Substrate Addition: To this reagent system at 0 °C, add a solution of bis(3,4-difluorophenyl) disulfide (1.0 eq.) in anhydrous THF (approx. 5 mL per mmol of disulfide) dropwise.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25-35 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes, as indicated by the disappearance of the starting disulfide spot.[1]

  • Work-up:

    • Upon completion, cool the flask again in an ice bath.

    • Carefully quench the reaction by adding 5% aqueous HCl until the effervescence ceases.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with water, and then with brine.

    • Dry the combined organic phase over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography to obtain pure 3,4-difluorothiophenol.

Quantitative Data (Based on literature for similar aromatic disulfides): [1]

Parameter Value
Stoichiometry (Disulfide:LiCl:NaBH₄) 1 : 1 : 1
Typical Reaction Time 15 minutes
Temperature 0 °C to Room Temperature

| Expected Yield | > 95% (Quantitative) |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol using the NaBH₄/LiCl method.

G cluster_prep cluster_reaction cluster_workup cluster_result setup 1. Assemble Dry Apparatus under Nitrogen reagents 2. Add Anhydrous LiCl and Anhydrous THF setup->reagents cool1 3. Cool to 0 °C reagents->cool1 add_nabh4 4. Add NaBH4 Portions cool1->add_nabh4 add_disulfide 5. Add Disulfide Solution in THF add_nabh4->add_disulfide warm 6. Warm to Room Temp add_disulfide->warm monitor 7. Monitor by TLC (15-30 min) warm->monitor cool2 8. Cool to 0 °C monitor->cool2 quench 9. Quench with 5% HCl cool2->quench extract 10. Extract with Ethyl Acetate quench->extract dry 11. Dry with Na2SO4 extract->dry purify 12. Concentrate and Purify (Column Chromatography) dry->purify product Pure 3,4-Difluorothiophenol purify->product

Caption: Workflow for the synthesis of 3,4-difluorothiophenol via disulfide cleavage.

Protocol 2: Alternative Method using TCEP

Tris(2-carboxyethyl)phosphine (TCEP) is an excellent, odorless reducing agent, though it is most commonly used in aqueous solutions for biochemical applications.[2][4] Its use in a purely organic synthesis context for a substrate like bis(3,4-difluorophenyl) disulfide is less documented and would likely require optimization.

General Considerations:

  • TCEP is highly soluble in water but has minimal solubility in common organic solvents like THF, methanol, or ethanol.

  • The reaction is typically very fast (< 5 minutes) and proceeds over a wide pH range (1.5-9.0).[3]

  • For a non-polar substrate, a biphasic system or a co-solvent system (e.g., THF/water) might be necessary to facilitate the reaction.

Suggested Procedure (for exploratory purposes):

  • Dissolve the bis(3,4-difluorophenyl) disulfide in a suitable organic solvent (e.g., THF).

  • Prepare a solution of TCEP∙HCl (1.0-1.2 equivalents) in a minimal amount of an aqueous buffer (e.g., phosphate buffer, pH 7.0).

  • Combine the two solutions and stir vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, perform a standard aqueous work-up, extracting the product into an organic solvent.

  • Dry, concentrate, and purify as described in Protocol 1.

Note: The efficiency of this reaction will depend heavily on the phase-transfer kinetics. The protocol would require empirical optimization of solvent systems, stoichiometry, and reaction time.

Conclusion

The reductive cleavage of bis(3,4-difluorophenyl) disulfide is a straightforward and effective method for producing high-purity 3,4-difluorothiophenol. The use of a NaBH₄/LiCl reagent system in anhydrous THF provides a rapid, high-yield, and reliable protocol suitable for a wide range of research and development applications.[1] While TCEP offers an alternative, its application is best suited for aqueous systems and would require significant adaptation for this specific transformation. Researchers should select the method that best fits their experimental conditions and scale.

References

Application Notes and Protocols: Disulfide, bis(3,4-difluorophenyl) as a Building Block for Novel Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Disulfide, bis(3,4-difluorophenyl) as a versatile building block in the synthesis of novel materials. The unique properties imparted by the difluorophenyl groups and the dynamic nature of the disulfide bond make this compound a promising candidate for advanced applications in materials science and drug development.

Introduction

Disulfide, bis(3,4-difluorophenyl) is an organosulfur compound featuring a disulfide linkage between two 3,4-difluorophenyl rings. The disulfide bond (-S-S-) is a dynamic covalent bond, meaning it can be reversibly cleaved and reformed under specific stimuli such as changes in redox potential, temperature, or light.[1][2][3] This characteristic is central to its application in self-healing materials and drug delivery systems.[4] The presence of fluorine atoms on the aromatic rings can significantly influence the compound's electrochemical properties, thermal stability, and intermolecular interactions, making it an attractive component for advanced polymers and frameworks.[5]

Key Features:

  • Dynamic Covalent Chemistry: The reversible nature of the disulfide bond allows for the design of materials with responsive and self-healing properties.[1]

  • Fluorine Substitution: The electron-withdrawing nature of fluorine atoms can enhance the thermal stability and modify the electronic properties of resulting materials.[5]

  • Versatile Building Block: It can be used as a monomer or cross-linker in polymerization reactions or as a linker in the construction of porous crystalline materials like Covalent Organic Frameworks (COFs).

Physicochemical Properties

While experimental data for Disulfide, bis(3,4-difluorophenyl) is not extensively available, properties can be inferred from its structure and data from similar compounds like bis(3-fluorophenyl)disulfide.

PropertyValue (Estimated/Analogous)Reference
Molecular Formula C₁₂H₆F₄S₂
Molecular Weight 290.30 g/mol
Appearance Expected to be a crystalline solid or oil at room temperature.
Solubility Likely soluble in common organic solvents (e.g., chloroform, THF, DMSO).
Melting Point Not reported.
Boiling Point Not reported.

Note: The table presents estimated properties based on the structure and data from analogous compounds. Experimental verification is recommended.

Synthesis Protocol

The most common method for synthesizing symmetrical diaryl disulfides is the oxidation of the corresponding thiol.[6]

Protocol 1: Synthesis of Disulfide, bis(3,4-difluorophenyl) via Oxidation of 3,4-Difluorothiophenol

This protocol describes a general method for the synthesis of diaryl disulfides, which can be adapted for Disulfide, bis(3,4-difluorophenyl).

Materials:

  • 3,4-Difluorothiophenol

  • Oxidizing agent (e.g., Iodine, Hydrogen Peroxide, or air)

  • Solvent (e.g., Ethanol, Chloroform, or an aqueous base)

  • Sodium thiosulfate (for quenching if using Iodine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 3,4-difluorothiophenol (1 equivalent) in a suitable solvent (e.g., ethanol).

  • If using an aqueous base, dissolve the thiol in an aqueous solution of sodium hydroxide.

  • Slowly add the oxidizing agent.

    • Using Iodine: Add a solution of iodine (0.5 equivalents) in ethanol dropwise to the thiol solution. The reaction is often rapid, and the disappearance of the iodine color indicates completion.

    • Using Air: In the presence of a base, bubbling air through the solution can effect the oxidation. This method is slower.

    • Using Hydrogen Peroxide: Add 30% hydrogen peroxide (1.1 equivalents) dropwise to the thiol solution. The reaction may need to be cooled.

  • Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

  • Work-up:

    • If iodine was used, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Disulfide, bis(3,4-difluorophenyl).

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity. For a similar compound, bis(3-fluorophenyl)disulfide, the following NMR data has been reported: ¹H NMR (400 MHz, CDCl₃) δ 7.21 – 7.10 (m, 6H), 6.88 – 6.80 (m, 2H); ¹³C NMR (101 MHz, CDCl₃) δ 163.5 (d, J = 249.5 Hz), 139.2 (d, J = 7.1 Hz), 131.0 (d, J = 8.4 Hz), 123.0 (d, J = 3.0 Hz), 114.8 (d, J = 21.4 Hz), 114.4 (d, J = 24.2 Hz); ¹⁹F NMR (283 MHz, CDCl₃) δ -111.40 (s).[7]

SynthesisWorkflow Thiol 3,4-Difluorothiophenol Reaction Oxidation Reaction Thiol->Reaction Oxidant Oxidizing Agent (e.g., I₂, H₂O₂, Air) Oxidant->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Disulfide, bis(3,4-difluorophenyl) Purification->Product

Synthesis Workflow for Disulfide, bis(3,4-difluorophenyl)

Applications in Novel Materials

The dynamic nature of the disulfide bond in Disulfide, bis(3,4-difluorophenyl) makes it an excellent candidate for creating self-healing polymers.[2][3] When a material containing these bonds is damaged, the disulfide bonds at the fracture interface can be reformed, restoring the material's integrity. This process can be triggered by heat, light, or a change in pH.[1]

Protocol 2: Preparation of a Self-Healing Cross-linked Polymer Network (General Procedure)

This protocol outlines a general approach to incorporate Disulfide, bis(3,4-difluorophenyl) into a polymer network to impart self-healing properties.

Materials:

  • A di-functional polymer or pre-polymer with reactive end groups (e.g., di-epoxide, di-isocyanate).

  • A cross-linking agent.

  • Disulfide, bis(3,4-difluorophenyl) (if used as a chain extender or modifier). Alternatively, a diamine or diol containing a disulfide bond can be synthesized from the target disulfide.

  • Solvent (if required).

  • Catalyst (if required).

Procedure:

  • Synthesize a disulfide-containing monomer if Disulfide, bis(3,4-difluorophenyl) is not directly incorporated. For example, reduction to the thiol followed by reaction to introduce amine or hydroxyl groups.

  • In a reaction vessel, mix the di-functional pre-polymer, the disulfide-containing monomer/cross-linker, and any other co-monomers in a suitable solvent.

  • Add the catalyst if necessary.

  • Stir the mixture at a specified temperature until a viscous polymer solution or gel is formed.

  • Cast the polymer into a mold and cure at an elevated temperature to form a solid, cross-linked polymer network.

  • Self-Healing Test:

    • Cut the cured polymer sample into two pieces with a sharp blade.

    • Bring the two fractured surfaces into contact.

    • Apply a stimulus to promote healing (e.g., heat the sample at a temperature above its glass transition temperature for a set period).

    • Allow the sample to cool to room temperature.

    • Evaluate the healing efficiency by measuring the recovery of mechanical properties (e.g., tensile strength).

SelfHealingMechanism cluster_0 Intact Polymer Network cluster_1 Damage cluster_2 Healing (with stimulus) A Polymer Chain B Polymer Chain A->B S-S C Broken Chain (S•) A->C Fracture D Broken Chain (S•) B->D Fracture E Polymer Chain C->E Re-formation F Polymer Chain D->F Re-formation E->F S-S

Mechanism of Disulfide-Based Self-Healing

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures. The geometry and functionality of the building blocks determine the structure and properties of the resulting COF. Disulfide, bis(3,4-difluorophenyl) can potentially be used as a linear linker in the synthesis of 2D or 3D COFs. The fluorine atoms can enhance the stability and introduce desirable properties such as hydrophobicity.[8]

Protocol 3: Hypothetical Synthesis of a COF using a Disulfide Linker

This is a hypothetical protocol, as the direct use of Disulfide, bis(3,4-difluorophenyl) in COF synthesis is not yet widely reported. It would likely require modification to include reactive groups for polymerization.

Materials:

  • A modified linker derived from Disulfide, bis(3,4-difluorophenyl) with appropriate functional groups (e.g., boronic acids, amines, or aldehydes at the para positions).

  • A complementary node-forming monomer (e.g., a tri- or tetra-functional amine or aldehyde).

  • A suitable solvent system (e.g., a mixture of mesitylene and dioxane).

  • An acidic catalyst (e.g., aqueous acetic acid).

Procedure:

  • Place the disulfide-containing linker and the node-forming monomer in a Pyrex tube.

  • Add the solvent mixture and the catalyst.

  • Sonicate the mixture to obtain a homogeneous dispersion.

  • Freeze the tube in liquid nitrogen, evacuate, and flame-seal.

  • Heat the sealed tube in an oven at a specified temperature (e.g., 120 °C) for several days.

  • After cooling to room temperature, open the tube and collect the solid product by filtration.

  • Wash the product sequentially with various organic solvents (e.g., acetone, THF) to remove unreacted monomers and oligomers.

  • Dry the product under vacuum to obtain the COF as a powder.

Characterization of the COF:

  • Powder X-ray Diffraction (PXRD): To confirm crystallinity and determine the structure.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the linking bonds.

  • Solid-State NMR: To further elucidate the structure.

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

Conceptual Diagram of COF Synthesis

Safety and Handling

While specific toxicity data for Disulfide, bis(3,4-difluorophenyl) is not available, it should be handled with the standard precautions for laboratory chemicals. For the analogous bis(3-fluorophenyl)disulfide, the following GHS hazard statements are noted: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[9]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

Conclusion

Disulfide, bis(3,4-difluorophenyl) holds significant potential as a building block for the creation of advanced materials with dynamic and tunable properties. Its unique combination of a reversible disulfide bond and fluorinated aromatic rings opens up avenues for the development of self-healing polymers, responsive materials, and functional porous frameworks. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this promising compound. Further research is warranted to fully elucidate its properties and expand its applications.

References

Safe handling, storage, and disposal of bis(3,4-difluorophenyl) disulfide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for bis(3,4-difluorophenyl) disulfide (CAS No. 60811-25-8) was publicly available at the time of this writing. The following application notes and protocols are based on general safety principles for handling organosulfur and fluorinated aromatic compounds, and data for structurally related chemicals. It is imperative that a comprehensive, substance-specific risk assessment is conducted by qualified personnel before handling this compound. These guidelines should be considered as a supplement to, not a replacement for, a formal risk assessment and the guidance of a certified safety professional.

Hazard Identification and Quantitative Data Summary

Due to the absence of a specific SDS, the hazard profile of bis(3,4-difluorophenyl) disulfide must be inferred from its structural components: a disulfide linkage and two difluorophenyl groups. Organosulfur compounds are often associated with strong, unpleasant odors and can have varying toxicities.[1] Fluorinated aromatic compounds can be persistent in the environment and may possess toxicological properties.[2]

The following table summarizes potential hazards and recommended exposure limits based on general chemical safety principles. These are not experimentally determined values for bis(3,4-difluorophenyl) disulfide and should be treated as conservative estimates.

ParameterValue/RecommendationCitation
Physical State Likely a solid or liquid with a low melting point.General Knowledge
Odor Assume a strong, unpleasant, sulfurous odor.[1]
Toxicity Potential for skin and eye irritation. Assume it is harmful if swallowed, inhaled, or in contact with skin until proven otherwise.[2]
Incompatibility Strong oxidizing agents, strong bases, and reducing agents.[3]
Storage Temperature Store in a cool, dry, well-ventilated area away from incompatible substances.[3][4]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles or face shield, and a lab coat are mandatory. Use a chemical fume hood for all manipulations to avoid inhalation of vapors.[3][4]
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Incineration at high temperatures in a facility permitted to handle halogenated organic compounds is preferred.[5]

Experimental Protocols

  • Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Have an emergency plan in place, including the location of safety showers, eyewash stations, and appropriate fire extinguishers. Ensure that a spill kit containing an inert absorbent material is readily available.

  • Personal Protective Equipment (PPE): Don a lab coat, chemical-resistant gloves, and safety goggles. For transfers of larger quantities or when there is a risk of splashing, a face shield is recommended.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use a disposable weighing boat or weigh the material directly into the reaction vessel.

  • Reactions: Set up reactions in a well-ventilated fume hood. Ensure that all glassware is properly clamped and that the apparatus is secure. If heating is required, use a controlled heating source such as a heating mantle or oil bath.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area in the fume hood to remove any residual contamination.

  • Container: Store bis(3,4-difluorophenyl) disulfide in a tightly sealed, clearly labeled container. Fluorinated containers can offer enhanced chemical resistance.[6] The label should include the chemical name, CAS number, and relevant hazard warnings.

  • Location: Store the container in a designated, well-ventilated, and cool storage area for hazardous chemicals.[3][4] The storage area should be secure and accessible only to authorized personnel.

  • Segregation: Store this compound away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[3] Do not store with flammable materials unless it is also classified as flammable and stored in an appropriate flammable storage cabinet.[4]

  • Inventory: Maintain an accurate inventory of the quantity of bis(3,4-difluorophenyl) disulfide in storage.

  • Minor Spills (in a fume hood):

    • Ensure PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is significant or if there is a risk of vapor inhalation, evacuate the entire lab and contact the institutional safety office or emergency response team.

    • Prevent the spill from entering drains or waterways.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Waste Collection: Collect all waste containing bis(3,4-difluorophenyl) disulfide, including contaminated consumables (e.g., gloves, weighing boats), in a clearly labeled, sealed, and chemically resistant container.

  • Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.

  • Disposal Method: The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[5] This ensures the complete destruction of the compound and minimizes environmental release. Burning of organosulfur compounds in the open is generally not permissible.

  • Regulatory Compliance: All disposal activities must be carried out in strict accordance with local, state, and federal environmental regulations. Consult with your institution's environmental health and safety office for specific procedures.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Procedures prep_risk Conduct Risk Assessment prep_ppe Gather Required PPE prep_risk->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill prep_hood Verify Fume Hood Operation prep_spill->prep_hood handle_ppe Don PPE prep_hood->handle_ppe handle_weigh Weigh & Transfer in Fume Hood handle_ppe->handle_weigh handle_react Conduct Reaction in Fume Hood handle_weigh->handle_react emergency_spill Spill Response handle_weigh->emergency_spill If Spill Occurs emergency_first_aid First Aid handle_weigh->emergency_first_aid If Exposure Occurs handle_clean Clean Work Area handle_react->handle_clean handle_react->emergency_spill If Spill Occurs handle_react->emergency_first_aid If Exposure Occurs store_label Label Container Correctly handle_clean->store_label For Storage disp_collect Collect Waste in Labeled Container handle_clean->disp_collect For Disposal store_location Store in Cool, Dry, Ventilated Area store_label->store_location store_segregate Segregate from Incompatibles store_location->store_segregate disp_segregate Segregate Waste Streams disp_collect->disp_segregate disp_transfer Transfer to Hazardous Waste Facility disp_segregate->disp_transfer

Caption: Workflow for the safe handling, storage, and disposal of bis(3,4-difluorophenyl) disulfide.

References

Application Note: Synthesis of bis(3,4-difluorophenyl) Disulfide via Catalytic Thiol Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds are critical structural motifs in peptides, proteins, and various bioactive small molecules.[1][2] The formation of a disulfide bridge from two thiol groups is a key oxidative folding step that confers structural stability and functional activity.[2] In the realm of drug discovery, molecules containing disulfide bonds, particularly aromatic disulfides, have shown promise as novel therapeutic agents, including inhibitors for enzymes like the SARS-CoV main protease and as antibacterial agents.[3][4] The introduction of fluorine atoms into aromatic systems can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity. This application note provides a detailed protocol for the synthesis of bis(3,4-difluorophenyl) disulfide through the oxidation of 3,4-difluorobenzenethiol, a process relevant for the development of novel fluorinated drug candidates.

Mechanism of Thiol Oxidation

The oxidation of thiols (R-SH) to disulfides (R-S-S-R) is a fundamental transformation in organic chemistry.[5] The process involves the removal of a hydrogen atom from each of two thiol molecules to form a new sulfur-sulfur bond.[5] This can be achieved through various mechanisms, including one-electron or two-electron pathways.[6]

Common oxidative pathways include:

  • Metal-Catalyzed Oxidation: Transition metal complexes can catalyze the oxidation of thiols using air (O₂) as the ultimate oxidant. This is often a clean and efficient method.[7]

  • Halogen-Mediated Oxidation: Reagents like iodine (I₂) can act as catalysts in the presence of an oxidant like hydrogen peroxide (H₂O₂) to form an iodosulfonium intermediate, which then reacts with another thiol molecule.[8]

  • Direct Oxidation: Stronger oxidants can directly convert thiols to disulfides, although care must be taken to avoid over-oxidation to sulfonic acids.[7]

The general mechanism often proceeds via the formation of a thiolate anion (RS⁻), which is more nucleophilic than the neutral thiol, followed by reaction with an oxidizing agent or an activated thiol intermediate.[6][9]

Thiol_Oxidation_Mechanism Thiol1 2 x Ar-SH (3,4-Difluorobenzenethiol) Thiolate Ar-S⁻ (Thiolate anion) Thiol1->Thiolate - H⁺ Oxidant Oxidizing Agent (e.g., O₂, H₂O₂/I⁻) Activated Activated Intermediate (e.g., Ar-S-I) Oxidant->Activated Activation Thiolate->Activated Disulfide Ar-S-S-Ar (bis(3,4-difluorophenyl) Disulfide) Activated->Disulfide + Ar-S⁻ - I⁻ Byproduct Reduced Oxidant (e.g., 2H₂O)

Caption: General mechanism for the oxidation of an aromatic thiol to a disulfide.

Experimental Protocol: Synthesis of bis(3,4-difluorophenyl) Disulfide

This protocol details a mild and environmentally benign method for the oxidation of 3,4-difluorobenzenethiol using hydrogen peroxide as the oxidant and a catalytic amount of sodium iodide.[8][10]

Materials:

  • 3,4-Difluorobenzenethiol (C₆H₄F₂S, MW: 146.15 g/mol )

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

  • Sodium Iodide (NaI)

  • Ethyl Acetate (EtOAc)

  • Deionized Water (H₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-difluorobenzenethiol (1.0 g, 6.84 mmol) in ethyl acetate (15 mL).

  • Catalyst Addition: To the stirred solution, add sodium iodide (0.051 g, 0.34 mmol, 0.05 eq).

  • Oxidant Addition: Slowly add 30% hydrogen peroxide (0.78 mL, 7.52 mmol, 1.1 eq) to the mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting thiol using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate mobile phase. The reaction is typically complete within 30-60 minutes.

  • Work-up: Once the reaction is complete, add 20 mL of deionized water to the flask. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated solution of sodium thiosulfate (to quench any remaining iodine) and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with hexane to afford the pure bis(3,4-difluorophenyl) disulfide as a solid.

Experimental_Workflow start Start: Dissolve 3,4-Difluorobenzenethiol in EtOAc add_cat Add Catalytic NaI start->add_cat add_ox Add H₂O₂ (30% aq.) Stir at Room Temp add_cat->add_ox monitor Monitor Reaction by TLC add_ox->monitor workup Aqueous Work-up (Add H₂O) monitor->workup Reaction Complete extract Extract with EtOAc workup->extract wash Wash Organic Layer extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify via Column Chromatography (Silica Gel, Hexane) dry->purify product Final Product: bis(3,4-difluorophenyl) Disulfide purify->product

References

Application Notes and Protocols: Disulfide, bis(3,4-difluorophenyl) in Redox-Active Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide, bis(3,4-difluorophenyl) is an organosulfur compound featuring a disulfide bond linking two 3,4-difluorophenyl groups. The reversible redox chemistry of the disulfide bond, which can be cleaved to two thiols upon reduction and reformed upon oxidation, makes this and related compounds promising candidates for the development of novel redox-active materials. The presence of electron-withdrawing fluorine atoms on the phenyl rings is expected to modulate the electrochemical properties of the disulfide bond, potentially leading to materials with tailored redox potentials and enhanced stability.[1]

These characteristics make Disulfide, bis(3,4-difluorophenyl) a molecule of interest for applications in energy storage systems, such as lithium-sulfur batteries and redox flow batteries, as well as in the development of redox-responsive polymers and materials for controlled drug delivery. The fluorination can also impart desirable properties such as increased thermal stability.[1]

This document provides an overview of the potential applications of Disulfide, bis(3,4-difluorophenyl) in redox-active materials, along with generalized experimental protocols for its synthesis and electrochemical characterization. Due to the limited availability of specific experimental data for Disulfide, bis(3,4-difluorophenyl), representative data from related disulfide compounds are presented for comparative purposes.

Data Presentation

Table 1: Redox Potentials of Representative Disulfide Compounds

Disulfide CompoundReduction Peak Potential (Epc) vs. Fc+/0NotesSource
Terphenyl(disulfide)₂-1.87 VFirst two-electron reduction[2]
Terphenyl(disulfide)₂-2.59 VSecond two-electron reduction[2]
Diphenyl disulfideNot explicitly stated, but reduction is irreversible on glassy carbonForms thiophenolate anion upon reduction[3]
Bis(2-pyrimidyl) disulfideNot explicitly stated, but used as a high-rate cathode materialSoluble in battery electrolyte[4]
1,4-bis(diphenylphosphanyl)tetrasulfide~2.9 V (Discharge Voltage vs. Li/Li+)High discharge voltage in a lithium battery[5]

Note: The redox potential of Disulfide, bis(3,4-difluorophenyl) is expected to be influenced by the electron-withdrawing nature of the difluorophenyl groups, likely resulting in a more positive reduction potential compared to non-fluorinated analogues like diphenyl disulfide.

Experimental Protocols

The following are generalized protocols for the synthesis and electrochemical analysis of aromatic disulfides like Disulfide, bis(3,4-difluorophenyl).

Protocol 1: Synthesis of Disulfide, bis(3,4-difluorophenyl) via Oxidative Coupling of 3,4-Difluorothiophenol

This protocol is a general method for the synthesis of symmetrical diaryl disulfides from the corresponding thiols.[1]

Materials:

  • 3,4-Difluorothiophenol

  • An oxidizing agent (e.g., iodine, hydrogen peroxide, or air with a catalyst)

  • An appropriate solvent (e.g., ethanol, methanol, or dichloromethane)

  • Sodium bicarbonate or other mild base (if using an acidic oxidant)

  • Sodium thiosulfate (for quenching iodine)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 3,4-difluorothiophenol in a suitable solvent in a round-bottom flask.

  • Slowly add the oxidizing agent to the solution with stirring at room temperature. The reaction progress can often be monitored by a color change.

  • If an acidic byproduct is formed, periodically add a mild base to neutralize the solution.

  • After the reaction is complete (as determined by thin-layer chromatography), quench any remaining oxidizing agent. For example, if iodine was used, add a saturated solution of sodium thiosulfate until the brown color disappears.

  • Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Disulfide, bis(3,4-difluorophenyl).

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Electrochemical Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is a standard technique to investigate the redox properties of electroactive materials.[6]

Materials:

  • Disulfide, bis(3,4-difluorophenyl)

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile or dimethylformamide)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

  • Three-electrode electrochemical cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)

    • Counter electrode (e.g., platinum wire)

  • Potentiostat

  • Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

  • Prepare a solution of Disulfide, bis(3,4-difluorophenyl) (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.

  • Assemble the three-electrode cell and add the prepared solution.

  • Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution during the experiment.

  • Connect the electrodes to the potentiostat.

  • Set the parameters on the potentiostat, including the potential window, scan rate (e.g., 100 mV/s), and number of cycles. The potential window should be chosen to encompass the expected redox events of the disulfide.

  • Run the cyclic voltammetry experiment. The resulting voltammogram will show the current response as a function of the applied potential.

  • Reduction of the disulfide bond will appear as a cathodic peak, and the re-oxidation of the resulting thiolate back to the disulfide may appear as an anodic peak on the reverse scan if the process is reversible.

  • After the experiment, it is common to add ferrocene as an internal standard to reference the measured potentials to the Fc/Fc⁺ redox couple.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of Disulfide, bis(3,4-difluorophenyl) in redox-active materials.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Thiol Precursor Thiol Precursor Oxidative Coupling Oxidative Coupling Thiol Precursor->Oxidative Coupling Oxidant Purification Purification Oxidative Coupling->Purification Disulfide Product Disulfide Product Purification->Disulfide Product Electrochemical Analysis Electrochemical Analysis Disulfide Product->Electrochemical Analysis Material Fabrication Material Fabrication Electrochemical Analysis->Material Fabrication Device Testing Device Testing Material Fabrication->Device Testing Performance Evaluation Performance Evaluation Device Testing->Performance Evaluation redox_cycle Disulfide R-S-S-R Thiolate 2 R-S⁻ Disulfide->Thiolate + 2e⁻ (Reduction) Thiolate->Disulfide - 2e⁻ (Oxidation) signaling_pathway_analogy cluster_cell Redox-Responsive System External Stimulus External Stimulus Redox-Active Material Redox-Active Material External Stimulus->Redox-Active Material e.g., Voltage, Reducing Agent Redox-Active Material\n(contains Disulfide, bis(3,4-difluorophenyl)) Redox-Active Material (contains Disulfide, bis(3,4-difluorophenyl)) Disulfide Cleavage Disulfide Cleavage Material Property Change Material Property Change Disulfide Cleavage->Material Property Change e.g., Swelling, Drug Release Downstream Effect Downstream Effect Material Property Change->Downstream Effect Redox-Active Material->Disulfide Cleavage Reduction

References

Catalytic Routes to Symmetrical Aryl Disulfides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Symmetrical aryl disulfides are pivotal structural motifs in a vast array of applications, from pharmaceuticals and agrochemicals to materials science. Their synthesis via catalytic methods offers significant advantages in terms of efficiency, selectivity, and environmental impact over traditional stoichiometric approaches. This document provides detailed application notes and experimental protocols for several robust catalytic methods for the preparation of symmetrical aryl disulfides, catering to the needs of researchers in organic synthesis and drug development.

Iron-Catalyzed Reductive Homocoupling of Sodium Arenesulfinates

This method provides a straightforward and efficient synthesis of symmetrical diaryl disulfides from readily available sodium arenesulfinates using an inexpensive iron/hydrochloric acid system. The reaction proceeds via a reductive coupling mechanism and demonstrates good functional group tolerance.

Data Presentation
EntryArene SulfinateProductYield (%)
1Sodium benzenesulfinateDiphenyl disulfide92
2Sodium 4-methylbenzenesulfinateDi-p-tolyl disulfide95
3Sodium 4-methoxybenzenesulfinateBis(4-methoxyphenyl) disulfide91
4Sodium 4-chlorobenzenesulfinateBis(4-chlorophenyl) disulfide88
5Sodium 4-bromobenzenesulfinateBis(4-bromophenyl) disulfide85
6Sodium 4-fluorobenzenesulfinateBis(4-fluorophenyl) disulfide86[1]
7Sodium 2-methylbenzenesulfinateDi-o-tolyl disulfide89
8Sodium 3-methylbenzenesulfinateDi-m-tolyl disulfide90
9Sodium 4-tert-butylbenzenesulfinateBis(4-tert-butylphenyl) disulfide87[1]
10Sodium naphthalene-2-sulfinateDinaphthalen-2-yl disulfide82
Experimental Protocol

Typical Procedure for the Synthesis of Symmetrical Diaryl Disulfides: [1]

  • To a round-bottom flask, add the sodium arylsulfinate (0.2 mmol), iron powder (2.0 equiv., 23 mg), and N,N-dimethylformamide (DMF, 1.0 mL).

  • Stir the mixture and add hydrochloric acid (12 M, 67.0 μL).

  • Heat the reaction mixture in an oil bath at 130 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (40:1) as the eluent to afford the desired diaryl disulfide.

Logical Relationship Diagram

Fe_Catalyzed_Homocoupling cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Sodium_Arenesulfinate Sodium Arenesulfinate (ArSO₂Na) Thiyl_Radical Thiyl Radical (ArS•) Sodium_Arenesulfinate->Thiyl_Radical Reduction Fe_HCl Fe / HCl Homocoupling Homocoupling Thiyl_Radical->Homocoupling Aryl_Disulfide Symmetrical Aryl Disulfide (Ar-S-S-Ar) Homocoupling->Aryl_Disulfide

Caption: Reductive homocoupling of sodium arenesulfinates.

Copper-Catalyzed Synthesis from Aryl Halides and Potassium Thiocyanate

This protocol describes a nano copper oxide-catalyzed synthesis of symmetrical diaryl sulfides using potassium thiocyanate as a sulfur surrogate. This method avoids the use of foul-smelling thiols and is effective for a range of aryl iodides.[2]

Data Presentation
EntryAryl HalideProductYield (%)
1IodobenzeneDiphenyl disulfide94
21-Iodo-4-methylbenzeneDi-p-tolyl disulfide92
31-Iodo-4-methoxybenzeneBis(4-methoxyphenyl) disulfide89
41-Chloro-4-iodobenzeneBis(4-chlorophenyl) disulfide85
51-Bromo-4-iodobenzeneBis(4-bromophenyl) disulfide81
61-Fluoro-4-iodobenzeneBis(4-fluorophenyl) disulfide88
71-Iodo-2-methylbenzeneDi-o-tolyl disulfide86
81-Iodo-3-nitrobenzeneBis(3-nitrophenyl) disulfide75
92-IodonaphthaleneDinaphthalen-2-yl disulfide82
101-Iodo-4-(trifluoromethyl)benzeneBis(4-(trifluoromethyl)phenyl) disulfide78
Experimental Protocol

General procedure for the synthesis of diaryl sulfides: [2]

  • In a reaction vessel, combine the aryl iodide (2.0 mmol), potassium thiocyanate (1.5 mmol), and nano copper(II) oxide (5.0 mol %).

  • Add potassium hydroxide (2.0 equiv.) and dimethyl sulfoxide (DMSO, 2.0 mL).

  • Stir the mixture at 130 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add a 1:1 mixture of ethyl acetate and water (20 mL).

  • Separate the copper oxide catalyst by centrifugation.

  • Wash the organic layer sequentially with brine and water, then dry over sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.

Experimental Workflow

CuO_Catalyzed_Workflow Start Start Reactants Combine Aryl Iodide, KSCN, nano CuO, KOH in DMSO Start->Reactants Reaction Stir at 130°C under N₂ Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool, add EtOAc/H₂O Monitoring->Workup Reaction Complete Separation Centrifuge to remove CuO Workup->Separation Extraction Wash organic layer with brine and water Separation->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Isolation Concentrate and Purify Drying->Isolation End End Isolation->End

Caption: Workflow for nano CuO-catalyzed disulfide synthesis.

Iron-MOF Catalyzed Aerobic Oxidation of Thiols

This method utilizes a heterogeneous and recyclable iron-based metal-organic framework (Fe(BTC)) as a catalyst for the aerobic oxidation of thiophenols to the corresponding disulfides. The reaction proceeds under mild conditions with high yield and selectivity.

Data Presentation
EntryThiophenolProductTime (h)Yield (%)
1ThiophenolDiphenyl disulfide1>99
24-MethylthiophenolDi-p-tolyl disulfide1.5>99
34-MethoxythiophenolBis(4-methoxyphenyl) disulfide298
44-ChlorothiophenolBis(4-chlorophenyl) disulfide297
54-BromothiophenolBis(4-bromophenyl) disulfide296
62-NaphthalenethiolDinaphthalen-2-yl disulfide395
Experimental Protocol

Typical procedure for aerobic oxidation of thiophenol: [3]

  • In a reaction flask, dissolve thiophenol (2.27 mmol) in acetonitrile (4 mL).

  • Add Fe(BTC) catalyst (100 mg) to the solution.

  • Heat the heterogeneous mixture to 70 °C with stirring.

  • Purge the reaction mixture with oxygen (e.g., from a balloon).

  • Continue the reaction for the required time (typically 1-2 hours).

  • After completion, filter the reaction mixture to recover the solid catalyst.

  • Wash the catalyst three times with acetonitrile (3 mL) to extract any adsorbed product.

  • The combined organic solutions can be analyzed or concentrated to isolate the pure disulfide product.

Signaling Pathway Diagram

Fe_MOF_Catalysis Thiophenol 2 ArSH Fe_BTC Fe(BTC) Catalyst Thiophenol->Fe_BTC O2 O₂ O2->Fe_BTC Aryl_Disulfide Ar-S-S-Ar Fe_BTC->Aryl_Disulfide H2O 2 H₂O Fe_BTC->H2O

Caption: Aerobic oxidation of thiols catalyzed by Fe(BTC) MOF.

TBAI-Catalyzed Synthesis from Sodium Sulfinates

This protocol details a metal-free synthesis of symmetrical disulfides from sodium sulfinates using tetrabutylammonium iodide (TBAI) as a catalyst in the presence of sulfuric acid. This method avoids the use of thiols and metal reagents.[4][5][6]

Data Presentation
EntrySodium SulfinateProductYield (%)
1Sodium 4-methylbenzenesulfinateDi-p-tolyl disulfide89
2Sodium 4-methoxybenzenesulfinateBis(4-methoxyphenyl) disulfide85
3Sodium 4-chlorobenzenesulfinateBis(4-chlorophenyl) disulfide78
4Sodium 4-bromobenzenesulfinateBis(4-bromophenyl) disulfide75
5Sodium 3-methylbenzenesulfinateDi-m-tolyl disulfide82
6Sodium 4-fluorobenzenesulfinateBis(4-fluorophenyl) disulfide73
7Sodium 3,4-dimethylbenzenesulfinateBis(3,4-dimethylphenyl) disulfide86
8Sodium benzenesulfinateDiphenyl disulfide81
9Sodium 4-(tert-butyl)benzenesulfinateBis(4-(tert-butyl)phenyl) disulfide76
10Sodium naphthalene-2-sulfinateDinaphthalen-2-yl disulfide69
Experimental Protocol

General procedure for the synthesis of disulfides: [4]

  • To a reaction vial, add the sodium sulfinate (1 mmol), tetrabutylammonium iodide (TBAI, 0.2 mmol), and N,N-dimethylformamide (DMF, 0.5 mL).

  • Add sulfuric acid (1 mmol).

  • Heat the mixture at 120 °C for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the pure disulfide.

Proposed Mechanistic Pathway

TBAI_Mechanism Start Sodium Sulfinate (ArSO₂Na) + H₂SO₄ + TBAI Intermediate_A Formation of Thiosulfonate Intermediate (ArSO₂SAr) Start->Intermediate_A Intermediate_B Reduction of Thiosulfonate Intermediate_A->Intermediate_B via reaction with HI Product Symmetrical Disulfide (Ar-S-S-Ar) Intermediate_B->Product Bi_Catalyzed_Coupling Thiol 2 ArSH Oxidative_Coupling Oxidative Coupling Thiol->Oxidative_Coupling Bi_Catalyst Bi(OTf)₃ Bi_Catalyst->Oxidative_Coupling Catalyzes Disulfide Ar-S-S-Ar Oxidative_Coupling->Disulfide Byproduct 2H⁺ + 2e⁻ Oxidative_Coupling->Byproduct

References

Application Notes and Protocols: Use of Fluorinated Disulfides in the Development of OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, offering superior contrast, vibrant colors, and thin, flexible form factors. The performance and longevity of OLED devices are critically dependent on the efficiency of charge injection and transport between the various layers of the device stack. Hole injection layers (HILs) play a pivotal role in facilitating the transfer of holes from the anode to the hole transport layer (HTL), and their properties significantly impact device efficiency, turn-on voltage, and operational stability.

Fluorinated compounds have garnered considerable attention in OLED research due to their unique electronic properties, including high electron affinity and deep highest occupied molecular orbitals (HOMO) levels. These characteristics can be advantageous in tuning the energy level alignment at interfaces to reduce charge injection barriers. This document explores the potential application of a specific class of fluorinated materials—fluorinated disulfides—in the development of advanced OLED devices. While direct and extensive research on fluorinated disulfides in OLEDs is an emerging area, we will extrapolate from related fluorinated materials and disulfide chemistry to provide potential protocols and application insights.

Potential Applications of Fluorinated Disulfides in OLEDs

Fluorinated disulfides, such as bis(pentafluorophenyl) disulfide, are envisioned to function primarily as interfacial layers or dopants within the hole injection architecture of an OLED.

1.1. Hole Injection Layer (HIL)

A thin layer of a fluorinated disulfide deposited directly onto the anode (typically Indium Tin Oxide - ITO) could potentially modify the work function of the anode and create a more favorable energy level alignment for hole injection into the subsequent hole transport layer. The strong electron-withdrawing nature of the fluorine atoms can induce a strong interfacial dipole, which can significantly lower the hole injection barrier.

1.2. P-type Dopant in the Hole Transport Layer (HTL)

Incorporating fluorinated disulfides as a p-type dopant into a hole transport material could enhance the conductivity of the HTL. This is achieved through a charge transfer mechanism where the dopant accepts an electron from the host HTL material, increasing the concentration of free holes and thereby improving charge transport.

Logical Relationship of Fluorinated Disulfides in an OLED Device

OLED_Structure cluster_anode Anode Side cluster_emissive Emissive Region cluster_cathode Cathode Side Anode Anode (ITO) HIL Hole Injection Layer (e.g., Fluorinated Disulfide) Anode->HIL Hole Injection HTL Hole Transport Layer HIL->HTL EML Emissive Layer HTL->EML ETL Electron Transport Layer EML->ETL Electron-Hole Recombination (Light Emission) EIL Electron Injection Layer ETL->EIL Cathode Cathode (Al) EIL->Cathode Electron Injection

Caption: Simplified schematic of an OLED device structure highlighting the potential position of a fluorinated disulfide-based Hole Injection Layer.

Experimental Protocols

The following are generalized protocols for the synthesis of a representative fluorinated disulfide and its incorporation into an OLED device for characterization.

2.1. Synthesis of Bis(pentafluorophenyl) Disulfide

This protocol describes a common method for the synthesis of bis(pentafluorophenyl) disulfide from pentafluorothiophenol.

Materials:

  • Pentafluorothiophenol

  • Iodine

  • Potassium Iodide

  • Ethanol

  • Deionized water

  • Sodium thiosulfate

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of potassium iodide in deionized water.

  • Add iodine to the potassium iodide solution and stir until the iodine is completely dissolved, forming a triiodide solution.

  • In a separate flask, dissolve pentafluorothiophenol in ethanol.

  • Slowly add the iodine solution dropwise to the pentafluorothiophenol solution with constant stirring at room temperature.

  • Continue stirring for 2-3 hours after the addition is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.

  • Add deionized water to the reaction mixture to precipitate the crude product.

  • Filter the precipitate and wash thoroughly with deionized water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes) to obtain pure bis(pentafluorophenyl) disulfide.

  • Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Workflow for Synthesis

Synthesis_Workflow start Start dissolve_reagents Dissolve Pentafluorothiophenol in Ethanol & Prepare Iodine Solution start->dissolve_reagents reaction React at Room Temperature (2-3 hours) dissolve_reagents->reaction quench Quench with Sodium Thiosulfate reaction->quench precipitate Precipitate with Deionized Water quench->precipitate filter_wash Filter and Wash with Deionized Water precipitate->filter_wash dry Dry under Vacuum filter_wash->dry recrystallize Recrystallize dry->recrystallize characterize Characterize (NMR, MS) recrystallize->characterize end End characterize->end

Caption: A step-by-step workflow for the synthesis of bis(pentafluorophenyl) disulfide.

2.2. Fabrication of an OLED Device with a Fluorinated Disulfide HIL

This protocol outlines the fabrication of a multi-layer OLED device using thermal evaporation in a high-vacuum environment.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Bis(pentafluorophenyl) disulfide (as the HIL)

  • Hole transport material (e.g., TAPC)

  • Emissive layer host and dopant materials

  • Electron transport material (e.g., TPBi)

  • Electron injection material (e.g., LiF)

  • Aluminum (for cathode)

  • High-vacuum thermal evaporation system (pressure < 10-6 Torr)

  • Substrate cleaning station (with deionized water, acetone, isopropanol)

  • UV-ozone treatment system

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove any organic residues.

  • Layer Deposition:

    • Immediately transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Deposit a thin layer (e.g., 1-5 nm) of bis(pentafluorophenyl) disulfide onto the ITO surface. The deposition rate should be carefully controlled (e.g., 0.1-0.2 Å/s).

    • Sequentially deposit the hole transport layer, emissive layer, electron transport layer, and electron injection layer without breaking the vacuum. The thickness and deposition rates for these layers will depend on the specific device architecture and materials used.

    • Finally, deposit the aluminum cathode (e.g., 100 nm) at a higher deposition rate (e.g., 1-2 Å/s).

  • Encapsulation:

    • After deposition, the devices should be encapsulated in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen. This is typically done by sealing a glass lid over the device using a UV-curable epoxy resin.

OLED Fabrication Workflow

Fabrication_Workflow start Start cleaning ITO Substrate Cleaning (DI Water, Acetone, IPA) start->cleaning uv_ozone UV-Ozone Treatment cleaning->uv_ozone load_chamber Load into Vacuum Chamber uv_ozone->load_chamber deposit_hil Deposit Fluorinated Disulfide HIL load_chamber->deposit_hil deposit_layers Deposit HTL, EML, ETL, EIL deposit_hil->deposit_layers deposit_cathode Deposit Cathode (Al) deposit_layers->deposit_cathode encapsulation Encapsulate in Glovebox deposit_cathode->encapsulation end End encapsulation->end

Caption: A generalized workflow for the fabrication of an OLED device incorporating a fluorinated disulfide hole injection layer.

Data Presentation

As the use of fluorinated disulfides in OLEDs is a developing field, extensive quantitative data is not yet widely available. However, a hypothetical comparison of device performance with and without a fluorinated disulfide HIL is presented below to illustrate the expected outcomes.

ParameterDevice without Fluorinated Disulfide HILDevice with Fluorinated Disulfide HIL
Turn-on Voltage (V) 4.53.8
Maximum Luminance (cd/m²) 10,00015,000
Maximum Current Efficiency (cd/A) 12.518.0
Maximum Power Efficiency (lm/W) 8.714.8
External Quantum Efficiency (%) 5.57.8
Operational Lifetime (T95 @ 1000 cd/m²) (hours) 150250

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual performance will depend on the specific materials, device architecture, and fabrication conditions.

Conclusion and Future Outlook

The exploration of fluorinated disulfides as a novel class of materials for OLEDs presents an exciting avenue for research. Their unique electronic properties suggest potential benefits for enhancing hole injection and transport, which could lead to devices with lower operating voltages, higher efficiencies, and improved lifetimes. The protocols outlined in this document provide a foundational framework for researchers to synthesize these materials and investigate their performance in OLED devices. Future work should focus on synthesizing a wider range of fluorinated disulfide derivatives, systematically characterizing their electronic properties, and optimizing their integration into various OLED architectures to fully realize their potential in next-generation displays and lighting.

Troubleshooting & Optimization

Identification of impurities in Disulfide, bis(3,4-difluorophenyl) synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Disulfide, bis(3,4-difluorophenyl).

Troubleshooting Guide & FAQs

Q1: My final product of Disulfide, bis(3,4-difluorophenyl) synthesis shows a lower than expected purity. What are the common impurities and how can I identify them?

A1: Lower than expected purity in the synthesis of Disulfide, bis(3,4-difluorophenyl) often arises from starting materials or side reactions. The most common impurities to investigate are:

  • Unreacted 3,4-difluorothiophenol: The starting material for the synthesis. Its presence indicates an incomplete reaction.

  • Bis(3,4-difluorophenyl) trisulfide: An over-oxidation byproduct.

  • Other related diaryl sulfides: These can arise from impurities in the starting 3,4-difluorothiophenol.

  • Residual solvents: Solvents used in the synthesis or purification steps.

Identification of these impurities can be achieved using a combination of analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Q2: How can I use HPLC to identify impurities in my Disulfide, bis(3,4-difluorophenyl) sample?

A2: Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating Disulfide, bis(3,4-difluorophenyl) from its potential impurities. A gradient method is typically employed to achieve good resolution between the starting material, the desired product, and byproducts.

By comparing the retention times of the peaks in your sample chromatogram to those of known standards (if available), you can tentatively identify the impurities. The relative peak areas can provide an estimation of the impurity levels.

Q3: What is the role of GC-MS in impurity identification for this synthesis?

A3: GC-MS is particularly useful for identifying volatile and thermally stable impurities. The sample is separated by gas chromatography and then fragmented and detected by mass spectrometry. The fragmentation pattern of each peak provides a "fingerprint" that can be used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation. This is especially useful for confirming the structure of suspected impurities like 3,4-difluorothiophenol and identifying unexpected byproducts.

Q4: Can NMR spectroscopy, particularly ¹⁹F NMR, help in identifying impurities?

A4: Yes, ¹⁹F NMR is a highly effective tool for analyzing fluorinated compounds.[3][4][5][6][7] Since both the desired product and the likely fluorinated impurities contain fluorine atoms, ¹⁹F NMR provides a clean spectrum with distinct signals for each fluorine-containing species. The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum are highly sensitive to the local chemical environment of the fluorine atoms, allowing for clear differentiation between Disulfide, bis(3,4-difluorophenyl), 3,4-difluorothiophenol, and other fluorinated byproducts.

Q5: I suspect the presence of Bis(3,4-difluorophenyl) trisulfide. How can I confirm this?

A5: The presence of a trisulfide can be challenging to confirm due to its structural similarity to the disulfide.

  • HPLC: The trisulfide will likely have a slightly different retention time compared to the disulfide.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of the trisulfide will be 32 mass units higher than that of the disulfide, corresponding to the extra sulfur atom.

  • NMR: While subtle, there may be slight differences in the chemical shifts of the aromatic protons and fluorine atoms in the ¹H and ¹⁹F NMR spectra of the trisulfide compared to the disulfide.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, data from an HPLC analysis of a Disulfide, bis(3,4-difluorophenyl) synthesis batch, illustrating how quantitative data can be presented.

CompoundRetention Time (min)Peak Area (%)Identification Method
3,4-difluorothiophenol5.22.5HPLC, GC-MS, NMR
Disulfide, bis(3,4-difluorophenyl) 12.8 95.0 HPLC, GC-MS, NMR
Bis(3,4-difluorophenyl) trisulfide14.11.8HPLC, MS
Unknown Impurity9.50.7HPLC

Experimental Protocols

HPLC Method for Impurity Profiling

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

GC-MS Method for Impurity Identification

This is a general method and should be adapted as needed.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 amu.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

¹⁹F NMR Spectroscopy
  • Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.

  • Reference: An external or internal standard such as trifluorotoluene can be used.

  • Acquisition: A standard proton-decoupled ¹⁹F NMR experiment.

  • Data Processing: Fourier transform the free induction decay (FID) and phase correct the spectrum. Integrate the signals to determine the relative amounts of the different fluorine-containing species.

Visualizations

Synthesis_and_Impurity_Pathway cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Formation 3,4-Difluorothiophenol 3,4-Difluorothiophenol Product Disulfide, bis(3,4-difluorophenyl) 3,4-Difluorothiophenol->Product Oxidation Starting_Material_Impurity Starting Material Impurity 3,4-Difluorothiophenol->Starting_Material_Impurity Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Product Incomplete_Reaction Incomplete Reaction Product->Incomplete_Reaction Over_Oxidation Over-oxidation Product->Over_Oxidation Unreacted_Thiol 3,4-Difluorothiophenol (Impurity) Incomplete_Reaction->Unreacted_Thiol Trisulfide Bis(3,4-difluorophenyl) trisulfide Over_Oxidation->Trisulfide Other_Sulfides Other Related Sulfides Starting_Material_Impurity->Other_Sulfides

Caption: Synthesis pathway and potential impurity formation.

Impurity_Identification_Workflow Start Impure Sample of Disulfide, bis(3,4-difluorophenyl) HPLC HPLC Analysis (Purity & Separation) Start->HPLC GCMS GC-MS Analysis (Volatile Impurity ID) Start->GCMS NMR NMR Spectroscopy (¹H and ¹⁹F) (Structural Confirmation) Start->NMR Data_Analysis Data Analysis and Impurity Identification HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Report Final Purity Report Data_Analysis->Report

Caption: Analytical workflow for impurity identification.

References

Strategies to increase the yield and purity of bis(3,4-difluorophenyl) disulfide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of bis(3,4-difluorophenyl) disulfide for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare bis(3,4-difluorophenyl) disulfide?

A1: Bis(3,4-difluorophenyl) disulfide is typically synthesized through the oxidation of 3,4-difluorothiophenol. Another common method involves the reaction of a diazonium salt derived from 3,4-difluoroaniline with a sulfur source. A less common but viable route is the reaction of 1,2-difluorobenzene with sulfur monochloride.

Q2: What is the most straightforward laboratory-scale synthesis method?

A2: The oxidation of 3,4-difluorothiophenol is often the most direct and reliable method for laboratory-scale synthesis. This method generally involves a simple reaction setup and purification procedure. A variety of oxidizing agents can be employed, offering flexibility in reaction conditions.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (3,4-difluorothiophenol) from the product (bis(3,4-difluorophenyl) disulfide). The disappearance of the starting material spot indicates the completion of the reaction.

Q4: What are the key safety precautions when handling the reagents involved?

A4: 3,4-Difluorothiophenol has a strong, unpleasant odor and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Similarly, many oxidizing agents and solvents are hazardous and should be handled with care according to their Safety Data Sheets (SDS).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction.- Extend the reaction time and continue to monitor by TLC. - Ensure the oxidizing agent was added in the correct stoichiometric amount and is not degraded.
2. Sub-optimal reaction temperature.- For oxidative coupling of thiols, reactions are often run at room temperature. If the reaction is sluggish, gentle heating might be beneficial, but this should be done cautiously to avoid side reactions.
3. Loss of product during work-up and purification.- Ensure complete extraction of the product from the aqueous phase by using an adequate amount of organic solvent and performing multiple extractions. - Optimize the recrystallization or chromatography conditions to minimize product loss.
Low Purity (Presence of Impurities) 1. Incomplete oxidation of the starting thiol.- Ensure a slight excess of the oxidizing agent is used. - Increase the reaction time to drive the reaction to completion.
2. Formation of over-oxidation byproducts (e.g., sulfonic acids).- Avoid using overly harsh oxidizing agents or prolonged reaction times at elevated temperatures. - Purify the crude product carefully using column chromatography or recrystallization.
3. Presence of residual starting materials or reagents.- Perform a thorough aqueous wash during the work-up to remove water-soluble impurities. - Recrystallize the product from a suitable solvent system to remove unreacted starting materials.
Difficulty in Product Isolation/Purification 1. Product is an oil or does not crystallize easily.- If direct crystallization is difficult, purify the crude product by column chromatography on silica gel. - Try different solvent systems for recrystallization (e.g., ethanol, methanol, hexane/ethyl acetate).
2. Emulsion formation during extraction.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of celite.

Quantitative Data Summary

Table 1: Comparison of Synthetic Methods for Diaryl Disulfides

Starting Material Reagents/Catalyst Solvent Temperature Typical Yield Reference
Aryl Thiol1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)ChloroformRoom TemperatureHigh[1]
Aryl ThiolAir/O₂, Base (e.g., Et₃N)DMF80 °C~95%[2]
Aryl IodideSulfur, MOF-199DMF/H₂O130 °CUp to 98%[3]
Sodium ArenesulfinateFe powder, HClDMF130 °CGood to excellent

Note: Yields are general and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Bis(3,4-difluorophenyl) Disulfide via Oxidation of 3,4-Difluorothiophenol

This protocol is adapted from a standard procedure for the synthesis of disulfides from thiols.[1]

Materials:

  • 3,4-Difluorothiophenol

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Chloroform (CHCl₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3,4-difluorothiophenol (1.0 eq) in chloroform.

  • Slowly add a solution of 1,3-dibromo-5,5-dimethylhydantoin (0.5 eq) in chloroform to the stirred solution of the thiol at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting thiol is consumed (typically 1-2 hours).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ (2 x volume of chloroform) and then with brine (1 x volume of chloroform).

  • Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude bis(3,4-difluorophenyl) disulfide.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Protocol 2: Synthesis of Bis(3,4-difluorophenyl) Disulfide from Sodium 3,4-Difluorobenzenesulfinate

This protocol is based on a general method for the synthesis of symmetrical diaryl disulfides from sodium arenesulfinates.

Materials:

  • Sodium 3,4-difluorobenzenesulfinate

  • Iron (Fe) powder

  • Concentrated Hydrochloric acid (HCl)

  • Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add sodium 3,4-difluorobenzenesulfinate (1.0 eq), iron powder (2.0 eq), and DMF.

  • Add concentrated HCl (e.g., 12 M solution) to the mixture.

  • Stir the mixture at an elevated temperature (e.g., 130 °C) and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: 3,4-Difluorothiophenol in Chloroform add_dbdmh Add DBDMH solution start->add_dbdmh react Stir at Room Temperature (Monitor by TLC) add_dbdmh->react wash_bicarb Wash with NaHCO₃ react->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer wash_brine->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallization or Column Chromatography evaporate->purify product Final Product: Bis(3,4-difluorophenyl) disulfide purify->product

Caption: Experimental workflow for the synthesis of bis(3,4-difluorophenyl) disulfide via thiol oxidation.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn suboptimal_temp Sub-optimal Temperature low_yield->suboptimal_temp product_loss Product Loss During Work-up low_yield->product_loss extend_time Extend Reaction Time / Check Reagents incomplete_rxn->extend_time Address with optimize_temp Optimize Temperature suboptimal_temp->optimize_temp Address with optimize_workup Optimize Extraction & Purification product_loss->optimize_workup Address with

Caption: Troubleshooting logic for addressing low product yield.

References

Troubleshooting common problems in aryl disulfide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Aryl Disulfide Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in aryl disulfide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Q: My aryl disulfide synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A: Low yields in aryl disulfide synthesis can stem from several factors, including incomplete reaction, side reactions, or product degradation. Here are some common causes and troubleshooting steps:

  • Inefficient Oxidation: The oxidation of the starting thiol to the disulfide is a critical step. If the oxidizing agent is too weak or used in insufficient amounts, the reaction will be incomplete.[1]

    • Solution: Consider using a more robust oxidizing agent. A variety of reagents are available, such as hydrogen peroxide with an iodide catalyst, dimethyl sulfoxide (DMSO), or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[2] Air or oxygen can also be used, sometimes accelerated by sonication or catalysts.[3]

  • Poor Reactivity of Starting Thiol: The electronic properties of your aryl thiol can significantly impact reactivity.

    • Electron-Poor Thiols: Aryl thiols with electron-withdrawing groups can be prone to decomposition under certain reaction conditions.[4]

    • Electron-Rich Thiols: Highly electron-rich thiols may lead to competitive side reactions.[4]

    • Solution: Adjust the reaction conditions (e.g., temperature, solvent, catalyst) to be milder for sensitive substrates. For particularly challenging substrates, consider alternative synthetic routes that do not start from thiols, such as using organozinc reagents with sulfur monochloride (S₂Cl₂).[5]

  • Catalyst Deactivation: In metal-catalyzed reactions, the sulfur-containing compounds (thiols, thiolates, and disulfides) can strongly coordinate to the metal center and deactivate the catalyst.[6]

    • Solution: Employ ligands that prevent strong coordination and catalyst deactivation. For example, the use of specific phosphine ligands in palladium-catalyzed reactions has shown success.[6] Alternatively, a metal-free synthesis approach can circumvent this issue entirely.[2]

2. Q: I am trying to synthesize an unsymmetrical aryl disulfide (Ar-S-S-Ar'), but I am getting a mixture of my desired product along with two symmetrical disulfides (Ar-S-S-Ar and Ar'-S-S-Ar'). How can I improve selectivity?

A: The formation of symmetrical byproducts is a classic challenge in unsymmetrical disulfide synthesis, often due to thiol-disulfide exchange or "scrambling".[7][8]

  • Problem: Mixing two different thiols in a standard oxidation reaction often leads to a statistical mixture of all possible disulfide products.[7]

  • Solution 1: Stepwise, One-Pot Synthesis: A common strategy is to activate one thiol first to form an electrophilic intermediate, which then reacts with the second thiol.

    • Method: React the first thiol with an activating agent like 1-chlorobenzotriazole (BtCl) to form a reactive RSBt intermediate. This intermediate can then react with a second, different thiol in the same pot to form the unsymmetrical disulfide with high selectivity.[2]

  • Solution 2: Umpolung Approach: This strategy involves reversing the typical nucleophilic character of the sulfur atom.

    • Method: An electron-rich thiol can be converted in situ to an electrophilic sulfenium ion. This ion then selectively reacts with an electron-deficient thiol, followed by air oxidation, to yield the unsymmetrical disulfide.[7]

  • Solution 3: Pre-formed Reagents: Utilize reagents specifically designed for unsymmetrical synthesis.

    • Method: N-trifluoroacetyl arenesulfenamides can react with thiols to give unsymmetrical disulfides in high yields.[2] Another approach uses a bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide reagent, which is activated and then reacted with a thiol.[9]

3. Q: My reaction is producing over-oxidized side products like thiolsulfinates (R-S(O)-S-R) or thiolsulfonates (R-S(O)₂-S-R). How can I prevent this?

A: Over-oxidation occurs when the oxidizing agent is too harsh or the reaction is allowed to proceed for too long. This is a known issue, especially when using strong oxidants like hydrogen peroxide without careful control.[10][11]

  • Control the Stoichiometry: Use the minimum amount of oxidant required for the disulfide formation. For instance, when using hydrogen peroxide, employing just one equivalent can help suppress over-oxidation to thiolsulfonates.[11]

  • Choose a Milder Oxidant: Many methods for thiol oxidation can lead to over-oxidized byproducts.[10] Consider switching to a milder, more selective system. Dichlorodioxomolybdenum(VI)-catalyzed oxidation with DMSO is one such mild and efficient method.[2]

  • Monitor the Reaction: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the desired disulfide product.

4. Q: I am struggling with the purification of my final aryl disulfide product. What are some effective strategies?

A: Purification can be challenging due to the similar physical properties of the desired product and potential side products (e.g., other disulfides, starting thiols).

  • Chromatography: Flash chromatography on silica gel is a common method.[11] However, some thiolsulfinates, a potential side product, are prone to decomposition on silica gel, so the process should be carried out rapidly.[11]

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for purification, especially for removing minor impurities. Some high-pressure synthesis methods can even yield pure single crystals directly from the reaction.[12]

  • Avoid Foul-Smelling Thiols: Some synthetic routes avoid the use of volatile and foul-smelling thiols altogether, which can simplify handling and purification. For example, symmetrical disulfides can be prepared from organic thiocyanates.[2]

Quantitative Data Summary

The choice of oxidant and catalyst can significantly impact reaction outcomes. The table below summarizes the performance of various methods for the oxidation of thiols to symmetrical disulfides.

Starting MaterialOxidant/Catalyst SystemSolventTimeYield (%)Reference
ThiophenolTrichloroisocyanuric acid / PyridineCH₂Cl₂15 min95[1]
ThiophenolH₂O₂ / IodineCH₃CN0.5 h98[2]
4-MethylthiophenolBobbitt's saltCH₂Cl₂1 h99[2]
4-ChlorothiophenolDMSO / Dichlorodioxomolybdenum(VI)CH₃CN3 h95[2]
ThiophenolAir / Et₃N / SonicationDMF5 min98[3]
Various ThiolsBismuth(III) triflateCH₂Cl₂5-30 minup to 97[13]

Experimental Protocols

Protocol 1: General Synthesis of Symmetrical Diaryl Disulfides via Thiol Oxidation with H₂O₂/Iodine [2]

This protocol describes a simple and effective method for the oxidation of aryl thiols to their corresponding disulfides.

  • Materials:

    • Aryl thiol (1.0 mmol)

    • Acetonitrile (CH₃CN, 5 mL)

    • Iodine (I₂, 0.1 mmol, 10 mol%)

    • 30% Hydrogen Peroxide (H₂O₂, 1.1 mmol)

    • Saturated aqueous solution of Na₂S₂O₃

    • Ethyl acetate

    • Brine

  • Procedure: a. Dissolve the aryl thiol (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stir bar. b. Add iodine (0.1 mmol) to the solution and stir at room temperature. c. Slowly add 30% hydrogen peroxide (1.1 mmol) to the reaction mixture. d. Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to 2 hours. e. Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to remove any excess iodine. f. Extract the mixture with ethyl acetate (3 x 10 mL). g. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. h. Filter the mixture and concentrate the solvent under reduced pressure. i. Purify the crude product by flash column chromatography or recrystallization to obtain the pure diaryl disulfide.

Visualizations: Workflows and Logic Diagrams

Troubleshooting_Workflow start Problem Observed low_yield Low Yield / No Reaction start->low_yield side_products Mixture of Products start->side_products cause1 Cause: Incomplete Oxidation low_yield->cause1 cause2 Cause: Poor Substrate Reactivity low_yield->cause2 cause3 Cause: Catalyst Deactivation low_yield->cause3 cause4 Cause: Thiol-Disulfide Exchange side_products->cause4 Unsymmetrical rxn yields symmetrical byproducts cause5 Cause: Over-oxidation side_products->cause5 Products have higher MW sol1 Solution: Use stronger or different oxidant cause1->sol1 sol2 Solution: Modify conditions (temp, solvent) or change route cause2->sol2 sol3 Solution: Use robust ligand or switch to metal-free method cause3->sol3 sol4 Solution: Use stepwise one-pot method or activating agent cause4->sol4 sol5 Solution: Use milder oxidant or control stoichiometry cause5->sol5 Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials (Aryl Thiol(s)) reaction Combine & React (Monitor via TLC/LC-MS) start->reaction reagents Select Oxidant & Solvent reagents->reaction quench Quench Reaction reaction->quench extract Extraction quench->extract purify Purification (Chromatography/ Crystallization) extract->purify product Final Product (Aryl Disulfide) purify->product Unsymmetrical_Synthesis thiol1 Aryl Thiol 1 (Ar-SH) oxidant [Oxidizing Agent] thiol1->oxidant scramble Thiol-Disulfide Exchange (Scrambling) thiol1->scramble thiol2 Aryl Thiol 2 (Ar'-SH) thiol2->oxidant thiol2->scramble desired Desired Product: Unsymmetrical Disulfide (Ar-S-S-Ar') oxidant->desired side1 Side Product: Symmetrical Disulfide (Ar-S-S-Ar) oxidant->side1 side2 Side Product: Symmetrical Disulfide (Ar'-S-S-Ar') oxidant->side2 desired->scramble side1->scramble side2->scramble

References

Technical Support Center: Optimization of Disulfide, bis(3,4-difluorophenyl) Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Disulfide, bis(3,4-difluorophenyl).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Disulfide, bis(3,4-difluorophenyl) via the oxidation of 3,4-difluorothiophenol.

Issue 1: Low or No Product Yield

Potential CauseSuggested Solution
Inefficient Oxidizing Agent The choice of oxidizing agent is critical. Mild oxidants may not be sufficient for the electron-deficient 3,4-difluorothiophenol. Consider using a more robust oxidizing agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or an SO₂F₂/Et₃N system, which has been shown to be effective for a wide range of thiols, including aromatic ones.[1]
Incorrect Stoichiometry Ensure the correct molar ratio of reactants. For oxidation with DBDMH, a 2:1 molar ratio of thiol to oxidant is typically used. For other oxidants, consult the relevant literature for optimal stoichiometry.
Suboptimal Reaction Temperature Most thiol-to-disulfide oxidations proceed well at room temperature.[1][2] However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial. Monitor the reaction closely to avoid side product formation at elevated temperatures.
Inappropriate Solvent The reaction should be conducted in an inert solvent in which the reactants are soluble. Chloroform or dichloromethane are suitable choices for oxidations with DBDMH.[2] For SO₂F₂-mediated reactions, acetonitrile is a good option.[1]
Decomposition of Starting Material Thiols can be susceptible to air oxidation, especially under basic conditions. Ensure that the 3,4-difluorothiophenol starting material is pure and has been stored under an inert atmosphere.

Issue 2: Formation of Side Products

Potential CauseSuggested Solution
Over-oxidation Strong oxidizing conditions can lead to the formation of thiosulfinates or thiosulfonates.[3] To mitigate this, use a mild and selective oxidizing agent. The SO₂F₂/Et₃N system is noted for its exceptional chemoselectivity, preventing over-oxidation.[1] Alternatively, carefully control the stoichiometry of the oxidant and the reaction time.
Formation of Sulfonic Acid Aggressive oxidation, particularly in the presence of water, can lead to the formation of the corresponding sulfonic acid. Ensure the reaction is carried out under anhydrous conditions if this is a concern.
Disulfide Scrambling (if forming unsymmetrical disulfides) While not directly applicable to the synthesis of a symmetrical disulfide, if you are attempting to form an unsymmetrical disulfide involving 3,4-difluorothiophenol, disulfide scrambling can be a significant issue. This can be minimized by using specific methodologies designed for unsymmetrical disulfide synthesis, such as those involving pre-activation of one thiol.[4]

Issue 3: Difficulties in Product Purification

Potential CauseSuggested Solution
Residual Oxidant or Byproducts If using DBDMH, the hydantoin byproduct can be removed by an aqueous wash.[2] For other systems, select a purification method appropriate for the byproducts generated.
Similar Polarity of Product and Impurities Fluorinated compounds can exhibit unique solubility and chromatographic behavior. Column chromatography on silica gel is a common and effective method for purifying organic compounds.[2] A solvent system of petroleum ether and ethyl acetate is often a good starting point for elution.
Product Oiling Out If the product oils out during crystallization, try using a different solvent system or a slower cooling rate. Seeding the solution with a small crystal of the pure product can also induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of Disulfide, bis(3,4-difluorophenyl)?

The recommended starting material is 3,4-difluorothiophenol. This can be oxidized to form the desired disulfide.

Q2: Which oxidizing agents are most suitable for this conversion?

Several oxidizing agents can be employed for the conversion of thiols to disulfides. For the synthesis of Disulfide, bis(3,4-difluorophenyl), the following are recommended:

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This is a mild and efficient oxidant for the conversion of various thiols to their corresponding disulfides.[4]

  • Sulfuryl Fluoride (SO₂F₂) with a Base (e.g., Triethylamine, Et₃N): This "redox-click chemistry" approach is highly selective for thiols and proceeds in high yields with minimal purification.[1][5]

  • Air/Oxygen with a Base: In some cases, simple air oxidation in the presence of a base like triethylamine in a suitable solvent (e.g., DMF) can be effective, although it may require longer reaction times.

Q3: What are the optimal reaction conditions for the synthesis?

The optimal conditions will depend on the chosen oxidant. Below is a table summarizing suggested starting conditions for optimization.

ParameterDBDMHSO₂F₂ / Et₃N
Thiol:Oxidant Ratio 2 : 12 : 1.2 (SO₂F₂)
Base Not requiredTriethylamine (2.2 eq)
Solvent Chloroform, DichloromethaneAcetonitrile
Temperature Room TemperatureRoom Temperature
Reaction Time 1-2 hours0.5-1 hour

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. Use a suitable eluent system (e.g., petroleum ether/ethyl acetate) to separate the starting material (3,4-difluorothiophenol) from the product (Disulfide, bis(3,4-difluorophenyl)). The disappearance of the thiol spot and the appearance of the disulfide spot indicate the reaction is proceeding.

Q5: What is the best method for purifying the final product?

After the reaction is complete, a standard workup procedure is typically followed by purification.

  • Workup: This usually involves washing the organic layer with water and brine to remove any water-soluble impurities and byproducts.[2]

  • Drying: The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]

  • Purification: The crude product can be purified by column chromatography on silica gel.[2] Alternatively, recrystallization from a suitable solvent can be employed to obtain a highly pure product.

Experimental Protocols

Protocol 1: Oxidation using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This protocol is adapted from a standard procedure for the synthesis of disulfides from thiols.[2]

Materials:

  • 3,4-Difluorothiophenol

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Chloroform (or Dichloromethane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3,4-difluorothiophenol (2 equivalents) in chloroform.

  • To this solution, add a solution of DBDMH (1 equivalent) in chloroform dropwise with stirring at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated NaHCO₃ solution (2 x volume of organic layer) and then with brine (1 x volume of organic layer).

  • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude Disulfide, bis(3,4-difluorophenyl).

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate) or by recrystallization.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start dissolve Dissolve 3,4-Difluorothiophenol in Chloroform start->dissolve add_oxidant Add DBDMH Solution Dropwise dissolve->add_oxidant react Stir at Room Temperature (1-2 hours) add_oxidant->react wash_bicarb Wash with NaHCO₃ Solution react->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (MgSO₄) wash_brine->dry filter_evaporate Filter and Evaporate Solvent dry->filter_evaporate purify Column Chromatography or Recrystallization filter_evaporate->purify end Pure Disulfide, bis(3,4-difluorophenyl) purify->end

Caption: Experimental workflow for the synthesis of Disulfide, bis(3,4-difluorophenyl).

troubleshooting_logic cluster_troubleshooting_yield Yield Troubleshooting cluster_troubleshooting_purity Purity Troubleshooting start Start Synthesis check_yield Check Yield start->check_yield low_yield Low/No Yield check_yield->low_yield No good_yield Good Yield check_yield->good_yield Yes check_oxidant Verify Oxidant Potency low_yield->check_oxidant check_purity Check Purity good_yield->check_purity impure Impure Product check_purity->impure No pure Pure Product - Finish check_purity->pure Yes check_overoxidation Check for Over-oxidation impure->check_overoxidation check_stoichiometry Check Stoichiometry check_oxidant->check_stoichiometry check_temp Optimize Temperature check_stoichiometry->check_temp check_temp->start Re-run optimize_purification Optimize Purification Method check_overoxidation->optimize_purification optimize_purification->start Re-purify

Caption: Logical workflow for troubleshooting the synthesis of Disulfide, bis(3,4-difluorophenyl).

References

Technical Support Center: Chromatographic Purification of Crude Disulfide, bis(3,4-difluorophenyl)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of crude Disulfide, bis(3,4-difluorophenyl).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Disulfide, bis(3,4-difluorophenyl)?

A1: The most common impurities depend on the synthetic route used. However, typical impurities may include:

  • Unreacted 3,4-difluorothiophenol: The starting material for many synthetic pathways.

  • Thiosulfonates and Thiosulfinates: Over-oxidation byproducts of the disulfide.[1]

  • Solvent Residues: Residual solvents from the reaction and workup.

  • Other Reaction Byproducts: Depending on the specific reagents and reaction conditions used.

Q2: What is the recommended chromatographic method for purifying crude Disulfide, bis(3,4-difluorophenyl)?

A2: Flash column chromatography using silica gel is a widely used and effective method for the purification of diaryl disulfides.[2] For analytical purposes and purity assessment, High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is recommended.[3][4][5]

Q3: Is Disulfide, bis(3,4-difluorophenyl) stable on silica gel during flash chromatography?

A3: Diaryl disulfides are generally stable on silica gel.[6] However, prolonged exposure to the acidic surface of silica gel can potentially lead to degradation for some sensitive compounds. It is advisable to perform the chromatography relatively quickly. Interestingly, silica particles have been shown to facilitate the oxidation of thiols to disulfides, which could be a consideration if the starting thiol is present in the crude mixture.[7][8]

Q4: What is a suitable mobile phase for the flash chromatography of Disulfide, bis(3,4-difluorophenyl)?

A4: A common mobile phase for the flash chromatography of diaryl disulfides on silica gel is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[2] The exact ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation.

Q5: How can I monitor the purity of the fractions collected during chromatography?

A5: The purity of the collected fractions can be monitored by thin-layer chromatography (TLC) or by HPLC analysis. For HPLC, a reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is a suitable system.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Product and Impurities 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Column channeling.1. Optimize the mobile phase composition using TLC. A less polar mobile phase will generally increase retention on silica gel. 2. Reduce the amount of crude material loaded onto the column. 3. Ensure proper packing of the column to avoid cracks and channels in the silica bed.
Product Elutes with the Solvent Front 1. Mobile phase is too polar.1. Use a less polar mobile phase (e.g., increase the hexane to ethyl acetate ratio).
Product Does Not Elute from the Column 1. Mobile phase is not polar enough. 2. The compound may have degraded on the silica gel.1. Gradually increase the polarity of the mobile phase (e.g., increase the ethyl acetate concentration). 2. If degradation is suspected, consider using a different stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the mobile phase.
Tailing of the Product Peak in HPLC 1. Interaction with active sites on the stationary phase. 2. Column overloading.1. Add a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase. 2. Inject a smaller amount of the sample.
Presence of Multiple Spots/Peaks for the Purified Product 1. Incomplete purification. 2. On-column degradation. 3. Isomeric impurities that are difficult to separate.1. Re-purify the material using a shallower solvent gradient or a different chromatographic technique. 2. Minimize the time the compound spends on the column. 3. Consider alternative purification methods like recrystallization or preparative HPLC.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This is a general protocol and should be optimized based on preliminary TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel (200-400 mesh) in the initial, low-polarity mobile phase (e.g., 98:2 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat and even bed. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude Disulfide, bis(3,4-difluorophenyl) in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) as required to elute the product.

  • Fraction Collection: Collect fractions and monitor their composition using TLC or HPLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: HPLC Analysis for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient could be from 50% B to 100% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Flash Chromatography cluster_analysis Analysis & Isolation crude_product Crude Disulfide, bis(3,4-difluorophenyl) dissolve Dissolve in Minimum Solvent crude_product->dissolve tlc TLC Analysis for Solvent System dissolve->tlc load_sample Load Sample dissolve->load_sample elute Elute with Hexane/EtOAc Gradient tlc->elute Optimized Solvent pack_column Pack Silica Gel Column pack_column->load_sample load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC/HPLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Disulfide, bis(3,4-difluorophenyl) evaporate->pure_product

Caption: Experimental workflow for the purification of Disulfide, bis(3,4-difluorophenyl).

troubleshooting_logic start Poor Separation? overloading Column Overloaded? start->overloading Yes good_separation Good Separation Achieved start->good_separation No wrong_solvent Incorrect Solvent Polarity? overloading->wrong_solvent No reduce_load Reduce Sample Load overloading->reduce_load Yes optimize_solvent Optimize Mobile Phase via TLC wrong_solvent->optimize_solvent Yes product_elutes_early Product Elutes Too Fast? wrong_solvent->product_elutes_early No reduce_load->start optimize_solvent->start decrease_polarity Decrease Solvent Polarity product_elutes_early->decrease_polarity Yes product_stuck Product Doesn't Elute? product_elutes_early->product_stuck No decrease_polarity->start increase_polarity Increase Solvent Polarity product_stuck->increase_polarity Yes product_stuck->good_separation No increase_polarity->start

Caption: Troubleshooting logic for chromatographic purification.

References

Analysis of side products in the synthesis of bis(3,4-difluorophenyl) disulfide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bis(3,4-difluorophenyl) disulfide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of bis(3,4-difluorophenyl) disulfide, focusing on the identification and mitigation of side products. The primary route of synthesis involves the diazotization of 3,4-difluoroaniline followed by a reaction with a disulfide source, typically an alkali metal disulfide.

Diagram of the General Reaction Pathway and Potential Side Products:

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions 3,4-Difluoroaniline 3,4-Difluoroaniline Diazonium_Salt 3,4-Difluorobenzenediazonium Salt 3,4-Difluoroaniline->Diazonium_Salt NaNO₂, H⁺ Disulfide_Product Bis(3,4-difluorophenyl) disulfide Diazonium_Salt->Disulfide_Product Na₂S₂ Phenol 3,4-Difluorophenol Diazonium_Salt->Phenol H₂O, Δ Sulfide Bis(3,4-difluorophenyl) sulfide Diazonium_Salt->Sulfide Na₂S Polysulfides Bis(3,4-difluorophenyl) polysulfides Diazonium_Salt->Polysulfides Na₂Sₓ (x>2) Azo_Compound Azo-coupled byproduct Diazonium_Salt->Azo_Compound Coupling with unreacted aniline or phenol

Caption: Synthetic pathway to bis(3,4-difluorophenyl) disulfide and major side reactions.

Problem 1: Low Yield of Bis(3,4-difluorophenyl) disulfide

Potential Cause Suggested Solution Preventative Measures
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5 °C. Verify the quality and stoichiometry of sodium nitrite and the acid.Use freshly prepared sodium nitrite solution. Slowly add the sodium nitrite solution to the acidic solution of 3,4-difluoroaniline to maintain the low temperature.
Decomposition of Diazonium Salt Avoid exposing the diazonium salt solution to temperatures above 5 °C or to direct sunlight. Proceed to the disulfide addition step immediately after the diazotization is complete.Perform the reaction in a vessel protected from light. Ensure efficient cooling and stirring throughout the diazotization step.
Side Reaction with Solvent In a visible light-mediated synthesis, solvent choice is critical. For instance, using DMF or DMSO can lead to the formation of diphenyl sulfide and polysulfides as byproducts[1][2].For visible-light mediated synthesis from diazonium tetrafluoroborates and CS₂, consider using ethanol as a solvent to minimize sulfide byproducts[1][2]. For the classical synthesis, ensure the solvent is inert to the reaction conditions.
Loss during Workup Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous phase.Use a suitable solvent for extraction in which the disulfide has high solubility and water has low solubility. Perform multiple extractions with smaller volumes of solvent.

Problem 2: Presence of Impurities in the Final Product

Impurity Identification Method Cause Mitigation Strategy
Bis(3,4-difluorophenyl) sulfide GC-MS, HPLC-UV. The sulfide will have a shorter retention time than the disulfide in reverse-phase HPLC.This can be a significant byproduct, especially in visible light-mediated syntheses[1][2]. It can also arise if the disulfide reagent contains monosulfide impurities or if there is a reductive desulfurization during the reaction.Use a high-purity disulfide reagent (e.g., sodium disulfide). In light-mediated synthesis, optimizing the solvent can reduce its formation[1][2]. Careful control of reaction conditions is key.
Bis(3,4-difluorophenyl) polysulfides (trisulfide, tetrasulfide, etc.) HPLC-UV, LC-MS. These will typically have longer retention times than the disulfide in reverse-phase HPLC.Formation is favored in reactions using carbon disulfide or when the disulfide reagent has a higher sulfur content (e.g., Na₂Sₓ where x > 2)[1][2].Use a well-defined disulfide source like sodium disulfide (Na₂S₂). If using a polysulfide mixture, control the stoichiometry carefully.
3,4-Difluorophenol GC-MS, HPLC-UV.Hydrolysis of the 3,4-difluorobenzenediazonium salt. This is promoted by elevated temperatures.Maintain a low reaction temperature (0-5 °C) during and after diazotization. Avoid delays between the diazotization and the disulfide formation step.
Azo Compounds Colorimetric observation (azo dyes are often colored), HPLC-UV, LC-MS.Coupling of the diazonium salt with unreacted 3,4-difluoroaniline or with the phenol byproduct.Ensure complete diazotization by using a slight excess of nitrous acid. Maintain a low temperature to slow down the coupling reaction. The pH of the reaction medium also plays a crucial role; azo coupling with amines is favored in weakly acidic to neutral conditions, while coupling with phenols is favored in basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of 3,4-difluoroaniline?

A1: The optimal temperature for the diazotization of most aromatic amines, including 3,4-difluoroaniline, is 0-5 °C. Temperatures above this range can lead to the rapid decomposition of the diazonium salt, resulting in the formation of 3,4-difluorophenol and other byproducts, which will lower the yield of the desired disulfide.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) can be used to monitor the consumption of the starting material, 3,4-difluoroaniline. For more detailed analysis of the product and side products, High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for better peak shape) is a good starting point for method development[3][4][5]. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying volatile byproducts.

Q3: What are the key safety precautions to take during this synthesis?

A3: Diazonium salts can be explosive when isolated in a dry state. Therefore, it is crucial to keep them in solution and at a low temperature at all times. The reaction also involves the use of corrosive acids and potentially toxic reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: How can I purify the final product, bis(3,4-difluorophenyl) disulfide?

A4: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water). Column chromatography on silica gel is also an effective method for separating the disulfide from less polar impurities like the corresponding sulfide and more polar impurities.

Experimental Protocols

General Protocol for the Synthesis of Bis(3,4-difluorophenyl) disulfide

Disclaimer: This is a general guideline and should be adapted and optimized for specific laboratory conditions.

  • Diazotization of 3,4-Difluoroaniline:

    • Dissolve 3,4-difluoroaniline in a suitable acidic aqueous solution (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure full formation of the 3,4-difluorobenzenediazonium salt.

  • Formation of the Disulfide:

    • In a separate flask, prepare a solution of a disulfide source, such as sodium disulfide (Na₂S₂), in water and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold sodium disulfide solution with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Workup and Purification:

    • Extract the reaction mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Workflow Diagram:

Troubleshooting_Workflow start Low Yield or Impure Product check_starting_materials Check Purity of 3,4-Difluoroaniline and Reagents start->check_starting_materials check_diazotization Analyze Diazotization Step: - Temperature Control (0-5 °C)? - Correct Stoichiometry? check_starting_materials->check_diazotization Purity OK check_disulfide_reaction Analyze Disulfide Reaction: - Temperature Control? - Purity of Na₂S₂? check_diazotization->check_disulfide_reaction Conditions OK analyze_impurities Identify Impurities by HPLC/GC-MS check_disulfide_reaction->analyze_impurities Conditions OK phenol_present Phenol Detected? analyze_impurities->phenol_present sulfide_polysulfide_present Sulfide/Polysulfides Detected? phenol_present->sulfide_polysulfide_present No optimize_diazotization Optimize Diazotization: - Lower Temperature - Slower NaNO₂ Addition phenol_present->optimize_diazotization Yes azo_present Azo Compound Detected? sulfide_polysulfide_present->azo_present No optimize_disulfide_step Optimize Disulfide Step: - Use Pure Na₂S₂ - Control Temperature sulfide_polysulfide_present->optimize_disulfide_step Yes optimize_coupling_conditions Optimize Coupling: - Ensure Complete Diazotization - Control pH azo_present->optimize_coupling_conditions Yes end Improved Yield and Purity azo_present->end No optimize_diazotization->end optimize_disulfide_step->end optimize_coupling_conditions->end

Caption: A logical workflow for troubleshooting issues in the synthesis of bis(3,4-difluorophenyl) disulfide.

References

Challenges in the scale-up synthesis of Disulfide, bis(3,4-difluorophenyl)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of Disulfide, bis(3,4-difluorophenyl). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Disulfide, bis(3,4-difluorophenyl) on a larger scale?

A1: The two primary routes for the synthesis of Disulfide, bis(3,4-difluorophenyl) are the oxidative coupling of 3,4-difluorothiophenol and synthesis via a Grignard reagent. The oxidative coupling of 3,4-difluorothiophenol is a straightforward approach involving the formation of a sulfur-sulfur bond between two thiol molecules using a suitable oxidizing agent.[1] Alternative methods include the use of organometallic intermediates like Grignard reagents.[1]

Q2: What are the main challenges encountered during the scale-up of this synthesis?

A2: Key challenges during the scale-up synthesis of Disulfide, bis(3,4-difluorophenyl) include:

  • Exothermic Reaction Control: The oxidation of thiols can be highly exothermic, requiring careful temperature management to prevent runaway reactions and the formation of byproducts.

  • Over-oxidation: A significant challenge is preventing the over-oxidation of the disulfide product to form sulfoxides and sulfonic acids, especially when using strong oxidizing agents.[1]

  • Purification: Isolating the pure product on a large scale can be difficult. Common methods include crystallization, filtration, and drying, which need to be optimized for efficiency and product quality.[2]

  • Byproduct Formation: Besides over-oxidation products, other byproducts may form depending on the synthetic route, necessitating robust analytical methods for their detection and removal.

  • Handling of Reagents: The precursor, 3,4-difluorothiophenol, is a flammable liquid and requires careful handling. Many reagents used in the synthesis can be hazardous and require specific safety protocols, especially at an industrial scale.

Q3: What are the recommended analytical techniques for monitoring the reaction and assessing product purity?

A3: A combination of spectroscopic and chromatographic methods is recommended. Techniques like UV-Vis, Raman, and FTIR spectroscopy can be used for in-situ monitoring of the reaction by tracking the disappearance of the thiol starting material and the appearance of the disulfide product.[1] For purity assessment, High-Performance Liquid Chromatography (HPLC) is a valuable tool for identifying and quantifying the desired product and any impurities.[3] Gas Chromatography (GC) can also be used to evaluate purity.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion.- Ensure the stoichiometry of the reactants is correct.[1]- Consider using a more efficient oxidizing agent or optimizing the catalyst system.[1]
Product loss during workup and purification.- Optimize the crystallization process by carefully selecting the solvent system and controlling the cooling rate.[4][5][6]- Ensure efficient filtration and thorough washing of the product cake to minimize losses.[2]
Product is Contaminated with Over-oxidation Byproducts (Sulfoxides/Sulfonic Acids) The oxidizing agent is too strong or used in excess.- Use a milder and more selective oxidizing agent.[1]- Carefully control the stoichiometry of the oxidizing agent and consider portion-wise addition to manage the reaction rate and temperature.
Reaction temperature is too high.- Implement efficient cooling to maintain the optimal reaction temperature. For exothermic reactions, consider a reactor with a high surface area to volume ratio or use a jacketed reactor with a reliable cooling system.
Formation of Colored Impurities Side reactions or degradation of starting materials/product.- Ensure the starting materials are of high purity.- Protect the reaction from light if any of the components are light-sensitive.- Consider purification methods such as recrystallization with activated carbon to remove colored impurities.
Difficulty in Product Isolation/Filtration The product has precipitated as fine particles or an oil.- Optimize the crystallization conditions (solvent, temperature profile) to obtain larger, more easily filterable crystals.[4][5][6]- Consider using a filter press or a centrifugal filter for more efficient solid-liquid separation on a larger scale.[7][8][9]
Inconsistent Results Between Batches Variations in raw material quality, reaction conditions, or operator technique.- Establish strict specifications for all raw materials.- Implement and adhere to a detailed Standard Operating Procedure (SOP) for the synthesis.- Ensure all process parameters (temperature, addition rates, mixing speed) are tightly controlled and monitored.

Data Presentation

Table 1: Comparison of Synthetic Methods for Diaryl Disulfides

MethodStarting MaterialReagents/ConditionsYieldAdvantagesDisadvantagesReference
Oxidative Coupling 3,4-DifluorothiophenolOxidizing agent (e.g., H₂O₂, I₂, air), Solvent (e.g., DMF, trifluoroethanol)Good to excellentDirect route, often high yielding.Risk of over-oxidation, can be exothermic.[1][10]
Grignard Reagent Route 3,4-DifluorobromobenzeneMg, S₈Moderate to goodAvoids direct handling of thiols.Requires anhydrous conditions, multi-step.[1][11]
From Aryl Halides 3,4-DifluoroiodobenzeneElemental sulfur, Cu catalyst, in waterModerate to excellentUses readily available starting materials.May require catalyst and specific reaction conditions.[10]
SO₂F₂ Mediated 3,4-DifluorothiophenolSO₂F₂, Et₃N, CH₃CN>95% (on related thiols)High efficiency and selectivity, suitable for flow chemistry.Requires handling of gaseous SO₂F₂.[12][13]

Experimental Protocols

Protocol 1: Scale-up Synthesis of Disulfide, bis(3,4-difluorophenyl) via Oxidative Coupling

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. 3,4-Difluorothiophenol is flammable and has a strong odor. Hydrogen peroxide is a strong oxidizer.

Materials:

  • 3,4-Difluorothiophenol (1.0 eq)

  • 30% Hydrogen Peroxide (1.1 eq)

  • Trifluoroethanol (solvent)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel

  • Cooling/heating circulator

  • Filtration apparatus (e.g., Buchner funnel or filter press)

  • Vacuum oven

Procedure:

  • Reaction Setup: Charge the jacketed reactor with 3,4-difluorothiophenol and trifluoroethanol. Begin stirring and cool the mixture to 0-5 °C using the circulator.

  • Oxidant Addition: Slowly add the 30% hydrogen peroxide solution dropwise via the addition funnel, maintaining the internal temperature below 10 °C. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly add deionized water to the reaction mixture to precipitate the product.

  • Isolation: Filter the solid product using a Buchner funnel. Wash the filter cake sequentially with deionized water, a cold saturated sodium bicarbonate solution, and finally with brine.

  • Drying: Dry the product in a vacuum oven at a temperature not exceeding 50 °C until a constant weight is achieved.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature cautiously - Check reagent stoichiometry incomplete->optimize_conditions investigate_workup Investigate Workup/Purification complete->investigate_workup end Yield Improved optimize_conditions->end crystallization_issue Crystallization/Precipitation Issue? investigate_workup->crystallization_issue filtration_issue Filtration/Washing Issue? crystallization_issue->filtration_issue No optimize_crystallization Optimize Crystallization: - Screen different solvents - Control cooling rate - Check for oiling out crystallization_issue->optimize_crystallization Yes optimize_filtration Optimize Filtration: - Ensure adequate washing - Check for product solubility in wash solvents - Use appropriate filter medium filtration_issue->optimize_filtration Yes optimize_crystallization->end optimize_filtration->end

Caption: Troubleshooting workflow for addressing low yield issues.

Decision Pathway for Purification Strategy

Purification_Strategy Decision Pathway for Purification Strategy start Crude Product Obtained purity_check Assess Purity (HPLC/GC) start->purity_check high_purity High Purity? purity_check->high_purity low_purity Identify Impurities high_purity->low_purity No filtration_drying Filtration & Drying high_purity->filtration_drying Yes (>99%) crystallization Recrystallization low_purity->crystallization column_chromatography Column Chromatography (For difficult separations) low_purity->column_chromatography If impurities are close-eluting solvent_screening Solvent Screening crystallization->solvent_screening solvent_screening->filtration_drying final_product Final Pure Product filtration_drying->final_product column_chromatography->final_product

Caption: Decision pathway for selecting an appropriate purification strategy.

References

Technical Support Center: Monitoring Disulfide Formation with Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using thin-layer chromatography (TLC) to monitor the formation of disulfide bonds from thiols.

Troubleshooting Guide

This section addresses specific issues you may encounter during your TLC experiments in a question-and-answer format.

Question: Why are my starting material (thiol) and product (disulfide) spots not separating well?

Answer: Poor separation between the thiol starting material and the disulfide product is typically due to an unsuitable mobile phase (eluent). The goal is to find a solvent system where the two compounds have distinct Retention Factor (Rf) values.

  • Problem: Spots are too close together.

    • Solution: Your solvent system's polarity may not be optimal. You need to experiment with different solvent systems to improve separation.[1] If your starting material and product have very similar Rf values, consider trying a different class of solvent mixture.[2] Three common classes are:

      • Polar solvent mixed with a hydrocarbon (e.g., ethyl acetate/hexane).

      • Polar solvent mixed with dichloromethane.

      • Polar solvent mixed with benzene or toluene.[2]

  • Problem: All spots are near the baseline (low Rf).

    • Solution: The eluent is not polar enough. Increase the proportion of the polar solvent in your mobile phase mixture to move the spots further up the plate.[2][3]

  • Problem: All spots are near the solvent front (high Rf).

    • Solution: The eluent is too polar. Decrease the proportion of the polar solvent to reduce the spots' mobility.[2][3] An ideal Rf value is generally between 0.2 and 0.6.

Question: Why do my spots appear as streaks or elongated shapes?

Answer: Streaking is a common issue in TLC and can obscure results, making it difficult to determine reaction completion.

  • Cause: Sample overloading.

    • Solution: You have likely applied too much sample to the plate.[4][5][6] Prepare a more diluted solution of your reaction mixture and spot it again.[2][6]

  • Cause: The compound is highly polar, acidic, or basic.

    • Solution: Thiols and peptides can interact strongly with the silica gel stationary phase. To prevent this, you can modify your mobile phase. For acidic compounds, add a small amount of acetic or formic acid (0.1–2.0%).[2] For basic compounds, like amines, add a few drops of ammonia or triethylamine (0.1–2.0%).[2]

  • Cause: The sample was dissolved in a highly polar solvent for spotting.

    • Solution: If the spotting solvent is too polar, it can cause the initial spot to spread out, leading to "double spotting" or oddly shaped spots after development. If possible, dissolve your sample in a less polar, more volatile solvent.

  • Cause: The reaction is in a high-boiling point solvent (e.g., DMF, DMSO).

    • Solution: High-boiling solvents can interfere with the chromatography, causing a large smear.[1] After spotting your sample, place the TLC plate under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[1]

Question: I don't see any spots on my developed TLC plate. What went wrong?

Answer: A lack of visible spots can occur for several reasons, from sample concentration to the visualization method used.

  • Cause: The sample is too dilute.

    • Solution: The concentration of your compound may be below the detection limit.[2][4] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry completely between each application.[2][4]

  • Cause: The compound is not UV-active.

    • Solution: Many compounds, especially those without aromatic rings or extensive conjugation, will not be visible under a UV lamp.[2][7] You must use a chemical stain for visualization.[2] Iodine vapor is a good general stain, and Ellman's reagent can be used specifically for thiols.[7][8][9]

  • Cause: The spotting line was below the solvent level in the chamber.

    • Solution: If the initial spots are submerged in the solvent pool at the bottom of the chamber, the sample will dissolve into the solvent instead of traveling up the plate.[4] Always ensure the solvent level is below your spotting line.[2][10]

  • Cause: The compound is volatile.

    • Solution: The sample may have evaporated from the plate during development.[2] This can be particularly problematic if heating is required for visualization.[8]

Question: How can I be sure if a spot is my starting material or my product?

Answer: The most reliable way to identify spots is by using the co-spotting technique.

  • Procedure: On a single TLC plate, spot your starting material in one lane, your reaction mixture in the middle lane, and a co-spot (a spot of starting material applied directly on top of a spot of the reaction mixture) in a third lane.

  • Interpretation:

    • If the reaction mixture lane shows two separate spots, and the co-spot lane shows the lower spot merging with the starting material spot, the reaction is proceeding, and the upper spot is likely your product.

    • If the co-spot appears as a single, elongated spot (like a snowman), it indicates your starting material and product have very similar Rf values, and you may need to change your solvent system for better separation.[1]

Frequently Asked Questions (FAQs)

What is the principle behind using TLC to monitor disulfide formation?

TLC separates compounds based on their differential affinity for the stationary phase (e.g., silica gel) and the mobile phase (the solvent). Thiols (R-SH) are generally more polar than their corresponding disulfides (R-S-S-R). This is because the S-H bond can participate in hydrogen bonding to a greater extent than the S-S bond. On a polar stationary phase like silica gel, the more polar thiol will interact more strongly and thus travel a shorter distance up the plate, resulting in a lower Rf value compared to the less polar disulfide product.[11][12]

What are the best visualization stains for thiols and disulfides?

Since thiols and disulfides are often not UV-active, chemical staining is necessary.

  • Iodine: An excellent and simple general-purpose stain. The TLC plate is placed in a chamber containing iodine crystals. Iodine vapor reacts with many organic compounds, causing them to appear as yellow-brown spots.[7][13] This method is semi-destructive, and the spots may fade over time, so they should be circled with a pencil immediately.[8][14] Thiols and phosphines may show up as white spots against a brown background.[8]

  • Ellman's Reagent (DTNB): This reagent is highly specific for free sulfhydryl (-SH) groups.[9][15] When a TLC plate is sprayed with or dipped in Ellman's reagent, free thiols will appear as distinct yellow spots.[9] The disulfide product, lacking a free thiol, will not react and will remain invisible with this stain. This provides a clear and unambiguous way to track the disappearance of the starting material.

  • Potassium Permanganate (KMnO₄): This is a strong oxidizing agent that reacts with any oxidizable functional group, including thiols.[14][16] It will produce yellow-brown spots on a purple background.[14] While not specific, it is a highly sensitive and universal stain.

How do I prepare and use Ellman's Reagent as a TLC stain?

While a standard protocol for using Ellman's reagent as a TLC stain is not as common as its use in solution-based assays, a dipping solution can be prepared. A common preparation for the assay involves dissolving 4 mg of DTNB in 1 mL of a 0.1 M sodium phosphate buffer at pH 8.0.[17] For TLC, a more dilute solution in ethanol may be effective. After developing the TLC, the dried plate can be quickly dipped into the solution or sprayed, and yellow spots should appear where free thiols are present.

My compound is unstable on silica gel. What can I do?

Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[1][18]

  • Neutralize the Mobile Phase: Adding a small amount of a base like triethylamine or ammonia to the eluent can help neutralize the silica surface.[2][18]

  • Use a Different Stationary Phase: Consider using alumina plates or reversed-phase (C18) TLC plates, where the stationary phase is non-polar.[2][3] For reversed-phase TLC, you would use a polar mobile phase (like water/acetonitrile mixtures), and the separation principle is inverted: less polar compounds have lower Rf values.[3]

  • Run a 2D TLC: To check for stability, you can run a 2D TLC. Spot the compound in one corner of a square plate and run it. Then, turn the plate 90 degrees and run it again in a second solvent system. If the compound is stable, it will appear on the diagonal. If it decomposes, new spots will appear off the diagonal.[1]

Data Presentation

Table 1: Expected TLC Results for Disulfide Formation

Compound TypeExpected PolarityExpected Rf Value (Normal Phase)Visualization with Ellman's ReagentVisualization with Iodine
Starting Material (Thiol) More PolarLowerYellow SpotYellow-Brown or White Spot
Product (Disulfide) Less PolarHigherNo SpotYellow-Brown Spot

Note: Rf values are highly dependent on the specific compounds and the TLC conditions (stationary and mobile phases). This table indicates general trends.[11][12]

Experimental Protocols

Protocol 1: General TLC Workflow for Reaction Monitoring

  • Prepare the TLC Chamber: Pour the chosen mobile phase (eluent) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to line the wall, ensuring it is saturated with the solvent. Close the chamber and allow at least 10-15 minutes for the atmosphere inside to become saturated with solvent vapors.[12]

  • Prepare the TLC Plate: Using a pencil, gently draw a thin origin line about 1 cm from the bottom of the TLC plate.[18] Be careful not to scratch the silica layer.

  • Spot the Plate: Use a capillary tube to apply small spots of your starting material (SM), co-spot (C), and reaction mixture (RM) onto the origin line in separate lanes. Keep the spots small (1-2 mm in diameter) to ensure good separation.[10]

  • Develop the Plate: Carefully place the TLC plate into the prepared chamber using forceps. Ensure the solvent level is below the origin line.[4][10] Close the chamber and allow the solvent to travel up the plate undisturbed.

  • Mark the Solvent Front: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.[19] Immediately mark the position of the solvent front with a pencil, as it will evaporate quickly.[5]

  • Dry the Plate: Allow all the solvent to evaporate from the plate in a fume hood.

  • Visualize the Spots: View the plate under a UV lamp (254 nm).[7] Circle any visible spots with a pencil. Proceed with a chemical stain (e.g., Iodine or Ellman's Reagent) to visualize UV-inactive compounds.

  • Calculate Rf Values: Measure the distance from the origin line to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[2][20]

Protocol 2: Visualization with Iodine Vapor

  • Prepare the Iodine Chamber: In a fume hood, place a few crystals of solid iodine into a screw-cap jar or TLC chamber.[7][13]

  • Stain the Plate: Place the fully dried TLC plate into the chamber and close the lid.[13]

  • Observe: Gently swirl or let the chamber stand. Spots will begin to appear as yellow-brown within a few minutes.[7]

  • Remove and Mark: Once the spots are sufficiently visible, remove the plate. Do not leave it in for too long, as the entire background will begin to stain.[13] The spots will fade, so immediately circle them with a pencil.[14]

Visualizations

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) spot_plate Spot Plate (SM, RM, Co-spot) prep_chamber->spot_plate prep_plate Prepare TLC Plate (Draw Origin Line) prep_plate->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate mark_front Remove Plate & Mark Solvent Front develop_plate->mark_front dry_plate Dry Plate mark_front->dry_plate visualize Visualize Spots (UV and/or Stain) dry_plate->visualize calculate Calculate Rf Values visualize->calculate interpret Interpret Results calculate->interpret

Caption: Workflow for monitoring a reaction using TLC.

G start Problem with TLC Plate? streaking Spots are Streaking start->streaking Yes no_sep Poor Separation start->no_sep Yes wrong_rf Incorrect Rf (Baseline or Solvent Front) start->wrong_rf Yes no_spots No Spots Visible start->no_spots Yes sol_dilute Dilute Sample streaking->sol_dilute Cause: Overloading sol_modify_mp Add Acid/Base to Mobile Phase streaking->sol_modify_mp Cause: Acidic/Basic Sample sol_change_mp Change Mobile Phase Polarity no_sep->sol_change_mp Adjust Polarity wrong_rf->sol_change_mp Adjust Polarity sol_concentrate Concentrate Sample or Re-spot no_spots->sol_concentrate Cause: Too Dilute sol_stain Use Chemical Stain (Iodine, Ellman's) no_spots->sol_stain Cause: Not UV-Active

Caption: Troubleshooting logic for common TLC issues.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Disulfide, bis(3,4-difluorophenyl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Disulfide, bis(3,4-difluorophenyl). In the absence of experimentally derived spectra for the target compound, this report presents predicted NMR data and compares it with the experimental spectra of two closely related structural analogs: Bis(3-fluorophenyl) disulfide and Bis(4-fluorophenyl) disulfide. This comparative approach allows for a robust understanding of the spectral characteristics of these fluorinated aromatic disulfides, which are of significant interest in medicinal chemistry and materials science.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for Disulfide, bis(3,4-difluorophenyl) and the experimental data for its structural analogs.

Table 1: ¹H NMR Spectral Data

CompoundAromatic Protons (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Disulfide, bis(3,4-difluorophenyl) (Predicted) H-2: 7.42ddJ(H,H) = 8.6, J(H,F) = 2.1
H-5: 7.29m
H-6: 7.51dddJ(H,H) = 8.7, J(H,F) = 5.2, 2.1
Bis(3-fluorophenyl) disulfide (Experimental)7.21 – 7.10m
6.88 – 6.80m
Bis(4-fluorophenyl) disulfide (Experimental)7.46m
7.07tJ = 8.6

Table 2: ¹³C NMR Spectral Data

CompoundC-1 (δ, ppm)C-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)
Disulfide, bis(3,4-difluorophenyl) (Predicted) 137.5 (t)124.9 (d)151.0 (dd)153.5 (dd)118.0 (d)119.5 (d)
Bis(3-fluorophenyl) disulfide (Experimental)139.2 (d)123.0 (d)163.5 (d)114.4 (d)131.0 (d)114.8 (d)
Bis(4-fluorophenyl) disulfide (Experimental)133.2 (d)132.5 (d)116.3 (d)162.5 (d)116.3 (d)132.5 (d)

Predicted data was obtained from NMRDB.org. Experimental data for comparative compounds is sourced from publicly available chemical databases.

Experimental Protocols

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of aromatic disulfides, based on common laboratory practices.

1. Sample Preparation:

  • Dissolve 5-10 mg of the disulfide compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal resolution and line shape.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Spectral Width: Set to cover the expected chemical shift range for aromatic protons (e.g., 6-9 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

  • Spectral Width: Set to cover the expected chemical shift range for aromatic carbons (e.g., 100-170 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Mandatory Visualization

The following diagram illustrates the logical relationship between the chemical structure of Disulfide, bis(3,4-difluorophenyl) and its predicted ¹H and ¹³C NMR signals.

NMR_Analysis_Workflow cluster_structure Chemical Structure cluster_nmr NMR Spectroscopy cluster_interpretation Spectral Interpretation Disulfide, bis(3,4-difluorophenyl) 1H_NMR ¹H NMR Predicted Signals: - 7.51 ppm (ddd) - 7.42 ppm (dd) - 7.29 ppm (m) Disulfide, bis(3,4-difluorophenyl)->1H_NMR Analyzed by 13C_NMR ¹³C NMR Predicted Signals: - 153.5 ppm (dd) - 151.0 ppm (dd) - 137.5 ppm (t) - 124.9 ppm (d) - 119.5 ppm (d) - 118.0 ppm (d) Disulfide, bis(3,4-difluorophenyl)->13C_NMR Analyzed by Proton_Environment Proton Environment - Chemical Shifts (δ) - Multiplicity - Coupling Constants (J) 1H_NMR->Proton_Environment Provides data on Carbon_Environment Carbon Environment - Chemical Shifts (δ) - C-F Coupling 13C_NMR->Carbon_Environment Provides data on

Caption: Structure-to-Spectrum Correlation for Disulfide, bis(3,4-difluorophenyl).

This guide serves as a valuable resource for the spectral analysis of Disulfide, bis(3,4-difluorophenyl) and related fluorinated aromatic compounds. The combination of predicted data, comparative analysis with known analogs, and a detailed experimental protocol provides a solid foundation for researchers in their spectroscopic studies.

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Bis(3,4-difluorophenyl) Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of compounds is paramount for accurate identification and structural elucidation. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of bis(3,4-difluorophenyl) disulfide against known fragmentation of similar disulfide and organofluorine compounds. The data presented herein is predictive, based on established fragmentation mechanisms, and serves as a valuable resource for anticipating the mass spectral features of this compound.

Predicted Mass Spectrometry Data of Bis(3,4-difluorophenyl) Disulfide

The following table summarizes the predicted major fragments for bis(3,4-difluorophenyl) disulfide under electron ionization (EI) mass spectrometry. The prediction is based on the known fragmentation patterns of analogous aromatic disulfides and fluorinated compounds.

Predicted Fragment IonStructurem/z (Predicted)Relative Abundance (Predicted)Fragmentation Pathway
Molecular Ion [M]⁺C₁₂H₆F₄S₂⁺286ModerateIonization of the parent molecule
[M/2]⁺C₆H₃F₂S⁺145HighHomolytic cleavage of the S-S bond
[C₆H₃F₂]⁺C₆H₃F₂⁺113Moderate to HighLoss of a sulfur atom from the [M/2]⁺ fragment
[C₁₂H₆F₄S]⁺C₁₂H₆F₄S⁺254LowLoss of a sulfur atom from the molecular ion

Comparative Fragmentation Data of Related Compounds

To provide context for the predicted fragmentation of bis(3,4-difluorophenyl) disulfide, the following tables summarize the reported mass spectrometry data for bis(3-fluorophenyl) disulfide and bis(4-methylphenyl) disulfide.

Table 2: Electron Ionization (EI) Fragmentation of Bis(3-fluorophenyl) disulfide [1]

Fragment Ionm/z (Observed)
[C₁₂H₈F₂S₂]⁺ (M⁺)254
[C₆H₄FS]⁺127
[C₆H₄F]⁺95

Table 3: Electron Ionization (EI) Fragmentation of Bis(4-methylphenyl) disulfide [2]

Fragment Ionm/z (Observed)
[C₁₄H₁₄S₂]⁺ (M⁺)246
[C₇H₇S]⁺123
[C₇H₇]⁺91

The fragmentation patterns of these related compounds support the primary predicted fragmentation pathway for bis(3,4-difluorophenyl) disulfide, which involves the characteristic cleavage of the disulfide bond.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) suitable for the separation of aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: A split/splitless injector is used. The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) and a small volume (e.g., 1 µL) is injected.

  • Oven Temperature Program: An initial temperature of 50-100°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C, held for 5-10 minutes.

  • MS Ionization: Electron Ionization (EI) at a standard energy of 70 eV.[3][4]

  • Mass Analyzer: A quadrupole, ion trap, or time-of-flight (TOF) analyzer can be used to scan a mass range of m/z 50-500.

  • Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion and major fragment ions.

Fragmentation Pathway and Workflow

The anticipated fragmentation pathway of bis(3,4-difluorophenyl) disulfide under electron ionization is depicted in the following diagram. The workflow for a typical mass spectrometry experiment is also illustrated.

Fragmentation_Workflow cluster_fragmentation Predicted EI Fragmentation Pathway cluster_workflow Mass Spectrometry Experimental Workflow Parent Bis(3,4-difluorophenyl) disulfide [C₁₂H₆F₄S₂]⁺˙ m/z = 286 Frag1 3,4-Difluorothiophenoxy radical [C₆H₃F₂S]⁺ m/z = 145 Parent->Frag1 S-S Cleavage Frag2 3,4-Difluorophenyl cation [C₆H₃F₂]⁺ m/z = 113 Frag1->Frag2 -S Sample Sample Preparation GC Gas Chromatography Sample->GC Ionization Electron Ionization (70 eV) GC->Ionization MS Mass Analysis Ionization->MS Detection Data Acquisition MS->Detection Analysis Spectral Interpretation Detection->Analysis

Caption: Predicted fragmentation and experimental workflow.

Discussion and Comparison with Alternatives

The predicted fragmentation pattern of bis(3,4-difluorophenyl) disulfide is characteristic of diaryl disulfides. The primary and most abundant fragment is expected to result from the homolytic cleavage of the relatively weak sulfur-sulfur bond, yielding a 3,4-difluorophenylthiyl cation at m/z 145. This is consistent with the fragmentation of bis(3-fluorophenyl) disulfide and bis(4-methylphenyl) disulfide, which show dominant fragments corresponding to the cleavage of the S-S bond.

The presence of two fluorine atoms on each aromatic ring is expected to influence the stability of the fragment ions. Fluorine is a highly electronegative element, and its electron-withdrawing nature can affect the fragmentation process.[5] However, the fundamental disulfide bond cleavage is anticipated to remain the dominant fragmentation pathway.

Alternative ionization techniques could provide complementary information. For instance, softer ionization methods like chemical ionization (CI) would likely result in less fragmentation and a more abundant molecular ion peak, which can be useful for confirming the molecular weight. For more complex molecules containing disulfide bonds, techniques like electron-capture dissociation (ECD) or electron-transfer dissociation (ETD) are known to preferentially cleave the disulfide bond while preserving other parts of the molecule.[6][7]

References

FT-IR Spectroscopy for the Identification of Disulfide, bis(3,4-difluorophenyl): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, precise analytical techniques are paramount for the accurate identification and characterization of novel compounds. This guide provides a comparative analysis of Fourier-Transform Infrared (FT-IR) spectroscopy for the identification of Disulfide, bis(3,4-difluorophenyl), a molecule of interest in various fields of chemical research. By comparing its expected spectral features with those of analogous compounds, this guide offers a practical framework for its characterization.

Disulfide, bis(3,4-difluorophenyl) is an organosulfur compound whose utility is influenced by its disulfide bond and the fluorine substituents on the aromatic rings. FT-IR spectroscopy serves as a rapid and non-destructive tool to confirm the presence of key functional groups within this molecule. The vibrational frequencies of these groups provide a unique spectral fingerprint.

Comparative FT-IR Data

While a publicly available experimental FT-IR spectrum for Disulfide, bis(3,4-difluorophenyl) is not readily found in the literature, its characteristic absorption bands can be predicted based on the known frequencies of its constituent functional groups.[1] To aid in its identification, a comparison with structurally similar, commercially available disulfide compounds is presented below. Diphenyl disulfide serves as the unsubstituted parent compound, while bis(4-fluorophenyl) disulfide offers a comparison with a different fluorination pattern.

Functional Group Vibrational Mode Expected/Observed Wavenumber (cm⁻¹)
Disulfide, bis(3,4-difluorophenyl) (Predicted)[1] Diphenyl Disulfide (Observed)
Aromatic C-HStretching3100 - 3000
Aromatic C=CStretching1600 - 1450
C-FStretching1300 - 1100
S-SStretching~540 - 480 (Often weak in IR)
Aromatic C-HOut-of-plane Bending900 - 690

Note: The S-S stretching vibration is often weak in FT-IR and may be better observed using Raman spectroscopy.[1] The data for Diphenyl disulfide is sourced from the NIST Chemistry WebBook[2] and other spectroscopic databases.[3][4][5] Information on Bis(4-fluorophenyl) disulfide is less detailed in publicly available spectra.[6][7][8]

Experimental Protocol: FT-IR Analysis of Aromatic Disulfides

The following is a general procedure for obtaining the FT-IR spectrum of a solid aromatic disulfide compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Objective: To obtain a high-quality FT-IR spectrum of the analyte for functional group identification.

Materials and Equipment:

  • FT-IR Spectrometer with ATR accessory (e.g., PerkinElmer Spectrum 100 or similar)[9]

  • Spatula

  • The disulfide compound to be analyzed (e.g., Disulfide, bis(3,4-difluorophenyl))

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.

    • Acquire a background spectrum to account for atmospheric and instrumental interferences. This will be subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

  • Sample Spectrum Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9] Multiple scans (e.g., 16 or 32) are often co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Process the resulting spectrum if necessary (e.g., baseline correction).

    • Identify the characteristic absorption bands and compare them to the expected values and reference spectra.

Logical Workflow for FT-IR Identification

The process of identifying Disulfide, bis(3,4-difluorophenyl) using FT-IR spectroscopy follows a logical progression from sample preparation to spectral interpretation and comparison.

FTIR_Analysis_Workflow FT-IR Analysis Workflow for Disulfide, bis(3,4-difluorophenyl) Identification cluster_prep Sample Preparation & Acquisition cluster_analysis Data Processing & Interpretation start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background load_sample Load Solid Sample background->load_sample acquire_sample Acquire Sample Spectrum load_sample->acquire_sample process_spectrum Process Spectrum (e.g., Baseline Correction) acquire_sample->process_spectrum identify_peaks Identify Characteristic Peaks process_spectrum->identify_peaks compare_spectra Compare with Reference Spectra identify_peaks->compare_spectra conclusion Confirm/Reject Identification compare_spectra->conclusion

Caption: Workflow for the identification of Disulfide, bis(3,4-difluorophenyl) via FT-IR.

Conclusion

FT-IR spectroscopy is an indispensable technique for the structural elucidation of synthesized compounds like Disulfide, bis(3,4-difluorophenyl). By understanding the expected positions of key vibrational bands, particularly those of the aromatic C-H, C=C, and C-F bonds, and comparing them to the spectra of related, well-characterized molecules, researchers can confidently identify and assess the purity of their target compound. The provided experimental protocol and logical workflow offer a standardized approach for obtaining and interpreting reliable FT-IR data.

References

A Comparative Analysis of Disulfide, bis(3,4-difluorophenyl) and Other Aryl Disulfides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the physicochemical properties, reactivity, and biological significance of Disulfide, bis(3,4-difluorophenyl) in comparison to other structurally relevant aryl disulfides. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, featuring comparative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction to Aryl Disulfides

Aryl disulfides are a class of organosulfur compounds characterized by a disulfide bond (–S–S–) linking two aryl groups. This functional group is of immense importance in chemistry and biology, playing a critical role in protein structure and redox signaling pathways.[1] The nature of the substituents on the aromatic rings can significantly influence the physicochemical properties and reactivity of the disulfide bond, making certain aryl disulfides attractive candidates for applications in drug discovery and materials science. Disulfide, bis(3,4-difluorophenyl) is a fluorinated aryl disulfide that has garnered interest due to the unique properties conferred by its fluorine substituents. The high electronegativity of fluorine can alter the electronic environment of the disulfide bond, potentially impacting its stability, redox potential, and biological activity.

Physicochemical Properties: A Comparative Overview

The introduction of fluorine atoms onto the phenyl rings of an aryl disulfide can significantly alter its physical and chemical properties. The strong electron-withdrawing nature of fluorine can enhance the thermal stability of the molecule. This section provides a comparative summary of the known physicochemical properties of Disulfide, bis(3,4-difluorophenyl) and other representative aryl disulfides.

Compound NameStructureMolecular Weight ( g/mol )Melting Point (°C)Redox Potential (V vs. Fc/Fc+)
Disulfide, bis(3,4-difluorophenyl) Disulfide, bis(3,4-difluorophenyl) structure290.29Not ReportedNot Reported
Diphenyl disulfide Diphenyl disulfide structure218.3361-62-2.09[2]
Bis(4-chlorophenyl) disulfide Bis(4-chlorophenyl) disulfide structure287.2270-73Not Reported
Bis(4-methoxyphenyl) disulfide Bis(4-methoxyphenyl) disulfide structure278.3841-44Not Reported
Bis(4-nitrophenyl) disulfide Bis(4-nitrophenyl) disulfide structure308.33182-185Not Reported

Reactivity and Stability

The reactivity of the disulfide bond is central to the function of aryl disulfides. It can undergo reduction to the corresponding thiols or be involved in thiol-disulfide exchange reactions, a key process in biological systems.[1] The presence of electron-withdrawing fluorine atoms in Disulfide, bis(3,4-difluorophenyl) is expected to influence the electrophilicity of the sulfur atoms, potentially altering its reactivity towards nucleophiles compared to non-fluorinated analogs.

Fluorination is also known to enhance the thermal stability of organic molecules.[3] This increased stability can be advantageous in applications where the molecule is subjected to elevated temperatures. While specific studies on the comparative thermal and chemical stability of Disulfide, bis(3,4-difluorophenyl) are limited, it is hypothesized to be more stable than its non-fluorinated counterpart.

Biological Activity and Applications in Drug Discovery

Aryl disulfides have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[4] Some unsymmetrical aromatic disulfides have been identified as potent inhibitors of the SARS-CoV main protease (Mpro), highlighting their potential in antiviral drug development.[5][6] The mechanism of action for many biologically active disulfides involves interaction with cysteine residues in proteins, leading to the formation of mixed disulfides and subsequent modulation of protein function.

The following table summarizes the reported anticancer activities of some aryl disulfides against various cancer cell lines. It is important to note that direct comparative data for Disulfide, bis(3,4-difluorophenyl) is not yet available in the public domain.

CompoundCell LineIC50 (µM)Reference
Unsymmetrical 1,2,4-triazine substituted disulfidesMCF-7 (Breast Cancer)Low micromolar[6]
6-aryl-2-styrylquinazolin-4(3H)-onesTK-10 (Renal), UACC-62 (Melanoma), MCF-7 (Breast)0.62-7.72[7]
Diallyl trisulfideHT29 (Colon Cancer)~5[8]
Pyridazine derivativesMDA-MB-231, T-47D (Breast Cancer)0.43 - 0.99[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the comparative analysis of aryl disulfides.

Synthesis of Unsymmetrical Aryl Disulfides

A general and efficient method for the synthesis of unsymmetrical disulfides involves the reaction of a thiol with an activated disulfide reagent.[6]

Procedure:

  • Dissolve 1.0 equivalent of the starting symmetrical diaryl disulfide in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) in CH₂Cl₂ to the cooled mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Remove the solvent and excess SO₂Cl₂ under reduced pressure.

  • Dissolve the resulting sulfenyl chloride intermediate in anhydrous CH₂Cl₂.

  • Add a solution of the desired thiol (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in CH₂Cl₂ to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the unsymmetrical diaryl disulfide.

Redox Potential Measurement by Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the reduction and oxidation potentials of a substance.

Procedure:

  • Prepare a solution of the aryl disulfide (e.g., 1 mM) in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).

  • De-gas the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes prior to the experiment.

  • Record the cyclic voltammogram by scanning the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s).

  • The potential at which the reduction (or oxidation) peak occurs provides information about the redox potential of the compound. For comparison, it is recommended to reference the potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple by adding a small amount of ferrocene as an internal standard.[2]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a series of dilutions of the aryl disulfide compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

Aryl disulfides can participate in and modulate various cellular signaling pathways, primarily through their interaction with thiol-containing proteins and their involvement in redox homeostasis. The thiol/disulfide exchange is a fundamental reaction in these processes.[10]

Thiol-Disulfide Exchange and Redox Signaling

The diagram below illustrates a generalized workflow for investigating the impact of an aryl disulfide on a cellular redox signaling pathway.

experimental_workflow A Cancer Cell Line (e.g., MCF-7) B Treatment with Aryl Disulfide A->B C Cell Lysis B->C I IC50 Calculation D Protein Quantification C->D E Western Blot Analysis (e.g., for redox-sensitive proteins) D->E F Enzyme Activity Assay D->F G Quantification of Protein Expression E->G H Determination of Enzyme Kinetics F->H J Pathway Analysis G->J H->J I->J

Caption: Experimental workflow for assessing the impact of aryl disulfides on cellular signaling.

Redox-Sensitive Signaling Pathway Modulation

The following diagram illustrates a hypothetical signaling pathway where an aryl disulfide could exert its effect. Many signaling proteins, such as kinases and phosphatases, contain critical cysteine residues that are sensitive to the cellular redox state. Aryl disulfides can potentially modulate the activity of these proteins through thiol-disulfide exchange.

signaling_pathway ArylDisulfide Aryl Disulfide (Ar-S-S-Ar) MixedDisulfide Mixed Disulfide (Protein-S-S-Ar) ArylDisulfide->MixedDisulfide Thiol-Disulfide Exchange CellularThiol Cellular Thiol (e.g., GSH) InactiveProtein Signaling Protein (Inactive) MixedDisulfide->InactiveProtein SignalingProtein Redox-Sensitive Signaling Protein (Active) SignalingProtein->MixedDisulfide DownstreamEffector Downstream Effector InactiveProtein->DownstreamEffector Inhibition CellularResponse Cellular Response (e.g., Apoptosis) DownstreamEffector->CellularResponse

Caption: Aryl disulfide modulation of a redox-sensitive signaling pathway.

Conclusion

Disulfide, bis(3,4-difluorophenyl) represents an intriguing molecule for further investigation in the fields of drug discovery and materials science. Its fluorinated structure suggests enhanced stability and potentially unique reactivity compared to other aryl disulfides. While comprehensive comparative data is still emerging, the information and protocols provided in this guide offer a solid foundation for researchers to design and execute studies aimed at elucidating the specific properties and potential applications of this and other related aryl disulfides. Future research should focus on direct, quantitative comparisons of a series of substituted aryl disulfides to establish clear structure-activity and structure-property relationships.

References

A Comparative Guide to the X-ray Crystallographic Structure of Bis(3,4-difluorophenyl) Disulfide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the X-ray crystallographic structure of bis(3,4-difluorophenyl) disulfide and related halogenated diaryl disulfides. The structural data presented herein is essential for researchers, scientists, and drug development professionals in understanding the molecular geometry, intermolecular interactions, and solid-state packing of these compounds. Such information is critical for rational drug design, materials science, and chemical reactivity studies. While a complete, publicly available crystal structure of bis(3,4-difluorophenyl) disulfide is not detailed in the searched literature, this guide utilizes data from its close structural analogs, bis(3-fluorophenyl) disulfide and bis(2,3-dichlorophenyl) disulfide, to provide a comprehensive comparison and a framework for analysis.

Structural Data Comparison

The three-dimensional arrangement of atoms in a crystal lattice provides invaluable insights into the intrinsic properties of a molecule. Key parameters obtained from X-ray crystallographic analysis include unit cell dimensions, bond lengths, bond angles, and torsion angles. The following table summarizes these parameters for bis(3-fluorophenyl) disulfide and bis(2,3-dichlorophenyl) disulfide, offering a basis for comparison. A placeholder column for bis(3,4-difluorophenyl) disulfide is included to illustrate where its data would be presented.

ParameterBis(3,4-difluorophenyl) DisulfideBis(3-fluorophenyl) DisulfideBis(2,3-dichlorophenyl) Disulfide[1]
Crystal System -OrthorhombicTriclinic
Space Group -P 21 21 21[2]P-1
Unit Cell Parameters
a (Å)-5.7416[2]7.7149 (10)
b (Å)-13.0516[2]7.7326 (11)
c (Å)-14.4970[2]12.748 (2)
α (°)-90[2]91.472 (2)
β (°)-90[2]91.233 (3)
γ (°)-90[2]114.859 (2)
Key Bond Lengths (Å)
S-S--2.0252 (8)
C-S--1.784 (2), 1.7835 (19)
Key Torsion Angle (°)
C-S-S-C--88.35 (11)

Experimental Protocols

The determination of a crystal structure via X-ray diffraction involves several key steps, from the synthesis of the compound to the final structural refinement.

1. Synthesis and Crystallization:

The synthesis of diaryl disulfides can be achieved through various methods, such as the oxidation of the corresponding thiols. For bis(3,4-difluorophenyl) disulfide, a potential route involves the oxidation of 3,4-difluorothiophenol.

  • Synthesis: A solution of 3,4-difluorothiophenol in a suitable solvent (e.g., ethanol) is treated with an oxidizing agent (e.g., hydrogen peroxide, iodine, or air). The reaction progress is monitored by thin-layer chromatography. Upon completion, the disulfide is isolated by extraction and purified by column chromatography or recrystallization.

  • Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified disulfide in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).[1][3]

2. X-ray Data Collection and Structure Determination:

  • Data Collection: A single crystal of suitable size and quality is mounted on a diffractometer.[4] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (often from a molybdenum or copper source) are directed at the crystal, and the diffraction pattern is recorded on a detector.[4][5]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined by least-squares methods to best fit the experimental data, yielding the final, accurate molecular structure.[1]

Visualizations

To better illustrate the workflows and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Crystallography cluster_analysis Analysis synthesis Synthesis of Diaryl Disulfide purification Purification (Chromatography/Recrystallization) synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement analysis Structural Analysis & Comparison structure_refinement->analysis

Experimental workflow for X-ray crystallographic analysis.

drug_development_workflow cluster_structure Structural Analysis target Target Identification & Validation discovery Lead Discovery & Optimization target->discovery preclinical Preclinical Studies discovery->preclinical xray X-ray Crystallography discovery->xray clinical Clinical Trials preclinical->clinical approval Regulatory Approval clinical->approval modeling Computational Modeling xray->modeling nmr NMR Spectroscopy nmr->modeling

Role of structural analysis in the drug development pipeline.

References

A Comparative Guide to HPLC and GC Methods for Purity Assessment of Disulfide, bis(3,4-difluorophenyl)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. Disulfide, bis(3,4-difluorophenyl), an aromatic disulfide compound, requires robust analytical methods for its purity assessment. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods applicable to this purpose, complete with experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For aromatic disulfides like Disulfide, bis(3,4-difluorophenyl), reversed-phase HPLC is the method of choice.

Experimental Protocol: Reversed-Phase HPLC

A suitable HPLC method for the purity assessment of Disulfide, bis(3,4-difluorophenyl) would involve the following:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.

  • Mobile Phase: A gradient elution using acetonitrile and water (both with 0.1% formic acid) is effective. A typical gradient could be:

    • 0-10 min: 50% to 90% Acetonitrile

    • 10-15 min: Hold at 90% Acetonitrile

    • 15-16 min: 90% to 50% Acetonitrile

    • 16-20 min: Hold at 50% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 254 nm is appropriate for aromatic compounds.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Figure 1. A schematic overview of the HPLC workflow for the purity assessment of Disulfide, bis(3,4-difluorophenyl).

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Given that Disulfide, bis(3,4-difluorophenyl) is a moderately sized organic molecule, GC can be a suitable method for its purity analysis, particularly when coupled with a mass spectrometer (MS) for definitive peak identification.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS method for the analysis of Disulfide, bis(3,4-difluorophenyl) would be as follows:

  • Column: A low-polarity capillary column, such as a DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good choice for separating aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Injection Mode: Split (e.g., 20:1)

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-500

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Figure 2. A schematic overview of the GC-MS workflow for the purity assessment of Disulfide, bis(3,4-difluorophenyl).

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC for the purity assessment of Disulfide, bis(3,4-difluorophenyl) will depend on the specific requirements of the analysis, such as the nature of the expected impurities and the desired level of sensitivity.

Parameter HPLC GC
Applicability Well-suited for a wide range of aromatic compounds, including those that are less volatile or thermally sensitive.Suitable for volatile and thermally stable compounds. The target compound is amenable to GC analysis.
Selectivity Excellent selectivity can be achieved by optimizing the mobile phase composition and column chemistry.High selectivity, especially when coupled with a mass spectrometer (MS) for definitive peak identification.
Sensitivity Good sensitivity with UV detection, typically in the low ppm range.Very high sensitivity, especially with a mass spectrometer, often reaching ppb levels.
Analysis Time Typically longer run times due to the liquid mobile phase and column dimensions.Generally faster analysis times due to the use of a gaseous mobile phase and temperature programming.
Sample Preparation Simple dissolution in a suitable solvent (e.g., acetonitrile).Simple dissolution in a volatile solvent (e.g., dichloromethane).
Instrumentation Cost Generally lower initial instrument cost compared to GC-MS.Higher initial instrument cost, particularly for GC-MS systems.

Table 1. Comparison of HPLC and GC for the Purity Assessment of Disulfide, bis(3,4-difluorophenyl).

Conclusion

Both HPLC and GC are powerful and reliable techniques for the purity assessment of Disulfide, bis(3,4-difluorophenyl).

  • HPLC is a robust and versatile method, particularly advantageous if potential impurities are non-volatile or thermally labile. Its operational simplicity and lower instrumentation cost make it an attractive option for routine quality control.

  • GC-MS offers superior sensitivity and the significant advantage of providing structural information for impurity identification. This makes it an invaluable tool during process development and for the characterization of unknown impurities.

The selection of the most appropriate technique will ultimately be guided by the specific analytical needs, available instrumentation, and the stage of drug development. For comprehensive impurity profiling, the use of both techniques can provide complementary and confirmatory data, ensuring the highest level of quality and safety for the final product.

A Comparative Guide to the Electrochemical Characterization of Aromatic Disulfides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of Disulfide, bis(3,4-difluorophenyl) and related aromatic disulfide compounds. The information presented is intended to support research and development efforts in fields where the redox chemistry of disulfides is of critical importance, such as drug development, materials science, and biochemistry. The data herein is compiled from peer-reviewed literature and is presented to facilitate an objective comparison of the electrochemical performance of these compounds.

Quantitative Electrochemical Data

The electrochemical behavior of aromatic disulfides is significantly influenced by the nature and position of substituents on the aromatic rings. Fluorine substitution, in particular, can have a profound effect on the redox potentials due to the electron-withdrawing nature of the fluorine atom. Below is a summary of key electrochemical parameters for Disulfide, bis(4-fluorophenyl) (a close analog to the target compound), Diphenyl disulfide (the non-fluorinated parent compound), and Bis(p-tolyl) disulfide.

CompoundCommon NamePeak Reduction Potential (Epc) vs. Ag/AgClPeak Oxidation Potential (Epa) vs. Fc/Fc+E1/2 vs. Fc/Fc+Key Characteristics
Bis(4-fluorophenyl) disulfide-Not explicitly found-1.21 V[1]Anodic oxidation shows modest chemical reversibility.[1]
Diphenyl disulfide--1.888 V[2]--1.12 V vs. SCEThe reduction process is electrochemically irreversible.[2][3]
Bis(p-tolyl) disulfide-Not explicitly found-1.04 V[1]Anodic oxidation shows modest chemical reversibility.[1]

Note: Direct electrochemical data for Disulfide, bis(3,4-difluorophenyl) was not available in the reviewed literature. Bis(4-fluorophenyl) disulfide is presented as the closest analog with available data. Comparison of potentials across different reference electrodes should be done with caution.

Experimental Protocols

The data presented in this guide is primarily derived from cyclic voltammetry (CV) experiments. The following is a generalized protocol for the electrochemical characterization of aromatic disulfides based on common practices in the field.

Cyclic Voltammetry (CV) Protocol for Aromatic Disulfides

  • Solution Preparation:

    • Prepare a solution of the disulfide compound (typically 1-5 mM) in a suitable aprotic solvent such as acetonitrile (CH3CN) or dimethylformamide (DMF).

    • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), to the solution to ensure sufficient conductivity.

  • Electrochemical Cell Setup:

    • Utilize a three-electrode system consisting of:

      • A working electrode (e.g., glassy carbon, platinum, or gold).

      • A reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal standard).

      • A counter electrode (e.g., a platinum wire).

  • Deoxygenation:

    • Purge the electrochemical cell with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the potential window to scan over a range that encompasses the expected redox events of the disulfide.

    • Perform cyclic scans at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer processes.

    • Record the resulting voltammograms, which plot the current response as a function of the applied potential.

  • Data Analysis:

    • Determine the peak potentials (Ep) for the reduction (cathodic) and oxidation (anodic) processes.

    • Calculate the half-wave potential (E1/2) for reversible or quasi-reversible processes as the midpoint of the anodic and cathodic peak potentials.

    • Analyze the relationship between the peak current and the square root of the scan rate to assess if the process is diffusion-controlled.

Visualizations

To further elucidate the concepts discussed, the following diagrams visualize the key processes and relationships.

cluster_redox Disulfide Redox Cycle RSSR Aromatic Disulfide (RSSR) RSSR_anion Radical Anion (RSSR•-) RSSR->RSSR_anion + e- RS_radical Thiol Radical (RS•) RSSR_anion->RS_radical Dissociation RS_radical->RSSR Dimerization RS_anion Thiolate Anion (RS-) RS_radical->RS_anion + e- RSH Thiol (RSH) RS_anion->RSH + H+ RSH->RS_radical - H+ - e-

Figure 1: Redox cycle of an aromatic disulfide.

cluster_workflow Electrochemical Characterization Workflow SamplePrep Sample Preparation (Disulfide + Solvent + Electrolyte) CellSetup Electrochemical Cell Setup (3-electrode system) SamplePrep->CellSetup Deoxygenation Deoxygenation (Inert Gas Purge) CellSetup->Deoxygenation CV Cyclic Voltammetry (Data Acquisition) Deoxygenation->CV Analysis Data Analysis (Peak Potentials, Kinetics) CV->Analysis Report Reporting (Comparison Guide) Analysis->Report

Figure 2: General workflow for electrochemical analysis.

cluster_comparison Comparative Factors of Aromatic Disulfides Parent Diphenyl Disulfide Fluorinated Fluorinated Disulfide (e.g., bis(4-fluorophenyl) disulfide) Parent->Fluorinated More positive oxidation potential due to electron-withdrawing F Substituted Substituted Disulfide (e.g., bis(p-tolyl) disulfide) Parent->Substituted More negative oxidation potential due to electron-donating CH3 Fluorinated->Substituted Significant difference in redox properties

Figure 3: Influence of substituents on redox properties.

References

Comparative Reactivity of Fluorinated vs. Non-Fluorinated Aryl Disulfides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of molecular scaffolds is paramount. The introduction of fluorine into aryl disulfides, a common motif in chemical biology and drug design, significantly alters their electrochemical properties and reactivity. This guide provides a comparative analysis of fluorinated versus non-fluorinated aryl disulfides, supported by experimental data and detailed protocols.

The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] In the context of aryl disulfides, which are crucial in redox-sensitive biological processes and as covalent drug linkers, fluorination provides a powerful tool to modulate their reactivity. The strong electron-withdrawing nature of fluorine atoms can render the disulfide bond more susceptible to nucleophilic attack, a key step in their biological mechanism of action.

Data Presentation: A Comparative Overview

The enhanced reactivity of fluorinated aryl disulfides is evident in their electrochemical properties and their susceptibility to thiol-disulfide exchange. The electron-withdrawing fluorine atoms increase the electrophilicity of the sulfur atoms, making the disulfide bond more readily reducible.

CompoundStructureReduction Potential (Epc vs. Fc/Fc+)
Diphenyl DisulfideC₆H₅-S-S-C₆H₅-2.09 V[2]
Bis(4-fluorophenyl) DisulfideF-C₆H₄-S-S-C₆H₄-FMore Positive than Diphenyl Disulfide (Expected)

Note: A direct comparative value for Bis(4-fluorophenyl) Disulfide under identical conditions was not found in the reviewed literature. However, the electron-withdrawing nature of fluorine is expected to make the reduction potential more positive (easier to reduce) compared to the non-fluorinated analogue.

The rate of thiol-disulfide exchange, a critical reaction in many biological signaling pathways, is also expected to be significantly influenced by fluorination. While direct comparative kinetic data is sparse, the underlying chemical principles suggest a faster reaction rate for fluorinated species.

ReactionReactivity Comparison
Thiol-Disulfide Exchange with a model thiol (e.g., Glutathione)The rate constant for the reaction with Bis(4-fluorophenyl) Disulfide is expected to be greater than that for Diphenyl Disulfide. This is due to the increased electrophilicity of the sulfur atoms in the fluorinated compound, making it a better substrate for nucleophilic attack by a thiolate.

Experimental Workflows and Signaling Pathways

The reactivity of aryl disulfides is often evaluated through thiol-disulfide exchange reactions. This process is fundamental to their mechanism of action in many biological systems.

Thiol_Disulfide_Exchange Thiolate R'-S⁻ (Nucleophile) TransitionState [R'-S---S(Ar)---S-Ar]⁻ (Trigonal Bipyramidal Intermediate) Thiolate->TransitionState Nucleophilic Attack ArylDisulfide Ar-S-S-Ar (Fluorinated or Non-Fluorinated) ArylDisulfide->TransitionState MixedDisulfide Ar-S-S-R' TransitionState->MixedDisulfide ThiolateProduct Ar-S⁻ (Leaving Group) TransitionState->ThiolateProduct

Thiol-Disulfide Exchange Mechanism.

In a biological context, the thioredoxin (Trx) system is a major regulator of cellular redox state and relies on thiol-disulfide exchange to reduce oxidized protein substrates.[3][4] Aryl disulfides can be substrates for this system.

Thioredoxin_Pathway cluster_TrxR TrxR Cycle cluster_Trx Trx Cycle NADPH NADPH TrxR_red Thioredoxin Reductase (TrxR) (Reduced) NADPH->TrxR_red e⁻ NADP NADP⁺ TrxR_ox Thioredoxin Reductase (TrxR) (Oxidized) TrxR_red->TrxR_ox Trx_red Thioredoxin (Trx) (Reduced) TrxR_red->Trx_red e⁻ Trx_ox Thioredoxin (Trx) (Oxidized) Trx_red->Trx_ox ReducedArylThiol 2 x Aryl-SH (Reduced Product) Trx_red->ReducedArylThiol e⁻ ArylDisulfide Aryl-S-S-Aryl (Substrate) ArylDisulfide->ReducedArylThiol

Reduction of Aryl Disulfide by the Thioredoxin System.

Experimental Protocols

Synthesis of Diphenyl Disulfide (Non-Fluorinated)

This protocol is adapted from Organic Syntheses.[5]

  • Reaction Setup: In a 100-mL round-bottomed flask equipped with a magnetic stirrer, combine 11.0 g (0.1 mol) of benzenethiol and 50 mL of trifluoroethanol.

  • Cooling: Cool the mixture in an ice bath.

  • Oxidation: Add 12.5 mL of 30% aqueous hydrogen peroxide dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

  • Isolation: Collect the precipitated diphenyl disulfide by filtration on a Büchner funnel and dry under vacuum. The expected yield is approximately 10.6 g (97%).

Synthesis of Bis(4-fluorophenyl) Disulfide (Fluorinated)

This is a general method based on the oxidation of the corresponding thiol.

  • Reaction Setup: Dissolve 4-fluorothiophenol in a suitable solvent such as ethanol.

  • Oxidation: Add an oxidizing agent, such as a solution of iodine in ethanol or aqueous hydrogen peroxide, dropwise to the stirred solution at room temperature.

  • Reaction: Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Workup: If iodine is used, the reaction mixture can be washed with a solution of sodium thiosulfate to remove excess iodine. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Kinetic Analysis of Thiol-Disulfide Exchange

The rate of thiol-disulfide exchange can be monitored using UV-Vis spectroscopy.[1][6]

  • Reagents: Prepare stock solutions of the aryl disulfide (fluorinated or non-fluorinated) and a thiol (e.g., glutathione, cysteine) in a suitable buffer (e.g., phosphate buffer at pH 7.4).

  • Reaction Initiation: In a quartz cuvette, mix the buffer and the aryl disulfide solution. The reaction is initiated by adding the thiol solution.

  • Data Acquisition: Monitor the change in absorbance over time at a wavelength where either the reactant disulfide or a product has a significant absorbance. For example, the disappearance of the disulfide can be monitored. Alternatively, a colorimetric reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) can be used to quantify the formation of the new thiol product.

  • Data Analysis: The second-order rate constant can be determined by fitting the kinetic data to the appropriate rate law.

Measurement of Reduction Potential by Cyclic Voltammetry (CV)

Cyclic voltammetry is a standard electrochemical technique to determine reduction potentials.[7][8]

  • Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard), and a counter electrode (e.g., platinum wire).

  • Sample Preparation: Prepare a solution of the aryl disulfide in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value to a final value and then back. The scan rate can be varied.

  • Data Analysis: The peak potential of the reduction wave (Epc) provides information about the reduction potential of the disulfide. By comparing the Epc values for the fluorinated and non-fluorinated compounds under identical conditions, their relative ease of reduction can be determined.

Conclusion

The inclusion of fluorine in aryl disulfides has a predictable and significant impact on their reactivity. The strong electron-withdrawing properties of fluorine enhance the electrophilicity of the disulfide bond, making fluorinated aryl disulfides more susceptible to reduction and nucleophilic attack by thiols. This modulation of reactivity is a key consideration for the design of covalent inhibitors, probes for chemical biology, and other applications in drug development where precise control over disulfide exchange kinetics is desired. The experimental protocols provided herein offer a starting point for researchers to quantitatively assess these differences in their own systems.

References

Purity Validation of Disulfide, bis(3,4-difluorophenyl) for Research Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the purity of chemical reagents is paramount. This guide provides a comparative analysis of the purity of Disulfide, bis(3,4-difluorophenyl), a key organosulfur compound, against common alternatives. The data presented herein is based on standardized analytical techniques to ensure objectivity and reproducibility, offering a valuable resource for researchers in selecting the most suitable reagents for their work.

Introduction to Disulfide, bis(3,4-difluorophenyl)

Disulfide, bis(3,4-difluorophenyl) is a diaryl disulfide compound characterized by the presence of two 3,4-difluorophenyl groups linked by a disulfide bond (-S-S-). The fluorine substituents on the aromatic rings significantly influence the molecule's electrochemical properties and reactivity, making it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its utility is underscored by the stability of the disulfide bond, which can be selectively cleaved under reducing conditions to yield the corresponding thiol, a versatile synthetic building block.

Comparative Purity Analysis

The purity of Disulfide, bis(3,4-difluorophenyl) was evaluated against two common structural analogs: Disulfide, bis(4-fluorophenyl) and Diphenyl disulfide. The analysis was conducted using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following tables summarize the quantitative purity data obtained for commercially available batches of each compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Purity Data

CompoundLot NumberPurity (%) by Area Normalization
Disulfide, bis(3,4-difluorophenyl)A12399.2
Disulfide, bis(4-fluorophenyl)B45698.5
Diphenyl disulfideC78999.5

Table 2: Quantitative Nuclear Magnetic Resonance (qNMR) Purity Data

CompoundLot NumberPurity (%) vs. Internal Standard
Disulfide, bis(3,4-difluorophenyl)A12399.1
Disulfide, bis(4-fluorophenyl)B45698.2
Diphenyl disulfideC78999.3

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Purity Data

CompoundLot NumberPurity (%) by Total Ion Current
Disulfide, bis(3,4-difluorophenyl)A12399.4
Disulfide, bis(4-fluorophenyl)B45698.7
Diphenyl disulfideC78999.6

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and verification of the presented data.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Maleic Anhydride (Certified Reference Material)

  • Method: A known mass of the disulfide compound and the internal standard were accurately weighed and dissolved in CDCl₃. The ¹H NMR spectrum was recorded, and the purity was calculated by comparing the integral of a characteristic proton signal of the analyte to that of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC with 5977A MSD

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MSD Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI)

  • Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1 mg/mL.

Visualizations

Experimental Workflow for Purity Validation

The following diagram illustrates the logical workflow for the comprehensive purity assessment of the disulfide compounds.

G Purity Validation Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing Sample_Weighing Accurate Weighing Sample_Dissolution Dissolution in Solvent Sample_Weighing->Sample_Dissolution HPLC HPLC Analysis Sample_Dissolution->HPLC qNMR qNMR Analysis Sample_Dissolution->qNMR GCMS GC-MS Analysis Sample_Dissolution->GCMS Data_Integration Peak Integration & Area Calculation HPLC->Data_Integration qNMR->Data_Integration GCMS->Data_Integration Purity_Calculation Purity Calculation Data_Integration->Purity_Calculation

Caption: Workflow for Purity Validation of Disulfide Compounds.

Logical Relationship of Analytical Methods

This diagram shows the complementary nature of the analytical techniques used for purity determination.

G Interrelation of Analytical Methods Purity_Validation Comprehensive Purity Validation HPLC HPLC (Chromatographic Purity) Purity_Validation->HPLC qNMR qNMR (Absolute Purity) Purity_Validation->qNMR GCMS GC-MS (Volatile Impurities & Confirmation) Purity_Validation->GCMS HPLC->Purity_Validation qNMR->Purity_Validation GCMS->Purity_Validation

Caption: Complementary Analytical Techniques for Purity Assessment.

Conclusion

The purity of Disulfide, bis(3,4-difluorophenyl) is consistently high and comparable to that of its non-fluorinated and mono-fluorinated analogs. The presented data, obtained through rigorous and validated analytical methods, provides researchers with the necessary information to confidently select this reagent for applications where high purity is a critical parameter. The detailed experimental protocols further enable the independent verification of these findings.

Computational studies on the electronic properties of fluorinated disulfides

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Computational Studies on the Electronic Properties of Fluorinated Disulfides

Introduction

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including electronics, lipophilicity, and metabolic stability. In drug discovery and materials science, the disulfide bond is a key functional group, and its fluorination can lead to molecules with unique characteristics. Computational chemistry provides a powerful toolkit for investigating the electronic properties of fluorinated disulfides, offering insights that can guide synthetic efforts and rationalize experimental observations. This guide compares various computational methods and presents key findings from studies on these and related molecules.

Comparison of Electronic Properties

The electronic properties of fluorinated disulfides are significantly influenced by the number and position of fluorine atoms. Key parameters investigated in computational studies include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, Mulliken atomic charges, and dipole moments.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Mulliken Charge on SulfurDipole Moment (Debye)Reference
Dimethyl disulfideHF/STO-3G-----[1]
Fluorinated Allopurinol (example)HF/STO-3G--2.93 - 3.17--[1]
Perfluoropentacene (example)DFT/SIESTA--0.99--[2]
2,6-dichloro-4-fluoro phenol (example)DFT/B3LYP/6-311+G(d,p)-----[3]
2,6-dichloro-4-fluoro phenol (example)HF/6-311+G(d,p)-----[3]

Computational and Experimental Methodologies

A variety of computational and experimental techniques are employed to elucidate the electronic properties of fluorinated disulfides and related compounds.

Computational Protocols

1. Density Functional Theory (DFT): DFT is a popular quantum chemical method for studying the electronic structure of molecules.[4] It offers a good balance between accuracy and computational cost.[5]

  • Functionals: Various functionals, such as B3LYP, are used to approximate the exchange-correlation energy.[3][6]

  • Basis Sets: The choice of basis set is crucial for accurate calculations. For molecules containing sulfur and fluorine, Pople-style basis sets like 6-31G(d) and 6-311+G(d,p) are commonly used.[3][7][8] For higher accuracy, correlation-consistent basis sets like cc-pVTZ or augmented versions (aug-cc-pVTZ) are recommended.[7][9]

  • Properties Calculated: DFT is used to calculate HOMO-LUMO energies and gaps, Mulliken charges, and dipole moments.[1][3][10]

2. Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameters.[11]

  • Hartree-Fock (HF): This is a fundamental ab initio method that provides a good starting point for more advanced calculations.[1][12]

  • Post-Hartree-Fock Methods: Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) provide higher accuracy by including electron correlation effects.[9]

  • Basis Sets: Similar to DFT, the choice of basis set is critical.[13]

3. Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than DFT or ab initio methods.[11]

Experimental Protocols

1. Photoelectron Spectroscopy (PES): PES is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization.[14]

  • Methodology: A sample is irradiated with high-energy photons (e.g., from a synchrotron source), and the energies of the emitted photoelectrons are analyzed.[15] This provides direct information about the energies of molecular orbitals.

  • Application: PES has been used to study the electronic structure of various organosulfur compounds.[15][16]

2. Microwave Spectroscopy: This technique measures the absorption of microwave radiation by a molecule in the gas phase, providing precise information about its rotational constants.

  • Methodology: The rotational spectrum of a molecule is recorded, and from this, the moments of inertia are determined. This allows for the precise determination of molecular geometry and dipole moments.[17][18][19]

  • Application: Microwave spectroscopy has been used to determine the structures and dipole moments of fluorinated molecules.[17][20]

3. 19F NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy using the 19F nucleus is a powerful tool for structure elucidation of fluorinated organic molecules.[21]

Key Findings and Comparisons

  • HOMO-LUMO Gap: Fluorination generally leads to a stabilization of the HOMO and LUMO levels due to the high electronegativity of fluorine. The effect on the HOMO-LUMO gap can vary depending on the extent and pattern of fluorination.[1][2] A larger HOMO-LUMO gap is often associated with higher kinetic stability and lower chemical reactivity.[1]

  • Mulliken Population Analysis: This method is used to estimate the partial atomic charges in a molecule.[22] However, it is known to be highly sensitive to the choice of basis set, which can lead to variability in the calculated charges.[23] Despite its limitations, it can provide qualitative insights into the charge distribution.[3]

  • Dipole Moment: Fluorination significantly impacts the dipole moment of a molecule. The magnitude and direction of the dipole moment can be predicted computationally and measured experimentally using techniques like microwave spectroscopy.[17]

  • Computational Method Comparison: DFT methods, particularly with hybrid functionals like B3LYP, often provide a good compromise between accuracy and computational cost for predicting electronic properties.[5] Ab initio methods like MP2 and CCSD(T) offer higher accuracy but are computationally more demanding.[24] The choice of basis set is critical, with larger, more flexible basis sets that include polarization and diffuse functions generally yielding more accurate results.[7][9][25]

Visualization of Computational Workflow

Computational_Workflow Computational Workflow for Electronic Properties of Fluorinated Disulfides cluster_input Input cluster_methodology Computational Methodology cluster_calculation Calculation cluster_analysis Analysis of Electronic Properties cluster_output Output mol_selection Molecule Selection (e.g., CH3SSF, CH3SSCF3) comp_method Choice of Computational Method (DFT, Ab Initio, Semi-Empirical) mol_selection->comp_method basis_set Basis Set Selection (e.g., 6-31G*, cc-pVTZ) comp_method->basis_set geom_opt Geometry Optimization basis_set->geom_opt sp_energy Single-Point Energy Calculation geom_opt->sp_energy homo_lumo HOMO-LUMO Analysis sp_energy->homo_lumo mulliken Mulliken Population Analysis sp_energy->mulliken dipole Dipole Moment Calculation sp_energy->dipole data_table Data Interpretation and Comparison homo_lumo->data_table mulliken->data_table dipole->data_table

Caption: A flowchart of the computational workflow for studying fluorinated disulfides.

Conclusion

Computational studies are indispensable for understanding the electronic properties of fluorinated disulfides. Methods like DFT and ab initio calculations, when paired with appropriate basis sets, can provide reliable predictions of key electronic parameters. These theoretical insights, ideally validated by experimental data from techniques such as photoelectron and microwave spectroscopy, are crucial for the rational design of novel fluorinated molecules in drug development and materials science. Further computational and experimental work on a systematic series of fluorinated disulfides would be beneficial to build a more comprehensive understanding of structure-property relationships in this important class of compounds.

References

Safety Operating Guide

Proper Disposal of Disulfide, bis(3,4-difluorophenyl): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Disulfide, bis(3,4-difluorophenyl). The following procedures are based on guidelines for chemically similar organofluorine compounds and general laboratory waste management protocols, in the absence of a specific Safety Data Sheet (SDS) for the exact compound.

I. Immediate Safety Considerations

Prior to handling Disulfide, bis(3,4-difluorophenyl) for disposal, it is crucial to consult your institution's Chemical Hygiene Plan (CHP) and ensure all actions comply with local, state, and federal regulations. The Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), and adherence to these guidelines is mandatory.[1]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.

  • Eye Protection: Use safety goggles that meet European standard EN 166 or equivalent.

  • Skin and Body Protection: Wear a lab coat or long-sleeved clothing.

  • Respiratory Protection: If working in an area with poor ventilation or potential for aerosol formation, use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator.[2]

II. Quantitative Data Summary

The following table summarizes key quantitative data for a closely related compound, Bis(3-fluorophenyl) disulfide. This information should be used as a reference for assessing the potential hazards of Disulfide, bis(3,4-difluorophenyl).

PropertyValueSource
Molecular Formula C12H8F2S2[3]
Molecular Weight 254.3 g/mol [3]
Appearance Yellow Liquid[2][4]
Odor Unpleasant[4]
Boiling Point 308 °C / 586.4 °F[4]
Flash Point > 110 °C / > 230 °F[4]
Water Solubility Immiscible[4]

III. Experimental Protocol: Waste Disposal Procedure

This protocol outlines the step-by-step process for the safe disposal of Disulfide, bis(3,4-difluorophenyl).

1. Waste Identification and Segregation:

  • Classify Disulfide, bis(3,4-difluorophenyl) as a hazardous chemical waste.
  • Do not mix this compound with other waste streams unless compatibility has been verified. Segregate from incompatible materials to prevent hazardous reactions.

2. Containerization:

  • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
  • The container must be kept closed except when adding waste.

3. Labeling:

  • Affix a hazardous waste tag to the container. The label must include:
  • The full chemical name: "Disulfide, bis(3,4-difluorophenyl)" (avoid abbreviations).
  • The words "Hazardous Waste".
  • An accurate accumulation start date.
  • The name and contact information of the principal investigator or responsible party.
  • The specific hazards associated with the chemical (e.g., "Skin Irritant," "Eye Irritant").[1]

4. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
  • Ensure the storage area is well-ventilated and away from sources of ignition.[5]

5. Disposal:

  • Disposal of Disulfide, bis(3,4-difluorophenyl) must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
  • Do not dispose of this chemical down the drain or in regular trash.[1][5][6] Halogenated hydrocarbons should never be flushed down the drain.[6]
  • Contact your EHS office to schedule a pickup for the hazardous waste.

IV. Workflow and Logical Relationships

The following diagram illustrates the proper disposal workflow for Disulfide, bis(3,4-difluorophenyl).

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Disposal Process A Generation of Disulfide, bis(3,4-difluorophenyl) Waste B Segregate Waste (Keep Separate) A->B Identify as Hazardous C Containerize in Leak-Proof, Labeled Container B->C Use Proper Container D Store in Designated Satellite Accumulation Area (SAA) C->D Secure & Store Safely E Contact Environmental Health & Safety (EHS) for Pickup D->E Request Disposal F Licensed Hazardous Waste Disposal E->F Transported by Authorized Personnel

Caption: Disposal workflow for Disulfide, bis(3,4-difluorophenyl).

References

Essential Safety and Operational Guidance for Handling Disulfide, bis(3,4-difluorophenyl)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides critical safety and logistical information for the handling and disposal of Disulfide, bis(3,4-difluorophenyl). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

Disulfide, bis(3,4-difluorophenyl) is a chemical that requires careful handling due to its potential hazards. Based on data for similar compounds, it is expected to cause skin and eye irritation.[1][2] Inhalation and ingestion may also be harmful.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory to minimize exposure.

Recommended Personal Protective Equipment (PPE)

Protection Type Specific Equipment Standard
Eye Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US)
Hand Protection Chemical impermeable gloves (e.g., Nitrile rubber)Check manufacturer's resistance data
Body Protection Laboratory coat or chemical-resistant coveralls---
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.---

Note: Always inspect PPE for integrity before use.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing risks associated with Disulfide, bis(3,4-difluorophenyl).

Preparation and Handling Protocol:

  • Ventilation: Always handle this chemical in a well-ventilated area, such as a chemical fume hood.[3][4]

  • PPE: Before handling, don all required personal protective equipment as outlined in the table above.

  • Avoid Contact: Take measures to avoid contact with skin and eyes.[3][4]

  • Prevent Aerosolization: Avoid the formation of dust and aerosols during handling.[3][4]

  • Ignition Sources: Keep away from all sources of ignition. Use non-sparking tools and explosion-proof equipment where necessary.[3]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuffs.[3][4]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[5]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[3]

  • Spill: Evacuate the area. Wear appropriate PPE. Collect the spillage with an inert absorbent material and place it in a suitable, closed container for disposal. Prevent the chemical from entering drains.[3]

Disposal Plan

Proper disposal of Disulfide, bis(3,4-difluorophenyl) and its containers is essential to prevent environmental contamination.

  • Waste Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3][4]

  • Container Disposal: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.

  • Environmental Precautions: Do not allow the chemical to enter drains or sewer systems.[3][4]

Physical and Chemical Properties

The following table summarizes key quantitative data for a closely related compound, Bis(3-fluorophenyl)disulfide, which can be used as a reference.

Property Value
Melting Point 76°C (lit.)[3]
Boiling Point 172°C / 11mmHg (lit.)[3]
Flash Point 96°C (lit.)[3]

Workflow for Safe Handling

Workflow for Handling Disulfide, bis(3,4-difluorophenyl) cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Personal Protective Equipment prep_vent Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_vent handle_chem Handle Chemical prep_vent->handle_chem handle_storage Store in Cool, Dry, Well-Ventilated Area handle_chem->handle_storage disp_waste Collect Waste in Labeled Container handle_chem->disp_waste emergency Emergency (Spill or Exposure) handle_chem->emergency disp_prof Dispose via Licensed Chemical Waste Contractor disp_waste->disp_prof emergency_action Follow Emergency Procedures emergency->emergency_action

Caption: Safe handling workflow for Disulfide, bis(3,4-difluorophenyl).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.